molecular formula C8H6FNO5 B1442303 2-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1001345-80-7

2-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B1442303
CAS No.: 1001345-80-7
M. Wt: 215.13 g/mol
InChI Key: JXCYBTVSPGQRCM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCYBTVSPGQRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001345-80-7
Record name 1001345-80-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Introduction to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 1001345-80-7), a highly functionalized aromatic compound. Due to its unique arrangement of fluoro, methoxy, nitro, and carboxylic acid moieties, this molecule serves as a versatile building block in advanced organic synthesis. Its strategic importance is particularly noted in the fields of medicinal chemistry, agrochemical development, and materials science. This document will delve into its physicochemical properties, synthesis, key chemical transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound is a fluorinated aromatic compound that has garnered significant attention as an intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzoic acid core substituted with a fluorine atom, a methoxy group, and a nitro group. This specific combination of functional groups imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical entities, including pharmaceuticals and agrochemicals.[1] The interplay between the electron-withdrawing nitro group and the fluorine atom, alongside the carboxylic acid and methoxy functionalities, allows for a variety of selective chemical modifications.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1001345-80-7[1][2]
Molecular Formula C₈H₆FNO₅[1][3]
Molecular Weight 215.13 g/mol [1]
IUPAC Name This compound[3]
InChI Key JXCYBTVSPGQRCM-UHFFFAOYSA-N[1]
Appearance Solid

Synthesis and Core Reaction Mechanisms

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to specific transformations.

Key Chemical Transformations

The molecule's architecture allows for several critical reactions, which are foundational to its role as a building block.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it a good leaving group for SNAr reactions. This allows for the introduction of various nucleophiles, such as amines or phenols, at this position.[1][4]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.[1] This transformation is pivotal, as it introduces a new reactive site for further derivatization, for instance, in the synthesis of 4-Amino-2-fluoro-5-methoxybenzoic acid.[1]

  • Esterification/Amidation: The carboxylic acid group readily undergoes reactions with alcohols to form esters or with amines to form amides, typically in the presence of an acid catalyst or coupling agents.[1]

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) main->snar Replaces -F reduction Nitro Group Reduction (e.g., H2/Pd or SnCl2) main->reduction -NO2 to -NH2 ester Carboxylic Acid Esterification (e.g., R-OH, H+) main->ester -COOH to -COOR prod_snar Substituted Amine Derivative snar->prod_snar prod_reduction 4-Amino-2-fluoro-5-methoxybenzoic acid reduction->prod_reduction prod_ester Ester Derivative ester->prod_ester

Caption: Key reaction pathways of this compound.

Applications in Scientific Research and Development

The versatility of this compound makes it a valuable tool across multiple scientific disciplines.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively modify its functional groups allows for the construction of complex molecular scaffolds found in modern therapeutics.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new agrochemicals, where the presence of fluorine can enhance biological activity and stability.[1]

  • Biochemical Probes and Enzyme Inhibition: The molecule can be used to study enzyme inhibition and as a probe in various biochemical assays.[1] Its derivatives can be designed to bind to specific molecular targets, with the fluorine atom potentially increasing binding affinity.[1]

  • Materials Science: In some applications, fluorinated aromatic acids are incorporated into polymers or other materials to confer specific properties such as enhanced thermal stability.

Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common and critical step in utilizing this building block. Below is a representative protocol for this transformation.

Objective: To synthesize 4-Amino-2-fluoro-5-methoxybenzoic acid from this compound via nitro group reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in absolute ethanol.

  • Addition of Reducing Agent: To this solution, add 3-4 equivalents of tin(II) chloride dihydrate.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-Amino-2-fluoro-5-methoxybenzoic acid can be further purified by recrystallization or column chromatography.

G cluster_workflow Workflow for Nitro Group Reduction start Dissolve Starting Material in Ethanol add_reagents Add SnCl2 and HCl start->add_reagents reflux Heat to Reflux (2-4h) add_reagents->reflux workup Cool and Neutralize with NaHCO3 reflux->workup extraction Extract with Ethyl Acetate workup->extraction dry Dry with MgSO4 and Concentrate extraction->dry purify Purify Product dry->purify

Caption: Experimental workflow for the reduction of the nitro group.

Safety and Handling

Proper handling of this compound and related compounds is essential in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7] If there is a risk of dust formation, a dust mask or respirator should be used.[5]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[5][8] Avoid contact with skin, eyes, and clothing.[5][8] Do not eat, drink, or smoke when handling this chemical.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes.[6][7] If irritation persists, seek medical attention.[7]

    • Inhalation: Move the person to fresh air.[6][7]

    • Ingestion: Clean the mouth with water and seek medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its well-defined reactivity allows for predictable and selective transformations, making it a cornerstone for the synthesis of a multitude of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full potential in developing next-generation products.

References

A Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a carboxylic acid, a methoxy group, a nitro group, and a strategically positioned fluorine atom makes it a valuable intermediate for creating complex molecular architectures. The electron-withdrawing nature of the nitro group, positioned para to the fluorine, significantly activates the carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the potential for transformations of the nitro and carboxylic acid moieties, provides chemists with a powerful tool for the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth overview of the core properties, synthesis, analysis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The identity of this compound is established by its molecular formula, weight, and spectroscopic data. Its structure has been confirmed by ¹H and ¹³C NMR spectroscopy, with characteristic signals revealing the specific arrangement of its functional groups.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1001345-80-7
Molecular Formula C₈H₆FNO₅
Molecular Weight 215.13 g/mol
IUPAC Name This compoundBenchchem
InChI Key JXCYBTVSPGQRCM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)F)--INVALID-LINK--[O-]Benchchem
Physical Form SolidAmadis Chemical
Melting Point Not publicly available.Amadis Chemical
Solubility Moderately soluble in ethanol and chloroform.Benchchem

Note on Melting Point: While a specific melting point for this compound (CAS 1001345-80-7) is not consistently reported in public literature, related isomers have documented melting points, such as 2-Fluoro-5-nitrobenzoic acid (142-144 °C) and 2-Fluoro-4-nitrobenzoic acid (169-176 °C).[1] This suggests the target compound is a stable solid at room temperature.

Synthesis and Purification

The most logical and common approach to synthesizing this compound is through the electrophilic nitration of its precursor, 2-fluoro-5-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the position para to the methoxy group is already occupied by the fluorine atom, and the position ortho to the methoxy and meta to the fluorine is sterically unhindered, directing the nitro group to the C4 position.

Experimental Protocol: Synthesis via Electrophilic Nitration

This protocol is based on established methods for the nitration of substituted fluorobenzoic acids.

Objective: To synthesize this compound by nitrating 2-fluoro-5-methoxybenzoic acid.

Materials:

  • 2-fluoro-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 volumes relative to the substrate).

  • Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Substrate Addition: Slowly add 2-fluoro-5-methoxybenzoic acid (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate of this compound will form. Allow the ice to melt, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper to remove residual acid.

  • Drying: Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Recrystallization from a mixed solvent system is an effective method for purifying the final product.

  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve Precursor in H₂SO₄ at 0-5°C s2 Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise s1->s2 s3 Stir at 0-5°C for 1-2h (Monitor via TLC) s2->s3 s4 Quench reaction on ice s3->s4 s5 Filter and wash crude product s4->s5 p1 Dissolve crude solid in hot Ethanol s5->p1 Crude Product p2 Add hot H₂O to turbidity p1->p2 p3 Cool slowly to induce crystallization p2->p3 p4 Filter, wash, and dry pure crystals p3->p4 end 2-Fluoro-5-methoxy- 4-nitrobenzoic acid p4->end Pure Product

Caption: Workflow for Synthesis and Purification.

Analytical Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation.

  • ¹H NMR (in DMSO-d₆): Expected signals include an aromatic proton adjacent to the nitro group around δ 8.2–8.4 ppm, a methoxy proton singlet near δ 3.9 ppm, and a carboxylic acid proton at approximately δ 13.1 ppm.

  • ¹³C NMR: Key signals are the fluorine-coupled carbon at δ 152.3 ppm and the carboxylic acid carbon at δ 165.5 ppm.

2. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

  • Typical Conditions: A C18 reverse-phase column is suitable. A gradient elution method using a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is effective for separating the product from starting materials and impurities. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

3. Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to validate the exact molecular formula.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Derivative Classes main 2-Fluoro-5-methoxy- 4-nitrobenzoic acid r1 Nucleophilic Aromatic Substitution (SNAr) main->r1 C-F bond r2 Nitro Group Reduction main->r2 -NO₂ group r3 Carboxylic Acid Derivatization main->r3 -COOH group p1 Heterocycles (e.g., via Amines, Phenols) r1->p1 p2 Bioactive Amines (e.g., 4-Amino derivative) r2->p2 p3 Esters, Amides r3->p3

Caption: Key Reactive Sites and Transformations.

1. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated for substitution by the para-nitro group. This allows for the facile introduction of various nucleophiles (e.g., amines, phenols, thiols) to build more complex scaffolds. This reaction is a cornerstone of its use in medicinal chemistry for constructing heterocyclic systems.

2. Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂). The resulting product, 4-Amino-2-fluoro-5-methoxybenzoic acid , is a key derivative that shows promise in drug development due to its own biological activity. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation or diazotization reactions.

3. Derivatization of the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling reagents (e.g., HATU, EDC), or reduced to an alcohol. This allows for the attachment of the molecule to other scaffolds or for tuning its physicochemical properties like solubility and lipophilicity.

Application in Drug Discovery

As a synthetic intermediate, this compound is primarily used as a starting material for active pharmaceutical ingredients (APIs) and other biologically active molecules. Its structural motifs are found in compounds targeting a range of biological processes. The fluorine atom can enhance binding affinity to protein targets and improve metabolic stability, making it a desirable feature in modern drug design.

The most direct application is its role as a precursor to the corresponding 4-amino derivative, which serves as a pharmacophore or key intermediate in various drug discovery programs. The combination of an aniline, a carboxylic acid, and lipophilic methoxy and fluoro groups provides a rich platform for generating libraries of compounds for screening.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on data for structurally similar nitroaromatic compounds like 2-fluoro-5-nitrobenzoic acid, the following precautions are essential:

  • Hazard Classification: Assumed to be an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Use appropriate personal protective equipment and avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in its predictable reactivity and the versatile functionality it offers. The ability to perform selective transformations at the fluorine, nitro, and carboxylic acid sites provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its synthesis, purification, and chemical behavior is essential for leveraging its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Utility of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅), a key chemical intermediate in the synthesis of advanced organic compounds. This document delves into the compound's structural features, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, it explores its reactivity and versatile applications in medicinal chemistry and drug development, supported by established protocols and safety guidelines. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

This compound, with the chemical formula C₈H₆FNO₅, is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a fluorine atom, a methoxy group, and a nitro group at positions 2, 5, and 4, respectively. This unique arrangement of electron-withdrawing and electron-donating groups imparts distinct chemical reactivity to the molecule, making it a valuable building block in organic synthesis. In particular, the presence of the fluorine atom and the nitro group activates the aromatic ring for various chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions. This property, combined with the potential for modification of the carboxylic acid and nitro groups, positions this compound as a versatile precursor for the synthesis of complex molecular architectures, including those with potential biological activity. This guide will provide an in-depth exploration of its chemical synthesis, structural elucidation, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1014313-75-6[2][3]
Molecular Formula C₈H₆FNO₅[4]
Molecular Weight 215.13 g/mol [2][4]
Appearance White to pale yellow crystalline powder
InChI Key JXCYBTVSPGQRCM-UHFFFAOYSA-N[2]

Chemical Structure and Visualization

The chemical structure of this compound is depicted below. The strategic placement of the fluoro, methoxy, and nitro groups on the benzoic acid scaffold is fundamental to its chemical behavior.

Chemical structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two primary and mechanistically distinct approaches are detailed below.

Route 1: Electrophilic Aromatic Nitration

This approach involves the nitration of a pre-functionalized benzoic acid derivative. The causality behind this experimental choice lies in the directing effects of the existing substituents on the aromatic ring, which guide the incoming nitro group to the desired position.

Synthesis_Route_1 start 2-Fluoro-5-methoxybenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product Nitration @ 0-5°C

Workflow for Electrophilic Aromatic Nitration.

Protocol:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature between 0 and 5 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 2-fluoro-5-methoxybenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

  • Nitration Reaction: Slowly add the cooled solution of 2-fluoro-5-methoxybenzoic acid to the nitrating mixture. The temperature must be carefully controlled to remain below 5 °C to ensure regioselectivity and minimize the formation of byproducts.[2]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for a typical duration of 6-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This alternative synthesis leverages the high electrophilicity of an aromatic ring bearing both a nitro group and a halogen. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by a methoxide nucleophile.

Synthesis_Route_2 start 2-Fluoro-5-nitrobenzoic Acid reagents Sodium Methoxide (NaOMe) start->reagents product This compound reagents->product SNAr in DMF

Workflow for Nucleophilic Aromatic Substitution.

Protocol:

  • Reactant Preparation: Dissolve 2-fluoro-5-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF).[2]

  • Nucleophile Addition: Add a solution of sodium methoxide in methanol to the reaction mixture. The reaction is typically conducted at a moderate temperature.

  • Reaction Monitoring: The progress of the substitution is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The collected solid is washed with water and can be purified by recrystallization to afford pure this compound.

Structural Elucidation via Spectroscopic Methods

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

¹H NMR (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.1Singlet1H-COOH
8.2 - 8.4Multiplet2HAromatic Protons
~3.9Singlet3H-OCH₃

The signals for the aromatic protons are observed in the downfield region due to the deshielding effects of the nitro and carboxyl groups. The methoxy protons appear as a characteristic singlet at approximately 3.9 ppm. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift.[2]

¹³C NMR:

Chemical Shift (δ) ppmAssignment
~165.5-COOH
~152.3C-F

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift. The carbon atom directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant, which is a key diagnostic feature.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

TechniqueExpected m/z [M-H]⁻
HRMS (ESI-)214.0157

The calculated monoisotopic mass for C₈H₅FNO₅⁻ is 214.0157, which would be observed in high-resolution mass spectrometry, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1530 and ~1350Asymmetric & Symmetric N-O stretchNitro Group
~1250C-O stretchAryl ether
~1100C-F stretchFluoroaromatic

The IR spectrum is expected to show a broad absorption band for the hydroxyl group of the carboxylic acid, a strong carbonyl absorption, and characteristic stretching vibrations for the nitro group, the aryl ether linkage, and the carbon-fluorine bond.

Chemical Reactivity and Applications in Drug Development

The unique combination of functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Applications start This compound app1 Reduction of Nitro Group start->app1 app2 Nucleophilic Aromatic Substitution (SNAr) start->app2 app3 Carboxylic Acid Derivatization start->app3 product1 4-Amino-2-fluoro-5-methoxybenzoic Acid app1->product1 Bioactive Precursors product2 Substituted Benzoic Acids app2->product2 Diverse Scaffolds product3 Amides, Esters, etc. app3->product3 Linker Chemistry

Key reaction pathways for derivatization.
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.[2] This transformation yields 4-Amino-2-fluoro-5-methoxybenzoic acid, a trifunctional building block that can be further elaborated into a wide range of heterocyclic systems and other scaffolds of medicinal interest.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic displacement by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alcohols, at the 2-position, leading to the generation of diverse molecular libraries for screening in drug discovery programs.

  • Derivatization of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, such as esterification or amidation. This functionality is often used to introduce linkers for conjugation to other molecules or to modulate the pharmacokinetic properties of a potential drug candidate.

The strategic application of these reactions allows for the use of this compound as a key starting material in the synthesis of compounds for various therapeutic areas. Its derivatives have been explored for their potential as enzyme inhibitors and other biologically active agents.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds can provide guidance.

  • General Hazards: Based on analogous structures, this compound should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6][7]

It is imperative to consult the supplier's safety information and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features allow for a range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a detailed overview of its synthesis, structural characterization, reactivity, and handling, offering a solid foundation for researchers and scientists to effectively and safely utilize this compound in their work. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups, in addition to the carboxylic acid moiety, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and bioactive compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an analysis of its chemical reactivity, offering insights for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₆FNO₅[1]
Molecular Weight 215.13 g/mol [1]
CAS Number 1001345-80-7[1][2]
Appearance Expected to be a solidN/A
Melting Point Data not available for this specific isomer. For comparison, the related isomer 2-Fluoro-4-nitrobenzoic acid has a melting point of 174-177 °C, while 2-Fluoro-5-nitrobenzoic acid melts at 142-144 °C.[3]N/A
Solubility Moderately soluble in ethanol and chloroform.N/A
pKa Data not available. The presence of the electron-withdrawing fluorine and nitro groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid.N/A

Spectral Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid are expected.

  • ¹³C NMR: Key signals include those for the carboxylic carbon, the carbon attached to the fluorine (showing a characteristic coupling), and the aromatic carbons. A reported chemical shift for the carboxylic acid carbon is δ 165.5 ppm, and the fluorine-coupled carbon is at δ 152.3 ppm.[1]

Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): Broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • C-O stretch (methoxy): Band in the region of 1250-1000 cm⁻¹

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-F stretch: Band in the region of 1400-1000 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.[1] The fragmentation pattern in mass spectrometry would likely involve the loss of the hydroxyl group from the carboxylic acid, followed by the loss of carbon monoxide. Subsequent fragmentation could involve the loss of the nitro and methoxy groups.

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Electrophilic Aromatic Nitration of 2-Fluoro-5-methoxybenzoic Acid

This approach involves the direct nitration of the precursor 2-Fluoro-5-methoxybenzoic acid. The methoxy group is a strong activating group and ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating. The nitro group is directed to the position para to the strongly activating methoxy group.

Experimental Protocol: Electrophilic Aromatic Nitration

  • Dissolution: Dissolve 2-Fluoro-5-methoxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, in a flask cooled in an ice bath (0-5 °C).

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

G 2-Fluoro-5-methoxybenzoic Acid 2-Fluoro-5-methoxybenzoic Acid Reaction at 0-5°C Reaction at 0-5°C 2-Fluoro-5-methoxybenzoic Acid->Reaction at 0-5°C Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction at 0-5°C This compound This compound Reaction at 0-5°C->this compound

Caption: Electrophilic Aromatic Nitration Workflow.

Nucleophilic Aromatic Substitution (SNAr) of a Fluoronitrobenzoic Acid Precursor

This method involves the reaction of a suitable fluoronitrobenzoic acid with a methoxide source. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the starting fluoronitrobenzoic acid (e.g., 2,4-difluoro-5-nitrobenzoic acid) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add a source of methoxide, such as sodium methoxide, to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute acid and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G Fluoronitrobenzoic Acid Fluoronitrobenzoic Acid Reaction in Polar Aprotic Solvent Reaction in Polar Aprotic Solvent Fluoronitrobenzoic Acid->Reaction in Polar Aprotic Solvent Methoxide Source (e.g., NaOMe) Methoxide Source (e.g., NaOMe) Methoxide Source (e.g., NaOMe)->Reaction in Polar Aprotic Solvent This compound This compound Reaction in Polar Aprotic Solvent->this compound

Caption: Nucleophilic Aromatic Substitution Workflow.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.[1]

  • Amide Formation: Reaction with amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amide.

Reactions of the Nitro Group
  • Reduction: The nitro group can be reduced to an amino group using various reducing agents.[1] Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).[1] The resulting 4-amino-2-fluoro-5-methoxybenzoic acid is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

Reactions involving the Fluorine Atom
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group in the para position.[1] This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for further functionalization of the aromatic ring.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4][5]

  • Fire Hazards: The compound is likely a combustible solid. Use appropriate extinguishing media for fires involving this chemical.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4][5]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its applications are primarily in:

  • Pharmaceutical Synthesis: As a building block for the preparation of active pharmaceutical ingredients (APIs). The presence of the fluoro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

  • Agrochemicals: Used in the synthesis of novel pesticides and herbicides.

  • Dyes and Pigments: The aromatic nitro compound can be a precursor for the synthesis of azo dyes and other colorants.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its distinct substitution pattern provides a platform for a range of chemical transformations, enabling the synthesis of complex and functionally diverse molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

Unveiling the Bio-Potential: A Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. While direct biological studies on this specific molecule are nascent, its structural motifs—a fluorinated, methoxylated, and nitrated benzoic acid core—are hallmarks of compounds with significant pharmacological potential. This document synthesizes the current understanding of structure-activity relationships for analogous compounds to postulate and provide a framework for investigating the antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this promising chemical entity. Detailed, field-proven experimental protocols are provided to empower researchers to systematically evaluate these potential activities.

Introduction: Deconstructing a Molecule of Interest

This compound is an aromatic carboxylic acid distinguished by a unique combination of functional groups that are known to modulate biological activity. The benzoic acid scaffold is a common feature in many biologically active compounds, with the carboxylic acid group often serving as a key interaction point with biological targets.[1] The substituents on the aromatic ring—fluorine, a methoxy group, and a nitro group—are strategically positioned to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its pharmacokinetic and pharmacodynamic behavior.[1]

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2] The methoxy group can influence solubility and participate in hydrogen bonding within enzyme active sites.[3] The nitro group , a strong electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial agents and can be reduced to reactive intermediates that interact with cellular machinery.[4][5]

Given these structural features, this compound has garnered attention for its potential in antimicrobial and anti-inflammatory contexts, as well as for its utility in the study of enzyme inhibition.[2] This guide will delve into the scientific rationale for these potential activities and provide robust methodologies for their investigation.

Postulated Biological Activities and Mechanistic Rationale

Antimicrobial Potential: A Multi-faceted Approach to Pathogen Inhibition

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic reactive nitrogen species.[4][5] These reactive species can then damage DNA, proteins, and other essential cellular components, leading to cell death.[4] The fluorine substituent on this compound may further enhance its antimicrobial potency by facilitating cellular uptake and interaction with bacterial enzymes.[6]

Derivatives of fluorobenzoic acids and nitrobenzoic acids have demonstrated inhibitory activity against a range of bacteria, including Gram-positive and Gram-negative strains.[7][8] For instance, certain 2-chloro-5-nitrobenzoic acid derivatives have shown a broad inhibitory profile against both bacterial types.[8]

Hypothesized Mechanism of Antimicrobial Action

G Compound This compound CellWall Bacterial Cell Wall/Membrane Compound->CellWall Penetration Intracellular Intracellular Space CellWall->Intracellular Nitroreductase Nitroreductase Enzymes Intracellular->Nitroreductase Substrate for ReactiveIntermediates Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) Nitroreductase->ReactiveIntermediates Reduction of Nitro Group CellularTargets DNA, Proteins, Enzymes ReactiveIntermediates->CellularTargets Damage to CellDeath Bacterial Cell Death CellularTargets->CellDeath Leads to

Caption: Hypothesized antimicrobial mechanism of this compound.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzoic acid derivatives are the foundational structures for many non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[9] The substitution pattern on the benzoic acid ring is critical for this activity. While the classic N-phenylanthranilic acid structure is a potent COX inhibitor, modifications can tune this activity.[10]

Furthermore, compounds with structural similarities, such as 2-hydroxy-4-methoxy benzoic acid, have demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][11] The mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[11] The electron-withdrawing nature of the nitro and fluoro groups in this compound could influence its interaction with enzymes in the inflammatory cascade.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB, MAPK) TLR4->Signaling ProInflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Signaling->ProInflammatory Compound 2-Fluoro-5-methoxy- 4-nitrobenzoic acid Compound->Signaling Potential Inhibition Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Potential inhibition of inflammatory signaling by the target compound.

Enzyme Inhibition: A Versatile Scaffold for Targeted Drug Design

The substituted benzoic acid scaffold is a versatile starting point for the design of inhibitors for a wide range of enzymes.[1] By modifying the substituents, researchers can achieve potency and selectivity for specific targets. For example, substituted benzoic acids have been identified as inhibitors of enzymes such as α-amylase and protein phosphatase Slingshot.[2][12]

The combination of a fluorine atom, a methoxy group, and a nitro group on the benzoic acid ring of this compound provides multiple points for potential interaction with an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This makes it a candidate for screening against various enzymatic targets in different disease areas.

Experimental Protocols for Biological Evaluation

The following protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Experimental ValueExperimental Value
Ampicillin (Control)Known ValueKnown Value
Ciprofloxacin (Control)Known ValueKnown Value
Protocol for In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in Macrophages

This assay evaluates the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture and Treatment cluster_1 Assay and Analysis Seed Seed RAW 264.7 cells Treat Treat with Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay Collect->Griess Read Read Absorbance (540 nm) Griess->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol for General Enzyme Inhibition Assay: A Spectrophotometric Approach

This protocol provides a general method for assessing the inhibitory effect of the compound on a model enzyme (e.g., a commercially available protease or kinase) using a spectrophotometer.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the target enzyme)

  • This compound

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of this compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include a control with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC50 value.

Data Presentation: Enzyme Inhibition IC50 Values

InhibitorTarget EnzymeIC50 (µM)
This compound Enzyme NameExperimental Value
Known Inhibitor (Control)Enzyme NameKnown Value

Conclusion and Future Directions

This compound presents a compelling profile for biological investigation due to its unique combination of pharmacologically relevant functional groups. The structural analogy to known antimicrobial, anti-inflammatory, and enzyme-inhibiting compounds provides a strong rationale for its systematic evaluation. The protocols detailed in this guide offer a validated starting point for researchers to explore these potential activities.

Future research should focus on a broad screening of this compound against a panel of clinically relevant microbial strains and a variety of enzymatic targets. Elucidation of its precise mechanisms of action through further biochemical and cellular assays will be crucial in determining its therapeutic potential. The findings from these studies will undoubtedly contribute to the growing body of knowledge on substituted benzoic acids and may pave the way for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) for 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS No. 1001345-80-7) is not publicly available at the time of this writing. The following safety and handling guidelines have been synthesized from data on structurally similar compounds, including various fluoro-, methoxy-, and nitro-substituted benzoic acids. All procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Section 1: Compound Profile and Inferred Hazard Analysis

This compound is a multifaceted organic compound utilized as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical architecture, featuring a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group on a benzene ring, dictates its reactivity and its toxicological profile.[1] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the molecule's chemical behavior, including its potential for nucleophilic aromatic substitution.[1]

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The hazards are inferred from related structures:

  • Nitroaromatics: Aromatic nitro compounds are often associated with systemic toxicity.

  • Fluorinated Benzoic Acids: These compounds can cause skin, eye, and respiratory irritation.[2][3][4]

  • Carboxylic Acids: Can be corrosive or irritating depending on their specific properties.

Based on these analogs, this compound should be treated as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5][6]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1001345-80-7[7]
Molecular Formula C₈H₆FNO₅[1]
Appearance Assumed to be a solid, based on related compounds.General
Incompatible Materials Strong oxidizing agents, strong acids, bases, and amines.[2][4]Inferred
Hazardous Decomposition Products Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[2][4]Inferred

Section 2: Core Safety and Handling Protocols

Given the inferred hazards, a stringent set of handling protocols is essential to ensure personnel safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. Adequate ventilation is critical to keep airborne concentrations to a minimum.[2][5] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][4][5]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is crucial. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE Eye Safety Goggles (EN 166 compliant) Hands Nitrile Gloves (Inspect before use) Body Lab Coat Respiratory Dust Mask (N95) or Respirator Researcher Researcher Handling Handling 2-Fluoro-5-methoxy- 4-nitrobenzoic acid Researcher->Handling Initiates Task Handling->Eye Requires Handling->Hands Requires Handling->Body Requires Handling->Respiratory Requires (if dust is generated)

Caption: Required Personal Protective Equipment (PPE).

Always wear appropriate protective gloves and clothing to prevent skin exposure.[2] Safety goggles that comply with EN 166 (EU) or NIOSH (US) standards are mandatory.[8] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Safe Storage and Handling Practices
  • Handling: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep the compound away from incompatible materials such as strong oxidizing agents, bases, and amines.[2]

Section 3: Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of exposure.

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir WashSkin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention MoveToFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First-Aid Response to Exposure.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[2][4][5]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[2][8]

Firefighting Measures

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[2][4]

Accidental Release Measures

For spills, wear appropriate personal protective equipment and ensure adequate ventilation.[2][8] Avoid dust formation.[2][3][4] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][3] Do not let the chemical enter drains, as its environmental impact is unknown.[2]

Section 4: Stability and Reactivity

This compound is expected to be stable under normal storage conditions.[2] However, it is crucial to avoid contact with incompatible materials.

  • Conditions to Avoid: Excess heat and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents, bases, and amines.[2]

  • Hazardous Reactions: No hazardous polymerization is expected to occur under normal processing.[2]

Section 5: Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2] Based on analogs, it is presumed to be an irritant to the skin, eyes, and respiratory system.[2][5][6] Aromatic nitro compounds, in general, should be handled with care due to potential systemic effects.

  • Ecological Information: There is no specific data available on the environmental impact of this compound. It should not be released into the environment, and spills should be prevented from entering drains or waterways.[2]

Section 6: Disposal Considerations

Waste disposal should be carried out in accordance with all applicable local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[2][5]

References

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Specialized Building Block

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer enhanced pharmacological properties. Within this endeavor, fluorinated benzoic acid derivatives have carved out a significant niche, owing to the unique ability of the fluorine atom to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS No. 1001345-80-7) has emerged as a key intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and its role in the development of modern therapeutics.

Core Synthesis: A Modern Approach via Nucleophilic Aromatic Substitution

The documented synthesis of this compound is a prime example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. The process, detailed in several patents, utilizes 2,5-difluoro-4-nitrobenzoic acid as the starting material.[2][3][4][5]

Key Experimental Protocol

A typical synthetic procedure involves the reaction of 2,5-difluoro-4-nitrobenzoic acid with a methoxide source, such as methanol, in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH) in a suitable solvent like dimethylformamide (DMF).[2][3][4][5]

Step-by-Step Methodology:

  • To a suspension of 2,5-difluoro-4-nitrobenzoic acid in DMF, add cesium carbonate.

  • Slowly add methanol to the mixture.

  • The reaction is stirred at room temperature for several hours.

  • Upon completion, the mixture is diluted with water and acidified (e.g., with 1M HCl) to a pH of 1-2.

  • The product is then extracted with an organic solvent, such as ethyl acetate.

  • The combined organic phases are washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under vacuum to yield this compound.[2][5]

The rationale behind this regioselectivity lies in the electronic nature of the starting material. The strong electron-withdrawing nitro group (-NO₂) at the para position to the fluorine at C5 activates it for nucleophilic attack. The fluorine at C2 is less activated. This allows for the selective substitution of the C5 fluorine by the methoxide ion.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2,5-difluoro-4-nitrobenzoic acid" [fillcolor="#FBBC05"]; "Methanol (CH3OH)" [fillcolor="#EA4335"]; "Base (e.g., Cs2CO3)" [fillcolor="#EA4335"]; "Reaction_Vessel" [label="Nucleophilic Aromatic Substitution in DMF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2,5-difluoro-4-nitrobenzoic acid" -> "Reaction_Vessel"; "Methanol (CH3OH)" -> "Reaction_Vessel"; "Base (e.g., Cs2CO3)" -> "Reaction_Vessel"; "Reaction_Vessel" -> "this compound"; }

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound is established through various analytical techniques.

PropertyValueSource
CAS Number 1001345-80-7[1][6]
Molecular Formula C₈H₆FNO₅[1]
Molecular Weight 215.14 g/mol [6]

Spectroscopic data is crucial for the unambiguous identification of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom, as well as a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum provides key information, with characteristic chemical shifts for the carboxylic acid carbon (around δ 165.5) and the fluorine-coupled carbon (around δ 152.3).[1]

  • High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition and molecular weight of the compound.[1]

Applications in Drug Discovery and Development

This compound is primarily utilized as a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its trifunctional nature (fluoro, methoxy, and nitro groups) allows for a variety of subsequent chemical transformations.

Role in the Synthesis of P2X7 Receptor Antagonists

Patents reveal that this compound is a key building block in the synthesis of indole carboxamide derivatives that act as P2X7 receptor antagonists.[2][3][5] The P2X7 receptor is implicated in various inflammatory and neurological disorders, making its antagonists promising therapeutic agents.

Application in the Development of p53 Function Restoring Compounds

More recent patent literature indicates its use in the preparation of compounds designed to restore the function of mutant p53, a tumor suppressor protein that is often inactivated in cancer.[4]

The typical reaction pathway involving this intermediate includes the reduction of the nitro group to an amine, which can then undergo further reactions, such as amide bond formation.

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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction_of_Nitro" [label="Nitro Group Reduction\n(e.g., with SnCl2)", shape=ellipse, fillcolor="#FBBC05"]; "Amine_Intermediate" [label="4-Amino-2-fluoro-5-methoxybenzoic acid"]; "Further_Synthesis" [label="Coupling Reactions &\nFurther Modifications", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active_Pharmaceutical_Ingredient" [label="e.g., P2X7 Antagonists,\np53 Restoring Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Reduction_of_Nitro"; "Reduction_of_Nitro" -> "Amine_Intermediate"; "Amine_Intermediate" -> "Further_Synthesis"; "Further_Synthesis" -> "Active_Pharmaceutical_Ingredient"; }

Caption: General application workflow in pharmaceutical synthesis.

Conclusion and Future Outlook

While the specific "discovery" of this compound is not documented in a singular, historical publication, its emergence in the patent literature from the early 2010s onwards points to its development as a bespoke intermediate for modern drug discovery programs. Its synthesis via a regioselective nucleophilic aromatic substitution is a robust and well-understood process. The utility of this compound is intrinsically linked to the development of targeted therapies for complex diseases, highlighting the ongoing importance of designing and synthesizing novel chemical building blocks to advance the frontiers of medicine. As research into P2X7 receptor modulation and p53 reactivation continues, it is likely that this compound will remain a relevant and valuable tool for medicinal chemists.

References

Purity and assay information for commercial 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Assay of Commercial 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound (CAS No. 1001345-80-7, Molecular Weight: 215.13 g/mol ) is a substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique arrangement of functional groups—a carboxylic acid, an electron-withdrawing nitro group, a methoxy group, and a fluorine atom—provides multiple reaction sites for facile chemical modifications.[1][2] Given its role as a crucial starting material, the purity and accurate assay of this intermediate are paramount. The presence of even minor impurities can have profound impacts on the yield, purity, and safety profile of the final product.

This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement robust analytical methodologies for the quality control of commercial this compound. We will delve into the potential impurity landscape, provide detailed, field-proven protocols for purity and assay determination, and explain the scientific rationale behind the chosen analytical strategies.

Part 1: Understanding the Impurity Profile

According to the International Council for Harmonisation (ICH) guidelines, impurities are classified as organic, inorganic, or residual solvents.[3] For synthetic intermediates like this compound, organic impurities are the most critical as they often share structural similarities with the target compound, making them challenging to remove. Understanding the synthesis route is key to predicting potential process-related impurities.

Two primary synthetic pathways are commonly employed:

  • Electrophilic Aromatic Nitration: This route starts with 2-fluoro-5-methoxybenzoic acid and introduces the nitro group at the 4-position using a nitrating mixture, such as concentrated nitric and sulfuric acids.[1]

    • Potential Impurities: The primary concern is the formation of regioisomers. Although the methoxy group strongly directs nitration to the ortho/para positions, incomplete reaction or side reactions could lead to other isomers or dinitrated species. Unreacted starting material is also a potential impurity.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a precursor like 2-fluoro-5-nitrobenzoic acid with a methoxy source, such as sodium methoxide.[1] The electron-withdrawing nitro group activates the ring for nucleophilic attack.[1]

    • Potential Impurities: Incomplete reaction would leave residual 2-fluoro-5-nitrobenzoic acid. A potential side reaction is the esterification of the carboxylic acid group if conditions are not carefully controlled.[1]

Beyond process-related impurities, degradation products formed during storage or handling must also be considered.

Part 2: Analytical Strategy for Quality Control

A multi-tiered analytical approach is necessary to ensure the identity, purity, and strength (assay) of this compound. The overall workflow combines qualitative and quantitative techniques.

cluster_0 Analytical Workflow cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Assay (Quantitative Content) cluster_4 Final Specification Sample Commercial Sample (this compound) NMR 1H and 13C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS HPLC HPLC-UV (Separation of Impurities) Sample->HPLC Titration Acid-Base Titration (Absolute Content) Sample->Titration Spec Certificate of Analysis (CoA) NMR->Spec MS->Spec HPLC->Spec Titration->Spec

Caption: Overall Analytical Strategy for Quality Control.

Part 3: Experimental Protocols

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is an unparalleled technique for definitive structural elucidation.[4] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's identity and substitution pattern.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts:

      • ¹H NMR (DMSO-d₆): Signals are expected around δ 13.1 ppm (carboxylic acid proton), δ 8.2–8.4 ppm (aromatic proton adjacent to the nitro group), and δ 3.9 ppm (methoxy protons).[1]

      • ¹³C NMR (DMSO-d₆): Key signals include the carboxylic acid carbon at ~δ 165.5 ppm and the fluorine-coupled carbon at ~δ 152.3 ppm.[1]

  • Trustworthiness: The specific chemical shifts and coupling constants serve as a unique fingerprint of the molecule, ensuring unambiguous identification. The presence of the fluorine-coupled carbon signal is a key diagnostic feature.

B. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound.[1]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

    • Analysis: Analyze using an ESI (Electrospray Ionization) source in negative ion mode.

    • Expected Result: The analysis should confirm the molecular formula C₈H₆FNO₅ by detecting the deprotonated molecular ion [M-H]⁻ with a calculated m/z consistent with the theoretical value.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4][5] A reversed-phase method is ideal for separating the non-polar parent compound from potential polar or non-polar impurities.[5] UV detection is suitable as the aromatic nitro-compound has a strong chromophore.

  • Data Presentation: HPLC Method Parameters

    Parameter Value
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 30% B to 70% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm
    Injection Volume 10 µL

    | Diluent | Acetonitrile/Water (50:50) |

  • Protocol:

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.

    • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness: This method is self-validating. System suitability parameters (e.g., tailing factor, theoretical plates) should be established using the reference standard to ensure the chromatographic system is performing adequately before sample analysis. The use of a gradient elution ensures that both early and late-eluting impurities can be detected.

cluster_0 HPLC Purity Workflow Prep Sample/Standard Prep (0.1 mg/mL in Diluent) Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Gradient Method) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Experimental Workflow for HPLC Purity Analysis.

Assay by Acid-Base Titration
  • Rationale: As the molecule contains a single acidic carboxylic acid group, a direct aqueous acid-base titration provides an absolute measure of its content.[6] This classic technique is robust, cost-effective, and, when performed correctly, highly accurate for determining the assay of an acidic substance.

  • Data Presentation: Titration Parameters

    Parameter Value
    Titrant 0.1 N Sodium Hydroxide (NaOH), standardized
    Sample Mass ~400 mg, accurately weighed
    Solvent 50 mL of neutralized Ethanol or IPA/Water mixture
    Indicator Phenolphthalein (2-3 drops) or Potentiometric detection

    | Endpoint | Faint pink color persists for 30 seconds / inflection point |

  • Protocol:

    • Titrant Standardization: Standardize the ~0.1 N NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

    • Sample Analysis: Accurately weigh approximately 400 mg of the this compound sample into a clean flask.

    • Dissolve the sample in 50 mL of the chosen solvent. Add the indicator.

    • Titrate with the standardized 0.1 N NaOH solution to the endpoint.

    • Perform a blank titration using the solvent and indicator alone, and subtract this volume from the sample titration volume.

    • Calculation:

      • Assay (% w/w) = (V * N * E) / W * 100

      • Where:

        • V = Volume of NaOH used (mL), corrected for blank

        • N = Normality of standardized NaOH (mol/L)

        • E = Equivalent weight of the compound (215.13 g/mol )

        • W = Weight of the sample (mg)

  • Trustworthiness: The accuracy of this assay is directly tied to the proper standardization of the titrant against a primary standard. Performing the analysis in triplicate ensures precision and reliability of the final reported value.

Summary of Specifications

A typical Certificate of Analysis for a high-quality commercial batch of this compound should include the following specifications:

TestMethodSpecification
Appearance VisualWhite to light yellow powder/crystals
Identity (¹H NMR) NMR SpectroscopyConforms to structure
Purity (HPLC) HPLC-UV≥ 98.0%
Assay (Titration) Acid-Base Titration98.0% - 102.0% (on as-is basis)
Melting Point Capillary MethodReport value

References

Methodological & Application

The Versatile Synthon: Applications of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Primed for Complexity

In the landscape of modern organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-5-methoxy-4-nitrobenzoic acid has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and drug development. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a nitro group, and a strategically positioned fluorine atom, offers a rich platform for a diverse array of chemical transformations.

The inherent electronic nature of this molecule is key to its utility. The potent electron-withdrawing nitro group, positioned para to the fluorine, significantly activates the aryl ring towards nucleophilic aromatic substitution (SNAr). This renders the fluorine atom an excellent leaving group, facilitating the introduction of a wide range of nucleophiles. Concurrently, the nitro group itself serves as a synthetic handle, readily reducible to an amino group, which opens up a vast chemical space for further functionalization, including the formation of amides, sulfonamides, and various heterocyclic systems. The carboxylic acid and methoxy groups provide additional points for modification and influence the molecule's solubility and electronic properties.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a precursor to key intermediates, detail field-proven protocols for its transformation, and discuss the chemical logic behind the experimental choices, empowering researchers to leverage this powerful synthon in their own synthetic endeavors.

Core Applications and Synthetic Strategies

The utility of this compound is primarily centered around three key transformations, which can be employed sequentially or in various combinations to generate a diverse range of complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The fluorine atom is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the cornerstone of synthetic routes employing this building block.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a crucial entry point for the synthesis of anilines, which are precursors to a multitude of heterocyclic scaffolds.

  • Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted to esters, amides, or acid chlorides, allowing for further elaboration of the molecular framework.

The strategic interplay of these reactions allows for the regioselective construction of highly substituted aromatic systems, which are often key components of biologically active molecules.

Application in the Synthesis of Bioactive Heterocycles: A Case Study in Quinazolinone Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous approved drugs and clinical candidates, renowned for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This compound serves as an excellent starting material for the synthesis of substituted quinazolinones.

The general synthetic strategy involves a two-step sequence:

  • SNAr with an anthranilate derivative: The fluorine atom of this compound is displaced by the amino group of an anthranilic acid or its ester.

  • Reductive cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ester or carboxylic acid to form the quinazolinone ring system.

This approach allows for the introduction of diversity at two key positions of the quinazolinone scaffold.

Protocol 1: Synthesis of 3-Aryl-6-methoxy-7-nitroquinazolin-4(3H)-ones

This protocol details the synthesis of a quinazolinone derivative, illustrating the initial SNAr reaction followed by a cyclization step.

Step 1: Synthesis of 2-(Aryl-amino)-5-methoxy-4-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of the fluorine atom with a substituted aniline.

  • Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by solvating the cationic species and not interfering with the nucleophile. The addition of a base like potassium carbonate is crucial to deprotonate the aniline, increasing its nucleophilicity. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reagent/ParameterValue
Starting MaterialThis compound
NucleophileSubstituted Aniline (e.g., 4-chloroaniline)
BaseAnhydrous Potassium Carbonate (K₂CO₃)
SolventAnhydrous Dimethylformamide (DMF)
Temperature100-120 °C
Reaction Time4-8 hours

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 2N HCl to a pH of 2-3, which will precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 2-(aryl-amino)-5-methoxy-4-nitrobenzoic acid.

Step 2: Reductive Cyclization to form the Quinazolinone Ring

This step involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • Rationale: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups to amines in the presence of other functional groups like carboxylic acids. The acidic medium (from HCl in the commercial SnCl₂·2H₂O) facilitates the reduction. The subsequent heating in a high-boiling solvent like acetic acid promotes the intramolecular condensation between the newly formed amine and the carboxylic acid to form the quinazolinone ring.

Reagent/ParameterValue
Starting Material2-(Aryl-amino)-5-methoxy-4-nitrobenzoic acid
Reducing AgentTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
SolventGlacial Acetic Acid
TemperatureReflux (approx. 118 °C)
Reaction Time2-4 hours

Procedure:

  • In a round-bottom flask, suspend the 2-(aryl-amino)-5-methoxy-4-nitrobenzoic acid (1.0 eq) in glacial acetic acid.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 3-aryl-6-methoxy-7-aminoquinazolin-4(3H)-one.

Quinazolinone Synthesis Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar aniline Substituted Aniline aniline->snar intermediate 2-(Aryl-amino)-5-methoxy-4-nitrobenzoic acid snar->intermediate reduction Nitro Group Reduction & Cyclization intermediate->reduction product 3-Aryl-6-methoxy-7-aminoquinazolin-4(3H)-one reduction->product

Synthesis of Quinazolinones from this compound.

Application in the Synthesis of Key Pharmaceutical Intermediates

A crucial transformation of this compound is its conversion to 4-amino-2-fluoro-5-methoxybenzoic acid. This is achieved through the selective reduction of the nitro group. This amino-substituted benzoic acid derivative is a valuable intermediate in its own right, serving as a precursor for a variety of more complex molecules, including kinase inhibitors.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes a reliable method for the reduction of the nitro group to an amine, yielding 4-amino-2-fluoro-5-methoxybenzoic acid.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The use of a protic solvent like ethanol or methanol is typical. The reaction is carried out under a hydrogen atmosphere, and the pressure can be varied to influence the reaction rate. It is important to monitor the reaction carefully to avoid over-reduction of other functional groups, although the aromatic ring and carboxylic acid are generally stable under these conditions.

Reagent/ParameterValue
Starting MaterialThis compound
Catalyst10% Palladium on Carbon (Pd/C)
Hydrogen SourceHydrogen gas (H₂)
SolventEthanol or Methanol
TemperatureRoom Temperature
Pressure1-3 atm (balloon or Parr shaker)
Reaction Time2-6 hours

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and the solvent (e.g., ethanol).

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the flask.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-fluoro-5-methoxybenzoic acid, which can be purified by recrystallization if necessary.

Nitro Reduction Workflow start This compound conditions H₂, Pd/C Ethanol, RT start->conditions product 4-Amino-2-fluoro-5-methoxybenzoic acid conditions->product

Selective reduction of the nitro group.

Conclusion and Future Outlook

This compound stands out as a pre-functionalized and highly adaptable building block for the synthesis of complex organic molecules. Its predictable reactivity, centered around nucleophilic aromatic substitution and nitro group reduction, provides a reliable and efficient entry point to a wide range of valuable scaffolds, particularly in the context of drug discovery. The protocols detailed in this guide offer a starting point for researchers to harness the synthetic potential of this versatile reagent. As the demand for novel and structurally diverse small molecules continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the advancement of organic synthesis and medicinal chemistry.

The Strategic Utility of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Fluoro-5-methoxy-4-nitrobenzoic acid as a versatile intermediate in pharmaceutical research and development. Moving beyond a simple cataloging of reactions, we will delve into the strategic considerations and mechanistic underpinnings that make this molecule a valuable scaffold. The protocols provided herein are designed to be robust and self-validating, offering both procedural steps and the scientific rationale behind them.

The Molecular Architecture: A Triad of Reactive Sites

This compound is a highly functionalized aromatic compound, presenting three key points for chemical modification. Its utility in synthesis is not merely due to the presence of these groups, but their specific electronic interplay.

  • The Activated Fluorine: The fluorine atom at the 2-position is strategically positioned ortho to the carboxylic acid and meta to the methoxy group, but most importantly, it is ortho to a strongly electron-withdrawing nitro group. This arrangement makes the ipso-carbon highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom serves as an excellent leaving group in this context.[1][2]

  • The Reducible Nitro Group: The nitro group at the 4-position is not only the key activator for SNAr but also a versatile precursor to an amino group.[1] This transformation is fundamental in many synthetic routes, enabling subsequent amide bond formations or the construction of nitrogen-containing heterocycles.

  • The Carboxylic Acid: The carboxylic acid at the 1-position provides a handle for forming amides, esters, or other derivatives, a common final step in the synthesis of many active pharmaceutical ingredients (APIs).

The strategic positioning of these functional groups allows for a sequential and controlled series of transformations, making it a valuable building block for complex molecules.

Caption: Key reactive sites on this compound.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this intermediate is realized through a series of well-established, high-yielding reactions. Here, we present detailed protocols for the three most critical transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The displacement of the fluoride is often the first strategic step in a synthetic sequence. The strong electron-withdrawing effect of the para-nitro group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[1][2]

Principle: An amine nucleophile attacks the carbon bearing the fluorine atom, proceeding through a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the fluoride ion to restore aromaticity.

SNAr_Mechanism SNAr Mechanism Workflow Start Starting Material: This compound Reaction Reaction Mixture Start->Reaction Nucleophile Amine Nucleophile (e.g., R-NH2) Nucleophile->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Meisenheimer Formation of Meisenheimer Complex Reaction->Meisenheimer Nucleophilic Attack Elimination Elimination of Fluoride Ion Meisenheimer->Elimination Resonance Stabilization Product Product: 2-(Alkylamino)-5-methoxy-4-nitrobenzoic acid Elimination->Product Aromaticity Restored Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the SNAr reaction.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq).

  • Solvent and Base: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterTypical ConditionsCausality/Justification
Solvent DMF, DMSOHigh polarity and aprotic nature stabilize the charged Meisenheimer complex.
Base K₂CO₃, DIPEANeutralizes the generated HF and the carboxylic acid proton, driving the reaction forward.
Temperature 80-120 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Equivalents Amine (1.1-1.5), Base (2.0-3.0)A slight excess of the amine ensures complete conversion. Excess base is needed to neutralize both the carboxylic acid and the HF byproduct.
Protocol 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nature of the group to electron-donating and providing a new site for diversification, typically through amide bond formation.

Principle: The nitro group is reduced to an amine using various reducing agents. Catalytic hydrogenation is a common and clean method. Other reagents like iron in acidic media or tin(II) chloride can also be employed, offering different functional group tolerance.[3][4]

Detailed Protocol (Catalytic Hydrogenation):

  • Setup: To a hydrogenation vessel, add the 2-substituted-5-methoxy-4-nitrobenzoic acid derivative (1.0 eq) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the change in polarity of the product spot are indicative of reaction completion. Hydrogen uptake will also cease.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which is often pure enough for the next step.

ReagentConditionsAdvantagesDisadvantages
H₂, Pd/C RT, 50 psi H₂Clean reaction, high yield, easy workup.Can reduce other functional groups (e.g., alkenes, alkynes). Potential for dehalogenation.
Fe/NH₄Cl Refluxing EtOH/H₂OInexpensive, good for sensitive functional groups.Stoichiometric amounts of iron salts produced, requiring more rigorous purification.
SnCl₂·2H₂O Refluxing EtOHMild conditions, tolerant of many functional groups.[3]Tin waste is environmentally problematic.
Protocol 3: Amide Bond Formation

The final step in many synthetic pathways involving this intermediate is the coupling of the newly formed aniline or the initial carboxylic acid with a suitable partner.

Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond.

Amide_Coupling Amide Coupling Workflow cluster_reaction Reaction Steps CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Amine (R'-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Activation Base Organic Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Product Amide Product (R-CO-NH-R') Coupling->Product

Caption: General workflow for amide bond formation.

Detailed Protocol (using HATU):

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq), and the amine (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application in Kinase Inhibitor Scaffolds: A Representative Pathway

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structure is highly amenable to the synthesis of scaffolds found in many kinase inhibitors. The following represents a plausible, instructive synthetic route to a hypothetical, yet representative, advanced intermediate.

Synthetic_Pathway Hypothetical Synthetic Pathway A 2-Fluoro-5-methoxy- 4-nitrobenzoic acid B Step 1: SNAr (Amine, Base, DMF) A->B C Intermediate 1 (2-Amino-5-methoxy- 4-nitrobenzoic acid derivative) B->C D Step 2: Nitro Reduction (H2, Pd/C) C->D E Intermediate 2 (Diaminobenzoic acid derivative) D->E F Step 3: Amide Coupling (R-COOH, HATU, DIPEA) E->F G Final Product Scaffold F->G

Caption: A representative synthetic pathway utilizing the intermediate.

This sequence leverages the three key reactive sites in a logical order: first, installing a key substituent via SNAr, then unmasking the aniline via nitro reduction, and finally, forming a crucial amide bond. This approach is a common strategy in the construction of complex, biologically active molecules.

Conclusion and Future Perspectives

This compound is more than just a chemical building block; it is a strategic tool for the medicinal chemist. Its pre-installed functionalities and their predictable reactivity allow for the efficient and modular construction of complex molecular architectures. The protocols outlined in this guide provide a robust framework for leveraging this intermediate in drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of successful pharmaceutical development.

References

Application Notes and Protocols: The Strategic Role of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical starting material and key intermediate in the synthesis of advanced agrochemicals.[1] Its unique arrangement of substituents—a fluorine atom, a methoxy group, a nitro group, and a carboxylic acid—provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for specific reactions, making it a valuable precursor for creating complex molecules with potent herbicidal, fungicidal, or insecticidal properties.[1]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical R&D. We will delve into the chemical principles that underpin its utility, present detailed, field-proven protocols for its conversion into valuable intermediates, and showcase its application in the synthesis of a representative herbicidal scaffold.

Core Chemical Reactivity and Strategic Importance

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups:

  • The Nitro Group: This powerful electron-withdrawing group is pivotal. It activates the aromatic ring, influencing the regioselectivity of reactions.[1] Critically, it can be readily reduced to an amino group, a transformation that is fundamental to the synthesis of numerous agrochemical classes.[1] This nitro-to-amino conversion unlocks a pathway to forming amides, sulfonamides, and heterocyclic structures.

  • The Fluorine Atom: Located ortho to the carboxylic acid, the fluorine atom enhances the molecule's binding affinity to biological targets and can improve the bioavailability and metabolic stability of the final agrochemical product.[1]

  • The Carboxylic Acid: This functional group provides a handle for forming esters, amides, or acyl chlorides, allowing for the coupling of the benzoic acid core to other molecular fragments.

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the molecule and its metabolic profile in target organisms.

The primary strategic application of this compound in agrochemical synthesis involves the reduction of the nitro group to form 4-Amino-2-fluoro-5-methoxybenzoic acid . This amino derivative is a key building block for a variety of active ingredients, including certain classes of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3]

Protocol 1: Synthesis of the Key Intermediate 4-Amino-2-fluoro-5-methoxybenzoic acid

The reduction of the nitro group in this compound is a crucial first step in many synthetic pathways. Below is a robust and scalable protocol for this transformation.

Experimental Workflow: Nitro Group Reduction

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up cluster_3 Step 4: Isolation & Purification A This compound + Ethanol/Water B Add Iron Powder & Ammonium Chloride Solution A->B C Heat to Reflux (e.g., 80-90°C) B->C Exothermic Reaction Control D Hot Filtration to remove iron salts C->D E Cool Filtrate D->E F Adjust pH to ~4-5 with Acetic Acid E->F G Collect Precipitate by Filtration F->G H Wash with Water & Dry G->H I 4-Amino-2-fluoro-5-methoxybenzoic acid (Final Product) H->I

Caption: Workflow for the reduction of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Addition of Reagents: Add iron powder (e.g., 3.0-4.0 eq) to the suspension. Prepare a solution of ammonium chloride (e.g., 0.2-0.3 eq) in a small amount of water and add it to the reaction mixture. The ammonium chloride helps to maintain a slightly acidic pH, facilitating the reduction by iron.

  • Reaction Execution: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. The reaction is often exothermic, so careful heating is advised. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: While still hot, filter the reaction mixture through a pad of celite to remove the iron powder and iron salts. Wash the filter cake with hot ethanol.

  • Precipitation: Transfer the filtrate to a beaker and allow it to cool. Slowly add glacial acetic acid to adjust the pH to approximately 4-5. The product, 4-Amino-2-fluoro-5-methoxybenzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any remaining inorganic salts. Dry the product under vacuum to yield 4-Amino-2-fluoro-5-methoxybenzoic acid as a solid.

Quantitative Data and Characterization
ParameterTypical Value
Yield 85-95%
Purity (HPLC) >98%
Appearance Off-white to light brown solid
Key ¹H NMR Signals Disappearance of the downfield aromatic proton signal adjacent to the nitro group; appearance of a broad singlet for the -NH₂ group.

Application in the Synthesis of HPPD-Inhibitor Scaffolds

4-Amino-2-fluoro-5-methoxybenzoic acid is an ideal precursor for synthesizing certain HPPD-inhibiting herbicides. These herbicides function by disrupting a key enzyme in plants responsible for carotenoid biosynthesis, leading to bleaching of the leaves and eventual plant death.[3][4] A common synthetic strategy involves the condensation of a substituted aminobenzoic acid with a cyclic diketone.

Representative Protocol 2: Synthesis of a Model Herbicidal Scaffold

This protocol describes the synthesis of a model HPPD inhibitor scaffold via the reaction of 4-Amino-2-fluoro-5-methoxybenzoic acid with a cyclic diketone, followed by rearrangement. This is a representative synthesis that illustrates the utility of the intermediate.

Synthetic Pathway Overview

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Rearrangement A 4-Amino-2-fluoro-5-methoxybenzoic acid + Thionyl Chloride B Intermediate Acyl Chloride A->B D Condensation Reaction in presence of a base (e.g., Triethylamine) B->D C Cyclic Diketone (e.g., 1,3-cyclohexanedione) C->D E Cyanide-catalyzed Rearrangement D->E F Final HPPD-Inhibitor Scaffold E->F

Caption: General synthetic route to an HPPD-inhibitor scaffold.

Detailed Step-by-Step Methodology
  • Acyl Chloride Formation: In a flask under an inert atmosphere (nitrogen or argon), suspend 4-Amino-2-fluoro-5-methoxybenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane or toluene. Add thionyl chloride (e.g., 1.2-1.5 eq) dropwise at room temperature. Heat the mixture to a gentle reflux for 1-2 hours until the solid dissolves and gas evolution ceases. Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Condensation Reaction: Dissolve the crude acyl chloride in a dry solvent like acetonitrile. In a separate flask, dissolve a cyclic diketone (e.g., 1,3-cyclohexanedione, 1.0 eq) and a non-nucleophilic base such as triethylamine (e.g., 2.5-3.0 eq) in the same solvent. Cool the diketone solution in an ice bath and slowly add the acyl chloride solution. Allow the reaction to stir at room temperature overnight.

  • Rearrangement and Work-up: To the reaction mixture, add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin or potassium cyanide). This catalyzes the rearrangement to the final enol-ester product. After the rearrangement is complete (monitor by TLC or HPLC), quench the reaction with dilute hydrochloric acid. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final HPPD-inhibitor scaffold.

Conclusion and Future Prospects

This compound is a strategically important molecule in the discovery and development of new agrochemicals. Its well-defined reactivity allows for the efficient synthesis of key intermediates like 4-Amino-2-fluoro-5-methoxybenzoic acid, which are, in turn, used to construct complex and highly active final products. The protocols detailed in this guide provide a solid foundation for researchers and chemists in the agrochemical industry to leverage the synthetic potential of this versatile building block. Future applications may involve its use in the synthesis of novel fungicides and insecticides, further expanding its role in sustainable crop protection.

References

Application Notes & Protocols: A Guide to the Reaction Mechanisms of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the chemical reactivity and synthetic utility of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This highly functionalized aromatic compound serves as a versatile intermediate in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a methoxy group, a nitro group, and a strategically placed fluorine atom allows for a diverse range of chemical transformations. We will dissect the core reaction mechanisms, provide field-proven protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

Compound Profile and Strategic Importance

This compound is a key building block whose value lies in its distinct reactive sites.[1] The interplay between its functional groups dictates its chemical behavior:

  • Fluoro Group: Positioned at C2, it acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Nitro Group: The powerful electron-withdrawing nature of the nitro group at C4 is paramount. It activates the aromatic ring for nucleophilic attack, primarily by stabilizing the key reaction intermediate.[1][2][3]

  • Carboxylic Acid Group: This moiety at C1 provides a handle for amide bond formation, esterification, and other classical transformations, crucial for building molecular complexity.[1][4]

  • Methoxy Group: Located at C5, this electron-donating group modulates the electronic properties of the ring and can influence regioselectivity in certain reactions.

The strategic combination of these groups makes this compound a valuable precursor for synthesizing complex heterocyclic structures, such as quinazolinones and oxazepines, which are prevalent scaffolds in drug discovery.[4][5][6]

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the SNAr mechanism, which allows for the precise replacement of the fluorine atom with a wide variety of nucleophiles.

Mechanistic Principle

The SNAr reaction is not a concerted process but a two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (C2). This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The strong electron-withdrawing nitro group at the para-position is critical for stabilizing this intermediate by delocalizing the negative charge.[1][2]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is an effective leaving group in this context.[8]

SNAr_Mechanism Reactant This compound + Nu:⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-Determining) Product Substituted Product + F⁻ Intermediate->Product Elimination

Caption: The Addition-Elimination mechanism of SNAr.

Protocol: General SNAr with an Amine Nucleophile

This protocol describes a representative procedure for substituting the fluorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)[1]

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) and the amine nucleophile.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its reactivity.[1][9]

  • Base Requirement: A base is necessary to deprotonate the carboxylic acid and, in the case of primary or secondary amine nucleophiles, to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

  • Reactivity: The fluorine atom is a better leaving group than other halogens in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[2][8]

Scope of Nucleophiles

The SNAr reaction on this substrate is highly versatile and accommodates a broad range of nucleophiles.

Nucleophile ClassExampleTypical ConditionsNotes
Amines Morpholine, AnilineK₂CO₃ or Et₃N in DMSO, 80-120 °CA widely used transformation for building drug-like molecules.[3][7]
Alcohols/Phenols Sodium Methoxide, PhenolNaH or K₂CO₃ in DMF, RT to 80 °CRequires a strong base to generate the more nucleophilic alkoxide/phenoxide.[1]
Thiols Thiophenol, Benzyl mercaptanNaH or K₂CO₃ in THF/DMF, 0 °C to RTThiolates are excellent nucleophiles and reactions often proceed under mild conditions.[4][7]

Reduction of the Nitro Group

Transforming the nitro group into an amine is a critical step that unlocks a new dimension of reactivity, converting the substrate into a 4-amino-2-fluoro-5-methoxybenzoic acid derivative. This product is an anthranilic acid analogue, a key precursor for many heterocyclic syntheses.[1]

Mechanistic Principle

The reduction of an aromatic nitro group to an amine typically proceeds through a series of intermediates (nitroso, hydroxylamine). The choice of reducing agent determines the reaction conditions and tolerance for other functional groups. Common methods include catalytic hydrogenation (H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl).[1]

Nitro_Reduction Reactant 2-Fluoro-5-methoxy- 4-nitrobenzoic acid Product 4-Amino-2-fluoro- 5-methoxybenzoic acid Reactant->Product Reagents Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Reagents->Product

Caption: Synthetic transformation of the nitro group to an amine.

Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is reliable and often used when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other groups.[1]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate the reaction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion. If desired, a small amount of concentrated HCl can be added catalytically.

  • Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Slowly add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts (Caution: CO₂ evolution). Adjust the pH to ~8.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude amine can be extracted with an organic solvent if necessary.

  • The product, 4-Amino-2-fluoro-5-methoxybenzoic acid, is often used in the next step without extensive purification.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for building larger molecules, most commonly through the formation of amide bonds.

Amide Bond Formation (Amidation)

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[10]

Amide_Coupling cluster_workflow Amide Coupling Workflow A Carboxylic Acid (Substrate) C Activated Intermediate (e.g., O-acylisourea) A->C Activation B Coupling Reagent (e.g., HATU, EDC) B->C E Amide Product C->E Nucleophilic Attack D Amine (R-NH₂) D->E

Caption: General workflow for amide bond formation using a coupling reagent.

Protocol: Standard Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • Carboxylic acid (e.g., this compound) (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Tertiary amine base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous DMF or CH₂Cl₂

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the amine, followed by the base (DIPEA).

  • In a separate vial, dissolve HATU in a small amount of the solvent and add this solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography.

Causality and Insights:

  • Activation: HATU reacts with the carboxylate (formed by the action of DIPEA) to generate a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Base: DIPEA serves two roles: it deprotonates the carboxylic acid to form the carboxylate and also neutralizes the hexafluorophosphate salt produced, driving the reaction forward.

Application in Heterocycle Synthesis: Quinazolinones

A key application of this compound and its derivatives is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[11][12] A common route involves the initial reduction of the nitro group followed by cyclization.

Quinazolinone_Synthesis A 2-Fluoro-5-methoxy- 4-nitrobenzoic acid B 4-Amino-2-fluoro- 5-methoxybenzoic acid A->B 1. Nitro Reduction D Benzoxazinone Intermediate B->D 2. Acylation/Cyclization C Acylating Agent (e.g., Acetic Anhydride) C->D F Substituted Quinazolinone D->F 3. Ring Opening/ Recyclization E Amine Source (e.g., NH₃, R-NH₂) E->F

Caption: A common synthetic pathway to quinazolinones.

Protocol: Synthesis of a 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one

This protocol demonstrates the conversion of the reduced intermediate into a quinazolinone structure.[12][13]

Materials:

  • 4-Amino-2-fluoro-5-methoxybenzoic acid (1.0 eq)

  • Acetic anhydride (excess, ~10 eq)

  • Aqueous ammonia (NH₃) or an appropriate primary amine

  • Standard laboratory glassware for heating and workup

Procedure:

  • Heat a mixture of 4-Amino-2-fluoro-5-methoxybenzoic acid and an excess of acetic anhydride under reflux for 2-4 hours. This step forms the intermediate 7-fluoro-6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.[12]

  • Monitor the reaction by TLC.

  • After cooling, remove the excess acetic anhydride under reduced pressure.

  • To the resulting crude benzoxazinone intermediate, add an aqueous or alcoholic solution of ammonia (or a primary amine).

  • Heat the mixture to facilitate the ring-opening of the benzoxazinone and subsequent recyclization to the quinazolinone.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the mixture. The product may precipitate and can be collected by filtration.

  • Wash the solid with cold water and/or ethanol and dry to obtain the quinazolinone product. Further purification can be achieved by recrystallization.

References

Application Notes and Protocols: Chemoselective Reduction of the Nitro Group in 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting amino-substituted aromatic compounds are pivotal building blocks for a vast array of bioactive molecules. This guide focuses on the specific challenges and methodologies for the chemoselective reduction of the nitro group in 2-Fluoro-5-methoxy-4-nitrobenzoic acid to yield 4-amino-2-fluoro-5-methoxybenzoic acid. The presence of multiple functional groups—a halogen (fluorine), an electron-donating group (methoxy), and a carboxylic acid—necessitates a careful selection of the reduction method to avoid unwanted side reactions such as dehalogenation or reduction of the carboxylic acid. This document provides an in-depth analysis of suitable reduction methods, complete with detailed protocols, troubleshooting advice, and a comparative summary to aid researchers in making an informed decision for their synthetic needs.[1][2]

Choosing the Right Reduction Strategy: A Comparative Overview

The primary challenge in the reduction of this compound is to achieve high chemoselectivity for the nitro group while preserving the other functionalities.[3] The choice of reducing agent and reaction conditions is therefore critical.[3] The three main strategies discussed are Catalytic Hydrogenation, Metal/Acid Reduction, and Transfer Hydrogenation.

Core Decision Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate reduction method based on key experimental considerations.

G start Start: this compound q_scale Large Scale Synthesis? start->q_scale q_dehalogenation Dehalogenation a Concern? q_scale->q_dehalogenation No cat_hydrog Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) q_scale->cat_hydrog Yes q_dehalogenation->cat_hydrog Yes metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl2) q_dehalogenation->metal_acid No q_acid_sensitivity Acid Sensitive Substrate? q_acid_sensitivity->metal_acid No transfer_hydrog Transfer Hydrogenation (e.g., Pd/C, Formic Acid) q_acid_sensitivity->transfer_hydrog Yes cat_hydrog->q_acid_sensitivity

Caption: Decision workflow for selecting a nitro reduction method.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction due to its clean reaction profile, with water being the primary byproduct.[1] The choice of catalyst is crucial to prevent dehalogenation, a common side reaction with aromatic halides.[4]

Expertise & Experience

For substrates containing halogens, Raney Nickel is often preferred over Palladium on carbon (Pd/C) to minimize the risk of dehalogenation.[4] However, specialized catalysts like sulfided Platinum on carbon (Pt/C) can also offer excellent selectivity for the nitro group while preserving halogens.[3] Given the presence of the fluoro group, careful monitoring of the reaction is essential.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.

  • Charging the Vessel: To the hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the substrate). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Sealing and Purging: Seal the vessel and purge it several times with nitrogen followed by hydrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin agitation and heat the reaction mixture to a suitable temperature (e.g., room temperature to 50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric and should not be allowed to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluoro-5-methoxybenzoic acid, which can be further purified by recrystallization.

Method 2: Metal-Mediated Reduction

The use of metals in acidic media is a classic and robust method for the reduction of nitroarenes.[1] Common systems include iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin(II) chloride (SnCl₂).[4][5] These methods generally exhibit good tolerance for other functional groups and are cost-effective.[1][6]

Expertise & Experience

The Fe/HCl system is often preferred for its lower cost and the fact that the reaction can be self-sustaining due to the in-situ generation of acid from the hydrolysis of the iron chloride salt.[6][7] SnCl₂ is also a mild and effective reagent, often used for its high chemoselectivity.[4] One of the main drawbacks of metal/acid reductions is the often cumbersome work-up required to remove the resulting metal salts.[1]

Experimental Protocol: Reduction using Iron in Acidic Media

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

  • Sodium bicarbonate or Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).[8]

  • Addition of Iron: Add iron powder (3-5 eq) to the suspension.

  • Acid Addition: Heat the mixture to reflux and add a small amount of concentrated HCl or acetic acid to initiate the reaction.[8] The reaction is exothermic.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-amino-2-fluoro-5-methoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization.

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of SnCl₂: Add tin(II) chloride dihydrate (3-5 eq) to the solution.[9]

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude 4-amino-2-fluoro-5-methoxybenzoic acid by recrystallization.

Method 3: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[10] A hydrogen donor, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst, typically Pd/C.[10] This method is often highly chemoselective and can be performed with standard laboratory equipment.

Expertise & Experience

The use of formic acid as a hydrogen source in the presence of a catalyst is an attractive and eco-friendly protocol.[10] This method can exhibit high selectivity for the reduction of nitro groups in the presence of other reducible functionalities.[11]

Experimental Protocol: Transfer Hydrogenation using Pd/C and Formic Acid

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

  • Addition of Hydrogen Donor: To this stirred suspension, add formic acid (2-5 eq) dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-amino-2-fluoro-5-methoxybenzoic acid can be purified by recrystallization.

Summary of Methods and Data Presentation

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Raney Ni50-100 psi H₂, RT-50°CClean (water byproduct), high yieldRequires specialized equipment, pyrophoric catalyst, potential for dehalogenation
Metal/Acid (Fe/HCl) Fe, HCl/AcOHRefluxInexpensive, robust, good functional group toleranceExothermic, cumbersome workup to remove metal salts[1]
Metal/Acid (SnCl₂) SnCl₂·2H₂ORT-60°CMild conditions, high chemoselectivityStoichiometric amounts of tin salts produced, workup can be challenging[12]
Transfer Hydrogenation Pd/C, Formic AcidRefluxNo pressurized H₂ gas, highly selective, simple setupCatalyst cost, potential for side reactions with some substrates

General Transformation Diagram

The following diagram illustrates the general chemical transformation discussed in this guide.

G sub This compound (Substrate) prod 4-Amino-2-fluoro-5-methoxybenzoic acid (Product) sub->prod Reduction [H]

Caption: General reduction of the nitrobenzoic acid derivative.

References

Application Notes & Protocols: 2-Fluoro-5-methoxy-4-nitrobenzoic Acid as a Versatile Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (FMNBA), a uniquely functionalized aromatic building block. We dissect its chemical reactivity, driven by the strategic placement of its four distinct functional groups, and present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon for the construction of novel molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.

Introduction: The Strategic Value of FMNBA in Modern Synthesis

In the landscape of medicinal chemistry, fluorinated organic compounds hold a privileged position. The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound (FMNBA) emerges as a pre-functionalized and highly versatile starting material. Its structure is engineered for sequential, regioselective transformations, making it an ideal precursor for complex heterocyclic scaffolds which are the backbones of numerous therapeutic agents.[1][2] This guide elucidates the inherent chemical logic of FMNBA and provides actionable protocols for its synthetic manipulation.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of FMNBA is a direct consequence of the electronic interplay between its substituents. Understanding these influences is critical for predicting reactivity and designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1001345-80-7[3]
Molecular Formula C₈H₆FNO₅[3][4]
Molecular Weight 215.13 g/mol [3][4]
Appearance White to off-white solid
Melting Point 142-144 °C
IUPAC Name This compound[4]
Analysis of Functional Group Effects

The reactivity of the FMNBA core is governed by a confluence of inductive and mesomeric effects from its four functional groups.

  • Fluoro Group (C2): The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This acidifies the carboxylic acid proton and, most importantly, renders the C2 position electron-deficient, priming it for Nucleophilic Aromatic Substitution (SNAr).[3]

  • Nitro Group (C4): As one of the strongest electron-withdrawing groups (-I, -M), the nitro group significantly acidifies the aromatic ring. Its position para to the fluorine atom is crucial, as it provides powerful resonance stabilization to the Meisenheimer complex intermediate formed during an SNAr reaction, thereby dramatically accelerating the substitution of fluorine.[3] Furthermore, the nitro group is a synthetic handle for a primary amine, a key functional group for many heterocyclic cyclization reactions.[3]

  • Methoxy Group (C5): The methoxy group exhibits a strong resonance electron-donating effect (+M) and a weaker inductive withdrawing effect (-I). Its primary role is to modulate the electronic density of the ring and influence the regiochemistry of potential electrophilic additions, though the ring is generally deactivated towards electrophiles due to the potent nitro group.

  • Carboxylic Acid Group (C1): This group is a versatile handle for forming amide, ester, or acyl chloride derivatives. Its electron-withdrawing nature (-I, -M) further contributes to the overall electron-deficient character of the aromatic ring.[5]

This specific arrangement creates a molecule with three primary sites for predictable and sequential chemical modifications, as illustrated below.

G cluster_0 This compound cluster_mol cluster_n1 cluster_n2 cluster_n3 mol n1 Site 1: SₙAr n1->mol n2 Site 2: Nitro Reduction n2->mol n3 Site 3: Carboxyl Derivatization n3->mol

Caption: Key reactivity sites on the FMNBA scaffold.

Synthetic Protocols for Heterocyclic Construction

The true power of FMNBA lies in its application. The following protocols provide validated, step-by-step procedures for transforming FMNBA into valuable heterocyclic intermediates and final structures.

Protocol 1: Reduction of the Nitro Group – Synthesis of 4-Amino-2-fluoro-5-methoxybenzoic acid

The conversion of the nitro group to an amine is a foundational step for building fused heterocyclic systems like benzimidazoles. This protocol utilizes tin(II) chloride (SnCl₂), a reliable and effective reagent for this transformation.[3]

Synthetic Scheme:

Caption: Reduction of FMNBA to its amino derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol to form a slurry (approx. 10 mL per gram of starting material). To this, add tin(II) chloride dihydrate (5.0 eq).

  • Reaction Initiation: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). The product will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 4-Amino-2-fluoro-5-methoxybenzoic acid, can be purified further by recrystallization if necessary.

Causality: SnCl₂ acts as a reducing agent in the acidic medium. The nitro group is reduced to a nitroso, then a hydroxylamine, and finally to the primary amine. The acidic environment is crucial for the activity of the tin(II) reagent.

Protocol 2: Benzimidazole Synthesis via Phillips-Ladenburg Condensation

This protocol demonstrates the construction of a benzimidazole ring, a privileged scaffold in medicinal chemistry, using the amino derivative synthesized in Protocol 1.[1][6]

Synthetic Scheme:

References

Application Notes and Protocols for the Use of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

This compound is a multifaceted aromatic compound with significant potential in biochemical research, particularly in the exploration of enzyme inhibition.[1] Its unique chemical architecture, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold, provides a framework for diverse molecular interactions.[1] The electron-withdrawing properties of the nitro group and the fluorine atom can influence the compound's binding affinity and reactivity, making it a compelling candidate for screening as an enzyme inhibitor.[1] The nitro group, in particular, may undergo reduction to form reactive intermediates capable of interacting with enzyme active sites, while the fluorine atom can enhance binding potency.[1]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition studies. We will delve into the theoretical underpinnings of its potential mechanisms, provide detailed protocols for inhibitor characterization, and offer insights into best practices for experimental design and data interpretation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₈H₆FNO₅[1][2]
Molecular Weight 215.14 g/mol [2]
Appearance Solid[1]
Solubility Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is expected to be limited and pH-dependent due to the carboxylic acid group.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General laboratory practice

Stock Solution Preparation: For enzymatic assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions into the aqueous assay buffer should be made to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid any detrimental effects on enzyme activity.

Conceptual Framework for Inhibition

The structural motifs of this compound suggest several potential mechanisms of enzyme inhibition. A logical workflow for investigating this compound involves a multi-step process from initial screening to detailed mechanistic studies.

Inhibition_Workflow cluster_screening Phase 1: Initial Screening cluster_characterization Phase 2: Inhibition Characterization cluster_validation Phase 3: Specificity & Validation A Compound Procurement & QC B Primary Enzyme Activity Assay (Single High Concentration) A->B C IC50 Determination (Dose-Response Curve) B->C Hit Identification D Mechanism of Action (MOA) Studies (e.g., Michaelis-Menten Kinetics) C->D E Counter-Screening (Related Enzymes) D->E Mode of Inhibition (Competitive, Non-competitive, etc.) F Orthogonal Assays (e.g., Binding Assays) E->F

Figure 1: A generalized workflow for the evaluation of this compound as a potential enzyme inhibitor.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a critical parameter for quantifying the potency of an inhibitor. This protocol provides a general framework that can be adapted to various enzyme systems.

Materials and Reagents:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required, e.g., NAD+, ATP)

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader

  • DMSO (for inhibitor stock solution)

Step-by-Step Procedure: [3][4]

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and any necessary cofactors in the appropriate assay buffer to their desired working concentrations.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the inhibitor from the stock solution. A common approach is to perform 2-fold or 3-fold dilutions to cover a wide concentration range (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells. Include control wells:

      • Positive Control (100% activity): Enzyme + buffer (and DMSO equivalent to the inhibitor wells).

      • Negative Control (0% activity): Buffer only (no enzyme).

    • Pre-incubate the enzyme and inhibitor for a specific duration (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[3][4]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate to all wells.[3][4]

  • Monitor the Reaction:

    • Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The reaction rate is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Elucidating the Mechanism of Inhibition (MOA)

Once the IC50 is determined, the next crucial step is to understand how the inhibitor interacts with the enzyme. This is typically achieved through kinetic studies by varying the substrate concentration in the presence of a fixed inhibitor concentration.

Key Concepts in Reversible Inhibition: [5][6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. This affects both Vmax and Km.

Step-by-Step Procedure:

  • Experimental Design:

    • Select several fixed concentrations of this compound (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

    • For each inhibitor concentration (including a no-inhibitor control), perform a series of enzyme activity assays with varying substrate concentrations (typically ranging from 0.1 x Km to 10 x Km of the uninhibited enzyme).

  • Data Collection:

    • Follow the general procedure outlined in Protocol 1 for setting up and monitoring the enzymatic reactions.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (v) at each substrate concentration ([S]).

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.[7]

MOA_Analysis cluster_vmax Vmax Change? cluster_km Km Change? node_result node_result start Lineweaver-Burk Plot Analysis vmax_no No start->vmax_no vmax_yes Yes start->vmax_yes km_yes Yes vmax_no->km_yes Competitive km_no No vmax_yes->km_no Non-competitive vmax_yes->km_yes Mixed or Uncompetitive

Figure 2: Decision tree for determining the mechanism of reversible enzyme inhibition based on Lineweaver-Burk plot analysis.

Advanced Considerations and Best Practices

  • Irreversible Inhibition: It is also possible that this compound acts as an irreversible inhibitor, forming a covalent bond with the enzyme.[8] This can be investigated by pre-incubating the enzyme with the inhibitor and then dialyzing the mixture to remove any unbound inhibitor. If the enzyme activity is not restored after dialysis, it suggests irreversible inhibition.

  • Promiscuous Inhibition: Some compounds can non-specifically inhibit enzymes through mechanisms like aggregation. To rule this out, it is advisable to include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

  • Counter-Screening: To assess the selectivity of the inhibitor, it is essential to test it against a panel of related enzymes.[9] High selectivity is a desirable trait for a potential therapeutic agent.

Conclusion

This compound presents a promising scaffold for the discovery of novel enzyme inhibitors. By systematically applying the protocols and principles outlined in these application notes, researchers can effectively characterize its inhibitory activity, elucidate its mechanism of action, and evaluate its potential for further development in various fields of life science research. The journey from a candidate molecule to a well-characterized inhibitor requires meticulous experimental design, precise execution, and thoughtful data analysis, all of which are critical for ensuring scientific integrity and advancing our understanding of enzyme function and regulation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Fluoro-5-methoxy-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Welcome to the technical support center for the synthesis of this compound (FMNBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the critical "why" behind each experimental step.

Section 1: Synthesis Overview & Core Principles

The most prevalent and practical laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic nitration of 2-fluoro-5-methoxybenzoic acid.[1] This reaction leverages the powerful directing effects of the substituents on the aromatic ring.

The Chemistry at Play: A Balancing Act of Substituent Effects

The success of this synthesis hinges on understanding the electronic properties of the starting material's functional groups:

  • Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group due to its +R (resonance) effect. It donates electron density to the ring, making it more susceptible to electrophilic attack.[2][3]

  • Fluoro Group (-F): An interesting case. It is deactivating due to its strong -I (inductive) effect but is still ortho-, para-directing because of its +R effect.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its -I and -R effects.

The desired nitration occurs at the C4 position, which is para to the highly activating methoxy group and ortho to the fluorine atom. The strong directing power of the methoxy group is the primary driver for the reaction's regioselectivity.[1][4]

General Experimental Workflow

The synthesis can be broken down into four key stages: reaction setup, nitration, product isolation (quenching and precipitation), and purification.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Dissolve Starting Material (2-Fluoro-5-methoxybenzoic acid) in Conc. H₂SO₄ C 3. Cool both solutions to 0-5 °C A->C B 2. Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) in separate flask B->C D 4. Slow, Dropwise Addition of Nitrating Mixture to Starting Material Solution C->D E 5. Monitor Reaction (TLC, HPLC) D->E F 6. Quench Reaction (Pour mixture onto ice) E->F G 7. Precipitate & Filter Product F->G H 8. Recrystallize Crude Product (e.g., Ethanol/Water) G->H I 9. Characterize Final Product (NMR, MS, MP) H->I

Caption: General workflow for FMNBA synthesis.

Section 2: Frequently Asked Questions (FAQs)

Starting Materials & Reagents

Q1: How critical is the purity of the starting material, 2-fluoro-5-methoxybenzoic acid? A1: Extremely critical. Impurities in the starting material can lead to unexpected side reactions and significantly complicate purification. For instance, any residual starting materials from its own synthesis could possess different directing effects, leading to a mixture of nitrated products. We recommend a purity of >98% confirmed by NMR or HPLC.[5]

Q2: Can I use fuming nitric acid or a different nitrating agent? A2: While other nitrating agents exist, the standard mixture of concentrated nitric acid and concentrated sulfuric acid is highly effective and well-documented for this transformation.[1] Fuming nitric acid is more aggressive and can increase the risk of over-nitration or oxidation of the methoxy group, especially if temperature control is not precise. Using nitric acid alone, without sulfuric acid, is generally less effective as the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4]

Reaction Conditions

Q3: Why is maintaining a low temperature (0-5 °C) so important during the addition of the nitrating mixture? A3: This is arguably the most critical parameter for success. There are two primary reasons:

  • Selectivity: Electrophilic nitration is highly exothermic. Higher temperatures provide the activation energy for less-favored reaction pathways, leading to the formation of undesired isomers. By keeping the temperature low, you favor the kinetically controlled product, which is the desired 4-nitro isomer.[1][5]

  • Safety and Stability: A rapid increase in temperature can lead to a runaway reaction. Furthermore, the methoxy group can be susceptible to oxidation by hot, concentrated nitric acid, which would result in tar-like byproducts and a lower yield.[5]

Q4: How slowly should the nitrating mixture be added? A4: The addition should be slow enough to allow the reaction vessel's cooling system to dissipate the generated heat and maintain the internal temperature consistently below 5 °C. For a lab-scale reaction, this typically means a dropwise addition over 30-60 minutes. A sharp temperature spike indicates the addition is too fast.[5]

Q5: What is the optimal reaction time after addition is complete? A5: The optimal time can vary, but a range of 6-12 hours is commonly reported.[1] The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting material spot/peak is no longer visible.

Work-up & Purification

Q6: My product isn't precipitating after pouring the reaction mixture onto ice. What went wrong? A6: This usually points to one of two issues:

  • Incomplete Reaction: If a significant amount of the more soluble starting material remains, it can prevent the less soluble product from precipitating effectively.

  • Insufficient Quenching: Ensure you are pouring the reaction mixture into a vigorously stirred vessel containing a large excess of crushed ice. The goal is to rapidly dilute the sulfuric acid and lower the temperature, which drastically reduces the solubility of the nitrobenzoic acid product. If it remains oily, you may need to add more ice or a small amount of cold water and continue stirring.

Q7: What is the most effective method for purifying the crude this compound? A7: Recrystallization is the most common and effective method. A mixed solvent system, such as ethanol/water or acetic acid/water, is often ideal.[5] The crude product is dissolved in the minimum amount of the hot primary solvent (e.g., ethanol), and the anti-solvent (water) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Caption: Decision tree for troubleshooting FMNBA synthesis.
Troubleshooting Data Summary

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient time or nitrating agent.1. Monitor reaction by TLC/HPLC until starting material is consumed. Verify reagent stoichiometry.
2. Loss during Work-up: Product is too soluble in the quench mixture.2. Ensure quenching is done on a large excess of ice. After filtering, you can try extracting the acidic filtrate with a suitable organic solvent like ethyl acetate.
3. Mechanical Loss: Product lost during filtration or transfers.3. Ensure quantitative transfers; wash filter cake with minimal cold water.
Product is Dark/Oily/Tarry 1. High Reaction Temperature: Temperature spikes cause oxidation and side reactions.1. Crucial: Maintain temperature strictly at 0-5°C during addition. Ensure vigorous stirring and efficient cooling.[5]
2. Rapid Reagent Addition: Localized "hot spots" lead to decomposition.2. Add the nitrating mixture dropwise over an extended period (30-60 min).[5]
Multiple Products Observed (by TLC/HPLC) 1. Isomer Formation: Reaction temperature was too high, overcoming the kinetic barrier for other isomers.1. Repeat the reaction with stringent temperature control.
2. Impure Starting Material: Contaminants are reacting alongside the desired material.2. Verify the purity of the 2-fluoro-5-methoxybenzoic acid before starting.
Reaction Stalls (Starting material remains) 1. Insufficient Nitrating Agent: Stoichiometry was incorrect or agent has degraded.1. Use fresh, high-quality nitric and sulfuric acids. Re-calculate stoichiometry (typically 1.05-1.2 equivalents of HNO₃).
2. Poor Mixing: Inadequate stirring prevents reagents from interacting.2. Use an overhead stirrer for viscous sulfuric acid solutions and ensure a vortex is visible.

Section 4: Detailed Experimental Protocol

This protocol is a representative example. All researchers must perform their own risk assessment and adhere to their institution's safety guidelines. Work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 2-fluoro-5-methoxybenzoic acid (>98% purity)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Crushed Ice and Water

  • Ethanol and Water (for recrystallization)

  • Round-bottom flask equipped with a magnetic or overhead stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of Starting Material Solution:

    • In a 250 mL round-bottom flask, add concentrated sulfuric acid (e.g., 40 mL).

    • Cool the flask in an ice/salt bath to 0 °C.

    • Slowly add 2-fluoro-5-methoxybenzoic acid (e.g., 10.0 g) in portions to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C. Continue stirring until all solid has dissolved.

  • Preparation of Nitrating Mixture:

    • In a separate beaker or flask, carefully add concentrated sulfuric acid (e.g., 10 mL) and cool it to 0 °C in an ice bath.

    • EXTREMELY SLOWLY , add concentrated nitric acid (e.g., 1.1 equivalents) dropwise to the cold sulfuric acid. This mixture is highly corrosive and exothermic. Keep this mixture cold until use.

  • Nitration Reaction:

    • Ensure the solution of the starting material is maintained at 0-5 °C.

    • Transfer the cold nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution of the starting material over a period of at least 30-45 minutes. CRITICAL: Monitor the internal temperature continuously and do not let it exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 6-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Product Isolation (Work-up):

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice (e.g., 200 g) and water.

    • Slowly and carefully pour the reaction mixture from the flask onto the crushed ice.

    • A precipitate should form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold water to remove residual acid.

  • Purification:

    • Press the crude solid as dry as possible on the filter.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

    • Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

  • Analysis:

    • Characterize the final product by obtaining the melting point, ¹H NMR, and ¹³C NMR spectra to confirm its identity and purity.[1]

Section 5: References

  • This compound Synthesis Methods. Benchchem. --INVALID-LINK--

  • What happens when anisole is nitrated? askIITians. --INVALID-LINK--

  • 2-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook. --INVALID-LINK--

  • Can anisole be nitrated only with nitric acid? Chemistry Stack Exchange. --INVALID-LINK--

  • Explain the nitration reaction of anisole. Brainly.in. --INVALID-LINK--

  • What happens when anisole is nitrated class 11 chemistry CBSE. Vedantu. --INVALID-LINK--

  • 2-Fluoro-5-nitrobenzoic acid. Ossila. --INVALID-LINK--

  • 2-Fluoro-5-nitrobenzoic acid 98%. Sigma-Aldrich. --INVALID-LINK--

  • Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. ResearchGate. --INVALID-LINK--

  • Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. ResearchGate. --INVALID-LINK--

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents. --INVALID-LINK--

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. --INVALID-LINK--

  • Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. OUCI. --INVALID-LINK--

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents. --INVALID-LINK--

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. --INVALID-LINK--

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem. --INVALID-LINK--

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. --INVALID-LINK--

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. --INVALID-LINK--

  • Optimization of reaction conditions for the nitration of 4-methylbenzoic acid. Benchchem. --INVALID-LINK--

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. --INVALID-LINK--

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. --INVALID-LINK--

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • This compound(1001345-80-7) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

References

Troubleshooting low yield in 2-Fluoro-5-methoxy-4-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, in the synthesis of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. Here, we provide in-depth troubleshooting, detailed protocols, and mechanistic explanations to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: The standard laboratory synthesis involves the electrophilic aromatic nitration of 2-Fluoro-5-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][2]

Q2: Why is my reaction yield consistently low? A2: Low yields can stem from several factors including suboptimal reaction temperature, incorrect reagent stoichiometry, moisture contamination, formation of isomeric byproducts, or product loss during work-up and purification. Careful control of the reaction conditions is critical.[3][4] Elevated temperatures, for instance, can increase the chances of forming multiple nitrated products.[5]

Q3: I see multiple spots on my TLC plate after the reaction. What are they? A3: Besides the desired product and unreacted starting material, spots may represent isomeric nitrobenzoic acids. Although the directing effects of the methoxy (-OCH₃) and fluoro (-F) groups strongly favor nitration at the C4 position, minor substitution at other positions can occur. Other possibilities include byproducts from side reactions like oxidation if conditions are too harsh.

Q4: Is the reaction particularly sensitive to water? A4: Yes. The nitrating agent, the nitronium ion (NO₂⁺), is generated by the dehydration of nitric acid by sulfuric acid.[1] The presence of excess water will quench the nitronium ion and inhibit the reaction, leading to poor or no conversion. Therefore, using anhydrous reagents and dry glassware is essential.

Q5: What is the best method to purify the final product? A5: Recrystallization is the most common and effective method for purifying crude this compound.[6] A mixed solvent system, such as ethanol/water, is often effective. Acid-base extraction can also be used to remove non-acidic impurities during the work-up phase.[7]

Troubleshooting Guide: Low Product Yield

Low yield is the most frequently reported issue in this synthesis. The following guide breaks down the potential causes by experimental stage and provides targeted solutions.

Diagram: Troubleshooting Logic for Low Yield

G start Low Yield Observed reagent_prep Problem Area: Reagent & Setup start->reagent_prep reaction_cond Problem Area: Reaction Conditions start->reaction_cond workup Problem Area: Work-up & Purification start->workup moisture Moisture Contamination reagent_prep->moisture acid_ratio Incorrect Acid Ratio (HNO₃/H₂SO₄) reagent_prep->acid_ratio sm_purity Impure Starting Material reagent_prep->sm_purity temp_control Poor Temperature Control (Too high or low) reaction_cond->temp_control reaction_time Insufficient Reaction Time reaction_cond->reaction_time quenching Product Loss During Quenching workup->quenching extraction Inefficient Extraction workup->extraction recrystal Loss During Recrystallization workup->recrystal

Caption: Decision tree for diagnosing causes of low yield.

Issues with Reagents and Reaction Setup
Observation / Problem Plausible Cause (The "Why") Recommended Solution
Reaction fails to start or proceeds very slowly (monitored by TLC). Moisture Contamination: Water reacts with the nitronium ion (NO₂⁺), the active electrophile, effectively removing it from the reaction. Sulfuric acid is also hygroscopic and will absorb atmospheric moisture if not handled properly.Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or in a desiccator.Use fresh, anhydrous grades of concentrated nitric acid and sulfuric acid.Run the reaction under an inert atmosphere (N₂ or Ar).
Low conversion despite correct procedure. Incorrect Acid Stoichiometry or Concentration: The ratio and concentration of H₂SO₄ to HNO₃ are critical for efficiently generating the nitronium ion.[1] Insufficient sulfuric acid will fail to produce enough NO₂⁺ for the reaction to proceed to completion.Prepare the mixed acid carefully by adding nitric acid slowly to sulfuric acid.A typical volumetric ratio is 1:1 or 1:2 of HNO₃:H₂SO₄. Verify the optimal ratio for your specific substrate scale.Use concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃).
Formation of a dark, tarry substance. Impure Starting Material: Impurities in the 2-Fluoro-5-methoxybenzoic acid can undergo oxidation or other side reactions under the strongly acidic and oxidative conditions, leading to polymerization or degradation.Verify the purity of the starting material by NMR or melting point before starting.If necessary, purify the starting material by recrystallization.
Suboptimal Reaction Conditions
Observation / Problem Plausible Cause (The "Why") Recommended Solution
Multiple products observed on TLC, difficult purification. Poor Temperature Control: Aromatic nitration is a highly exothermic reaction.[5] If the temperature rises uncontrollably (e.g., above 10-15°C), the reaction rate increases, which can lead to reduced regioselectivity and the formation of dinitrated or other unwanted byproducts.Perform the addition of the substrate to the mixed acid in an ice/water bath to maintain the temperature between 0-5°C.Add the substrate slowly and portion-wise (if solid) or dropwise (if in solution) to manage the exotherm.Monitor the internal reaction temperature with a thermometer.
Incomplete conversion; significant starting material remains. Insufficient Reaction Time or Low Temperature: While high temperatures are detrimental, a temperature that is too low or a reaction time that is too short may not provide enough energy or time for the reaction to reach completion, especially given the deactivating effects of the -F and -COOH groups.After the initial addition at 0-5°C, allow the reaction to stir at this temperature for a set period (e.g., 30 minutes), then let it warm slowly to room temperature.Monitor the reaction progress by TLC. If the reaction stalls, gentle warming (e.g., to 30-40°C) can sometimes drive it to completion, but this should be done cautiously.

Experimental Protocols and Mechanistic Insight

Mechanism: Electrophilic Aromatic Nitration

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key is the in-situ generation of the powerful electrophile, the nitronium ion.

Caption: Mechanism of electrophilic aromatic nitration.

Note: The images in the diagram above are placeholders for chemical structures.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Fluoro-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Deionized Water

  • Ice

Procedure:

  • Prepare Mixed Acid: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice/water bath, add concentrated H₂SO₄ (2.0 eq). Slowly add concentrated HNO₃ (1.5 eq) dropwise while stirring, ensuring the temperature remains below 10°C.

  • Substrate Addition: Once the mixed acid has cooled to 0-5°C, add the 2-Fluoro-5-methoxybenzoic acid (1.0 eq) in small portions over 20-30 minutes. Use a thermometer to monitor the internal temperature and ensure it does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 1-3 hours, monitoring progress with TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 10 volumes of ice to 1 volume of acid mixture). This should be done slowly and with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.[7]

  • Drying: Dry the crude product under vacuum to a constant weight.

Diagram: Experimental Workflow

G A 1. Prepare Mixed Acid (HNO₃ + H₂SO₄) Cool to 0-5°C B 2. Add Substrate (2-Fluoro-5-methoxybenzoic acid) Maintain T < 5°C A->B C 3. Reaction Stirring Warm to RT, Monitor by TLC B->C D 4. Quench Reaction Pour onto Crushed Ice C->D E 5. Isolate Crude Product Vacuum Filtration & Water Wash D->E F 6. Purification Recrystallization (e.g., EtOH/H₂O) E->F G 7. Final Product Dry and Characterize (MP, NMR) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethanol/water is often a good starting point.[6][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly and persistently cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

  • Purity Assessment: Confirm the purity of the final product by measuring its melting point and comparing it to the literature value. A sharp melting point indicates high purity.

References

Technical Support Center: Purification of 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Fluoro-5-methoxy-4-nitrobenzoic acid (FMNBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.

Q1: After my initial work-up, the crude product is a persistent, sticky oil and refuses to solidify. What's causing this and how can I fix it?

A1: This is a common and frustrating issue, often stemming from two primary causes: residual solvent or the presence of impurities acting as a eutectic mixture.

  • Causality: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and will keep your product oily. Alternatively, impurities, even in small amounts, can depress the melting point and inhibit the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Azeotropic Removal of Solvent: If you suspect residual high-boiling point solvents, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate. Then, add a less polar, co-evaporating solvent like toluene and remove the solvents under reduced pressure. Repeat this process 2-3 times. The toluene helps to azeotropically remove traces of the problematic solvent.

    • Trituration: This technique can induce crystallization. Add a poor solvent in which your desired product is sparingly soluble but the impurities are more soluble (e.g., a cold hexanes/ethyl acetate mixture). Stir the oily product vigorously with a spatula, scratching the side of the flask. The goal is to dissolve the impurities while encouraging your product to precipitate as a solid.

    • Attempt Acid-Base Extraction: Since your target is a carboxylic acid, you can use its acidic nature to separate it from neutral impurities that might be inhibiting crystallization. A detailed protocol is provided later in this guide. This is often the most effective method for initial purification.[1][2]

Q2: I performed an acid-base extraction, but my final yield is extremely low. Where did my product go?

A2: Low yield after an acid-base extraction typically points to incomplete steps in the process. The product is likely lost to either the organic layer or the aqueous washes.

  • Causality & Solutions:

    • Incomplete Basification: The carboxylic acid must be fully deprotonated to its carboxylate salt to become water-soluble. If you don't add enough base, a significant portion of the acidic product will remain in the organic layer.

      • Solution: Use a slight excess of a weak base like sodium bicarbonate (NaHCO₃). After shaking the separatory funnel, check the pH of the aqueous layer; it should be basic (pH > 8).

    • Incomplete Precipitation: After isolating the basic aqueous layer, the product must be re-protonated to precipitate out of the solution. If the solution is not made sufficiently acidic, the product will remain dissolved as its carboxylate salt.[3][4]

      • Solution: Add acid (e.g., 6M HCl) dropwise while stirring until the solution is distinctly acidic. Check with pH paper to ensure a pH of ~2. The appearance of a precipitate is a good indicator, but pH confirmation is crucial for maximizing yield.[4]

    • Premature Filtration: Allow sufficient time for the precipitate to fully form. Cooling the acidified solution in an ice bath can further decrease the product's solubility and improve recovery.[4]

    • Emulsion Formation: Emulsions can trap product at the interface between the organic and aqueous layers.

      • Solution: To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or let the funnel stand for an extended period.

Q3: My ¹H NMR spectrum shows a persistent yellow color in the final product and some unidentifiable aromatic signals. How can I achieve higher purity?

A3: The yellow color is often intrinsic to nitroaromatic compounds. However, if accompanied by unknown signals in the NMR, it indicates the presence of impurities that co-purified with your product.

  • Causality: The impurities are likely acidic in nature or have similar polarity, allowing them to follow the product through acid-base extraction and simple recrystallization. These could be side-products from the nitration reaction or other colored organic species.

  • Advanced Purification Strategies:

    • Recrystallization with Activated Charcoal: Dissolve your crude product in a minimum amount of a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb colored, highly conjugated impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the filtrate to cool slowly to form pure crystals.

    • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A good starting point is a gradient of ethyl acetate in hexanes. Because the target compound is an acid, it may streak on the silica. To prevent this, add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and improves the peak shape.

      • Monitoring: Track the separation using Thin Layer Chromatography (TLC) before running the column to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification strategy for crude this compound?

A1: For a crude mixture, acid-base extraction is the most robust and effective initial purification step.[1] This technique specifically isolates acidic compounds from any neutral or basic impurities. Given that your target molecule has a carboxylic acid group, it can be easily converted to its water-soluble sodium salt by washing the organic solution with a weak aqueous base like sodium bicarbonate.[2][6] Neutral impurities (like unreacted starting materials without an acidic proton) will remain in the organic layer, leading to a significant increase in purity before you even attempt recrystallization or chromatography.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A systematic approach is best:

  • Solubility Testing: Place a small amount of your crude product (10-20 mg) into several test tubes. Add ~0.5 mL of a different solvent to each tube.

  • Observe: Note the solubility at room temperature. A good candidate will show low solubility.

  • Heat: Gently heat the tubes that showed low solubility. A good solvent will fully dissolve the compound upon heating.

  • Cool: Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent system.

Solvent Boiling Point (°C) Polarity Comments
Water100HighMay be suitable, but check solubility. Often used for highly polar compounds.
Ethanol78HighOften a good choice for moderately polar compounds.
Isopropanol82Medium-HighSimilar to ethanol; good for moderately polar compounds.
Ethyl Acetate77MediumGood for a wide range of polarities. Often used in a solvent pair with hexanes.
Toluene111LowGood for less polar compounds or as the "soluble" component in a solvent pair.
Hexanes69Very LowTypically used as the "insoluble" component (anti-solvent) in a solvent pair.
Q3: What are the expected analytical characteristics for pure this compound?

A3: Verifying the identity and purity of your final product is critical. Below are the expected analytical data based on literature.[7]

Analysis Type Expected Result
Molecular Formula C₈H₆FNO₅
Molecular Weight 215.13 g/mol
¹H NMR (DMSO-d₆) δ ~13.1 ppm (s, 1H, COOH), δ 8.2-8.4 ppm (aromatic H), δ ~3.9 ppm (s, 3H, OCH₃)
¹³C NMR δ ~165.5 ppm (COOH), δ ~152.3 ppm (C-F)
HRMS (m/z) Calculated for C₈H₆FNO₅, [M-H]⁻: 214.0152; found should be consistent.
Experimental Protocols
Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the volume of the organic layer.

  • Cap the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • (Optional) Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.[4]

  • Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization
  • Place the crude, solid product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent, just enough to form a slurry.

  • Heat the flask on a hot plate while stirring until the solvent boils gently.

  • Add more hot solvent dropwise until the solid just dissolves completely. Do not add a large excess.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the pure crystals under vacuum.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your crude FMNBA.

Purification_Workflow start Crude Product (Post-Reaction) is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction (Protocol 1) is_solid->acid_base No (Oil/Gummy) recrystallize Recrystallize Solid (Protocol 2) is_solid->recrystallize Yes acid_base->recrystallize check_purity Check Purity (NMR, TLC, LCMS) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% column_chrom Perform Column Chromatography check_purity->column_chrom Impurities Present column_chrom->check_purity triturate Triturate with Anti-Solvent (e.g., cold Hex/EtOAc) triturate->acid_base

References

Side reaction mitigation strategies in 2-Fluoro-5-methoxy-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and mitigate side reactions effectively. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity yields consistently.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols for resolution.

Question 1: Why is the yield of my primary nitration product, this compound, consistently low?

Low yields are often a result of suboptimal reaction conditions or the prevalence of side reactions. Let's break down the common culprits.

Potential Cause A: Formation of Isomeric Byproducts

The nitration of 3-fluoro-4-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The methoxy (-OCH3) group is a strong activating, ortho-, para-director, while the fluoro (-F) and carboxylic acid (-COOH) groups are deactivating. The directing effects of these substituents can lead to the formation of undesired isomers.

  • Expertise & Experience: While the 4-position is sterically and electronically favored for nitration, a certain percentage of the nitration can occur at other positions on the aromatic ring, leading to a mixture of products and reducing the yield of the desired isomer.

Mitigation Strategy A: Precise Temperature Control

Maintaining a low reaction temperature is critical to enhance the regioselectivity of the nitration.

Protocol for Temperature-Controlled Nitration:

  • Cool the reaction vessel containing 3-fluoro-4-methoxybenzoic acid dissolved in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5°C using an ice-salt bath.

  • Slowly add the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5°C.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Potential Cause B: Over-Nitration (Dinitration)

Although the existing nitro group is strongly deactivating, forcing conditions (higher temperatures, prolonged reaction times, or excess nitrating agent) can lead to the introduction of a second nitro group, forming dinitro- derivatives.

Mitigation Strategy B: Stoichiometric Control of Nitrating Agent

Careful control over the stoichiometry of the nitrating agent can prevent over-nitration.

Protocol for Stoichiometric Nitration:

  • Calculate the precise molar equivalents of nitric acid required for the reaction. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material.

  • Prepare the nitrating mixture (HNO3/H2SO4) separately and add it portion-wise or via a syringe pump to the reaction mixture to maintain a controlled concentration of the electrophile.

Question 2: My final product is contaminated with a significant amount of a demethylated impurity. What is causing this and how can I prevent it?

The presence of a demethylated impurity, likely 2-fluoro-5-hydroxy-4-nitrobenzoic acid, points towards the cleavage of the methoxy ether bond.

Potential Cause: Acid-Catalyzed Demethylation

The strong acidic conditions, particularly in the presence of species like HBr if used in precursor synthesis, can lead to the cleavage of the methyl group from the methoxy substituent. This is a classic ether cleavage reaction.

  • Expertise & Experience: While sulfuric acid is necessary to generate the nitronium ion (NO2+) electrophile, prolonged exposure or elevated temperatures can promote this undesired side reaction.[2]

Mitigation Strategy: Optimization of Reaction Time and Acid Choice

Minimizing the reaction time and choosing the appropriate acid are key.

Protocol to Minimize Demethylation:

  • Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.

  • Consider using a milder nitrating system if demethylation is a persistent issue. However, for this specific substrate, the standard HNO3/H2SO4 system is generally the most effective. The focus should be on strict time and temperature control.

Question 3: I am observing an amide impurity in my final product after hydrolysis of a nitrile precursor. How can I ensure complete conversion to the carboxylic acid?

If your synthetic route involves the hydrolysis of a nitrile (2-fluoro-5-methoxy-4-nitrobenzonitrile) to the carboxylic acid, incomplete hydrolysis is a common issue.

Potential Cause: Incomplete Hydrolysis

Nitrile hydrolysis proceeds in two stages: first to an amide intermediate, and then to the carboxylic acid.[3][4] The second step can be sluggish under certain conditions.

  • Trustworthiness: The reaction conditions (pH, temperature, and reaction time) dictate the final product. Both acidic and basic conditions can be employed, but each has its nuances.[5]

Mitigation Strategy A: Vigorous Acidic Hydrolysis

Heating the nitrile under reflux with a strong acid like dilute hydrochloric acid or sulfuric acid will drive the reaction to completion.[4]

Protocol for Complete Acidic Hydrolysis:

  • Reflux the nitrile with an excess of dilute (e.g., 6M) HCl or H2SO4.

  • Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.

  • Upon completion, cool the reaction mixture and collect the precipitated carboxylic acid by filtration.

Mitigation Strategy B: Alkaline Hydrolysis Followed by Acidification

Alkaline hydrolysis using a base like sodium hydroxide will initially form the carboxylate salt.[4]

Protocol for Alkaline Hydrolysis:

  • Reflux the nitrile with an aqueous solution of sodium hydroxide.

  • After the reaction is complete (as determined by monitoring), cool the mixture.

  • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of about 2 to precipitate the free carboxylic acid.[6]

Hydrolysis Condition Advantages Disadvantages
Acidic Hydrolysis Direct formation of the carboxylic acid.Can be slower for some substrates.
Alkaline Hydrolysis Often faster than acidic hydrolysis.Requires a separate acidification step.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, yet crucial, questions regarding the synthesis of this compound.

What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO2+), which is the active species in the nitration reaction.[7][8]

How can I effectively purify the final product?

Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, often a mixture of polar and non-polar solvents (e.g., ethanol/water or acetic acid/water), should be experimentally determined to achieve good recovery of high-purity crystals.

What are the key safety precautions to take during this synthesis?
  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[9] Ensure proper cooling and slow, controlled addition of reagents to prevent a runaway reaction.

  • Quenching: Quenching the reaction mixture on ice should be done carefully and slowly to manage the heat generated.

Can other nitrating agents be used?

While the HNO3/H2SO4 system is standard, other nitrating agents exist. However, for this particular substrate, the mixed acid system provides a good balance of reactivity and regioselectivity. The use of alternative reagents would require significant process development and optimization.

III. Visualizing the Troubleshooting Process

The following flowchart outlines a logical approach to troubleshooting common issues in the synthesis of this compound.

G start Synthesis Issue Identified low_yield Low Yield of Desired Product start->low_yield impurity Presence of Impurities start->impurity check_isomers Check for Isomeric Byproducts (HPLC/NMR) low_yield->check_isomers check_dinitration Check for Dinitration Products (HPLC/MS) low_yield->check_dinitration demethylation Demethylated Impurity Detected? impurity->demethylation amide_impurity Amide Impurity Detected (from nitrile route)? impurity->amide_impurity temp_control Implement Strict Temperature Control (0-5°C) check_isomers->temp_control Isomers Detected stoich_control Optimize Stoichiometry of Nitrating Agent check_dinitration->stoich_control Dinitration Detected end_yield Improved Yield temp_control->end_yield stoich_control->end_yield optimize_time Optimize Reaction Time & Quench Promptly demethylation->optimize_time Yes hydrolysis_protocol Modify Hydrolysis Protocol (Stronger Acid/Base, Longer Time) amide_impurity->hydrolysis_protocol Yes end_purity Improved Purity optimize_time->end_purity hydrolysis_protocol->end_purity

Caption: Troubleshooting flowchart for this compound synthesis.

IV. References

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. --INVALID-LINK--

  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. --INVALID-LINK--

  • This compound | 1001345-80-7. Benchchem. --INVALID-LINK--

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. --INVALID-LINK--

  • Nitrile to Carboxylic Acid. BYJU'S. --INVALID-LINK--

  • hydrolysis of nitriles. Chemguide. --INVALID-LINK--

  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? Guidechem. --INVALID-LINK--

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. --INVALID-LINK--

  • 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. --INVALID-LINK--

  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila. --INVALID-LINK--

  • What happens when anisole is nitrated? askIITians. --INVALID-LINK--

  • Can anisole be nitrated only with nitric acid? Chemistry Stack Exchange. --INVALID-LINK--

  • 3-Fluoro-4-methoxybenzoic acid. CymitQuimica. --INVALID-LINK--

  • 2-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook. --INVALID-LINK--

  • What happens when anisole is nitrated class 11 chemistry CBSE. Vedantu. --INVALID-LINK--

  • Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions | Request PDF. ResearchGate. --INVALID-LINK--

  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube. --INVALID-LINK--

  • 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7. Ossila. --INVALID-LINK--

  • 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7. Sigma-Aldrich. --INVALID-LINK--

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. --INVALID-LINK--

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents. --INVALID-LINK--

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. --INVALID-LINK--

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. --INVALID-LINK--

  • What is the major product(s) of each of the following reactions?e... Study Prep in Pearson+. --INVALID-LINK--

  • This compound | 1001345-80-7. Sigma-Aldrich. --INVALID-LINK--

  • 1565494-79-2 | 2-Fluoro-4-methoxy-5-nitrobenzoic acid. AiFChem. --INVALID-LINK--

  • CAS 1565494-79-2 2-Fluoro-4-methoxy-5-nitrobenzoic acid. Alfa Chemistry. --INVALID-LINK--

  • This compound(1001345-80-7) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. --INVALID-LINK--

  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. YouTube. --INVALID-LINK--

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. PubChem. --INVALID-LINK--

References

Technical Support Center: Improving Regioselectivity in Reactions with 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Reactivity of this compound

FAQ 1: What is the primary reactive site on this compound in a nucleophilic aromatic substitution (SNAr) reaction and why?

The primary reactive site for nucleophilic attack is the carbon atom attached to the fluorine (C2). This high regioselectivity is a result of the powerful electronic effects of the substituents on the aromatic ring.

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3][4] The rate-determining step is typically the formation of this complex, as it temporarily disrupts the ring's aromaticity.[2][4][5]

The regioselectivity is governed by the ability of the electron-withdrawing groups (EWGs) to stabilize the negative charge of the Meisenheimer complex. In this compound, the nitro group (-NO₂) is a potent EWG. For optimal stabilization, the EWG must be positioned ortho or para to the site of nucleophilic attack, allowing the negative charge to be delocalized onto the nitro group through resonance.[2][4][6][7][8]

  • Attack at C2 (para to -NO₂): When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge can be effectively delocalized onto the para-positioned nitro group. This significantly stabilizes the Meisenheimer intermediate, lowering the activation energy for this pathway.

  • Fluorine as a Leaving Group: While fluorine is a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr reactions, its high electronegativity is advantageous.[4][5] The strong inductive effect of fluorine makes the attached carbon more electrophilic and helps to stabilize the incoming negative charge in the rate-determining addition step.[2][5][7] The actual C-F bond breaking occurs in the fast, rearomatization step and therefore does not significantly impact the overall reaction rate.[2][4]

The methoxy group (-OCH₃) is an electron-donating group by resonance but electron-withdrawing by induction. Its overall effect can be complex, but the directing power of the para-nitro group is the dominant factor in determining the site of substitution.

SNAr Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-Determining Step) Product Substituted Product Meisenheimer->Product Elimination (Fast) Troubleshooting_Regioselectivity cluster_problem Problem: Poor Regioselectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Mixture of Isomers / Byproducts Cause1 Side reaction at -COOH group Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Unexpected Directing Effects Problem->Cause3 Solution1 Protect -COOH (e.g., as an ester) Cause1->Solution1 Solution2 Optimize Solvent, Temperature, Base Cause2->Solution2 Solution3 Change Reagents; Consider QM analysis Cause3->Solution3

References

Technical Support Center: Scale-Up of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅, CAS No. 1001345-80-7). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into troubleshooting common issues, provide detailed experimental protocols, and explain the underlying chemical principles to ensure a successful and scalable synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most widely employed method is the electrophilic aromatic nitration of 2-fluoro-5-methoxybenzoic acid.[1] This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), at low temperatures to ensure high regioselectivity and yield.[1]

Q2: Why is strict temperature control (0–5°C) so critical during the nitration step?

There are two primary reasons:

  • Controlling Exothermicity: Nitration reactions are highly exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase, known as a thermal runaway, which poses a significant safety risk and can cause violent reactions.[2]

  • Ensuring Regioselectivity: The temperature influences the selectivity of the nitration. The desired product is formed when the nitro group is directed to the 4-position, which is para to the activating methoxy group. At higher temperatures, the formation of unwanted isomers and degradation products increases, complicating purification and reducing the overall yield.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

The main hazards are associated with the nitration step:

  • Handling of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.

  • Thermal Runaway: As mentioned, the exothermic nature of the reaction is a major concern. Large-scale reactors must have adequate cooling capacity and emergency quenching plans.[2]

  • Nitro-Compound Instability: Aromatic nitro compounds can be thermally sensitive. Care must be taken to avoid overheating during reaction and isolation.[1]

Q4: What are the typical impurities I might encounter?

Common impurities include:

  • Unreacted starting material (2-fluoro-5-methoxybenzoic acid).

  • Isomeric byproducts, such as dinitrated species or products where the nitro group is at a different position.

  • Process-related impurities from side reactions due to localized overheating or incorrect stoichiometry.[3]

Q5: How can I reliably confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity (>98% is typical) and quantifying impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.[1]

Part 2: Synthesis Workflow and Troubleshooting Guide

This section provides a detailed breakdown of the synthetic process, highlighting potential issues at each stage and offering expert-driven solutions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Prepare Reactant Solution (2-fluoro-5-methoxybenzoic acid in H₂SO₄) addition 3. Controlled Addition (Add nitrating mix to reactant solution at 0-5°C) start->addition nitrating_mix 2. Prepare Nitrating Mixture (HNO₃/H₂SO₄) at <0°C nitrating_mix->addition react 4. Reaction Monitoring (Stir at 0-5°C, monitor by TLC/HPLC) addition->react quench 5. Quench on Ice-Water react->quench filtration 6. Filter Precipitate quench->filtration wash 7. Wash Solid with Water filtration->wash purify 8. Recrystallization wash->purify dry 9. Dry Final Product purify->dry analyze 10. Analytical Characterization (HPLC, NMR, HRMS) dry->analyze

Caption: General workflow for the synthesis of this compound.

Stage 1: Electrophilic Nitration - Troubleshooting

This is the most critical stage where yield and purity are determined.

Problem 1: Low Reaction Yield or Stalled Reaction

  • Potential Cause A: Inefficient Mixing. On a larger scale, inefficient stirring can create non-homogeneous reaction zones, leading to poor mass transfer between reactants.[5]

    • Solution: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure uniform mixing. For very large vessels, consider multiple impellers.

  • Potential Cause B: Incomplete Reaction. The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Continue stirring at the reaction temperature until the starting material is consumed to an acceptable level (e.g., <2%).

  • Potential Cause C: Suboptimal Temperature. Deviating from the optimal 0–5°C range can negatively impact the reaction rate and promote side reactions.

    • Solution: Calibrate temperature probes and ensure the reactor's cooling system can handle the exotherm of the addition phase. A slow, controlled addition of the nitrating mixture is crucial to allow the cooling system to keep pace.

Problem 2: High Levels of Impurities in Crude Product

  • Potential Cause A: Temperature Excursions. Localized "hot spots" due to rapid addition of the nitrating agent or poor mixing can lead to the formation of dinitrated byproducts and other isomers.[3]

    • Solution: Add the nitrating mixture subsurface (below the liquid level) and at a slow, controlled rate. Maintain vigorous stirring and monitor the internal temperature closely.

  • Potential Cause B: Incorrect Stoichiometry. An excess of nitric acid can increase the likelihood of dinitration.

    • Solution: Carefully calculate and measure the molar equivalents of the nitrating agents. A slight excess of nitric acid is common, but a large excess should be avoided.

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node High Impurity Levels cause1 Temperature Excursions Localized Hot Spots problem_node->cause1 Check Temp Logs cause2 Poor Mixing Non-homogeneous reaction problem_node->cause2 Observe Mixing cause3 Incorrect Stoichiometry Excess Nitrating Agent problem_node->cause3 Review Batch Record solution1 Slow, subsurface addition of reagents Improve reactor cooling cause1->solution1 solution2 Optimize stirring speed & impeller type Ensure vortex formation cause2->solution2 solution3 Verify molar calculations Use calibrated measuring equipment cause3->solution3

Caption: Troubleshooting logic for high impurity levels in the nitration reaction.

Stage 2: Product Isolation and Purification - Troubleshooting

Problem 3: Product Oiling Out or Difficulty Filtering During Work-up

  • Potential Cause A: Incomplete Precipitation. The product may not have fully precipitated from the quenching solution.

    • Solution: Ensure the quenching medium (ice/water) is sufficiently cold and that the reaction mixture is added slowly to prevent a rapid temperature rise at the point of addition. Allow adequate time for the precipitate to form fully before filtration.

  • Potential Cause B: Presence of Oily Impurities. Impurities can sometimes lower the melting point of the crude product, causing it to appear as an oil or gum.

    • Solution: After filtration, wash the crude solid thoroughly with cold water to remove residual acids and water-soluble impurities. A subsequent wash with a cold, non-polar solvent (like heptane) can sometimes help remove organic impurities and induce crystallization.

Problem 4: Difficulty Achieving Desired Purity by Recrystallization

  • Potential Cause A: Inappropriate Solvent Choice. The chosen solvent may have either too high or too low solubility for the product, or it may co-crystallize impurities.[5]

    • Solution: Perform a solvent screen to find the optimal recrystallization solvent or solvent pair. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at low temperatures. Common solvents to test include ethanol, isopropanol, acetic acid, or mixtures with water.

  • Potential Cause B: Trapped Impurities. Rapid crystallization can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly and without agitation to promote the formation of larger, purer crystals. Once cloudiness appears, maintain a slow cooling rate.

Part 3: Protocols and Data

Experimental Protocol: Nitration Reaction (Lab Scale)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-fluoro-5-methoxybenzoic acid (1.0 eq). Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) while maintaining the internal temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~1 volume) with cooling to maintain a temperature below 5°C.

  • Addition: Transfer the cold nitrating mixture to the addition funnel. Add it dropwise to the stirred solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • Reaction: Stir the mixture at 0–5°C for an additional 6–12 hours. Monitor the reaction's completion by TLC or HPLC.[1]

  • Work-up: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50–60°C to a constant weight. The crude product can then be purified by recrystallization.

Table 1: Key Reaction Parameters and Typical Results
ParameterRecommended ValueRationale & Key ConsiderationsTypical Yield (%)
Reaction Temperature 0–5°CCritical for controlling exotherm and ensuring regioselectivity.[1]65–80[1]
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst to generate the nitronium ion (NO₂⁺).[6]
Nitrating Agent HNO₃ in H₂SO₄Standard nitrating mixture for electrophilic aromatic substitution.[1][6]
Reaction Time 6–12 hoursDependent on scale and mixing efficiency; should be monitored analytically.[1]
Purification Method RecrystallizationEffective for removing isomeric impurities and unreacted starting material.[5]
Analytical Protocol: HPLC Purity Assessment
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.[1]

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of acetonitrile/water (1:1) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

References

Technical Support Center: Protecting Group Strategies for 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of protecting the carboxylic acid functionality of this highly functionalized molecule. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when selecting a protecting group for this compound?

The primary challenge lies in achieving orthogonality . This means the protection and deprotection conditions for the carboxylic acid must be compatible with the other sensitive functional groups on the aromatic ring.[1][2][3][4][5] Key considerations include:

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group that is highly susceptible to reduction, for instance, by standard catalytic hydrogenation (e.g., H₂/Pd-C).[6]

  • The Fluoro Group (-F): Positioned ortho to the carboxylic acid and para to the nitro group, this fluorine is activated towards Nucleophilic Aromatic Substitution (SNAr), especially under basic conditions.[6]

  • The Methoxy Group (-OCH₃): This ether linkage can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃).[7]

Therefore, the ideal protecting group strategy must employ mild conditions that do not trigger these unwanted side reactions.

Q2: Which protecting groups are most suitable for this molecule?

Based on the need for orthogonal strategies, three main classes of esters are generally recommended: Methyl Esters , Benzyl Esters , and tert-Butyl Esters . Silyl esters are typically too labile for most multi-step syntheses involving purification.[8][9][10]

The choice among these depends entirely on the planned subsequent reaction steps.

Q3: When should I choose a Methyl Ester?

A methyl ester is a good choice if your subsequent synthetic steps are stable to neutral or mildly acidic conditions and do not involve strong bases.

  • Advantages: It's small, easy to install, and generally stable.

  • Disadvantages: Deprotection typically requires saponification (e.g., with LiOH or NaOH), which can promote SNAr at the 2-fluoro position.[11] Milder, non-hydrolytic methods using nucleophiles like sodium cyanide or lithium iodide in polar aprotic solvents can be effective but require careful optimization.

Q4: When is a Benzyl Ester the best option?

A benzyl ester is highly recommended if your downstream chemistry involves acidic or basic conditions but is sensitive to reduction.

  • Advantages: It is stable to a wide range of non-reductive conditions. Its primary advantage is that it can be removed under neutral conditions via hydrogenolysis.[1][12][13]

  • Critical Consideration: Standard hydrogenolysis (H₂, Pd/C) will also reduce the nitro group.[14] To maintain orthogonality, Catalytic Transfer Hydrogenation (CTH) is the preferred deprotection method.[12][15][16][17] Using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst can selectively cleave the benzyl ester while preserving the nitro group, although conditions must be carefully controlled.[15][16]

Q5: Under what circumstances is a tert-Butyl (t-Bu) Ester superior?

A tert-butyl ester is the protecting group of choice when subsequent reactions involve strong bases, organometallics, or nucleophiles.[18][19][20][21]

  • Advantages: The bulky t-butyl group provides excellent steric protection and is highly stable to basic and nucleophilic conditions.[19]

  • Deprotection: It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which are typically compatible with the fluoro, methoxy, and nitro functionalities.[18][20][22]

Protecting Group Selection Guide

This decision-making workflow helps in selecting the optimal protecting group based on your planned synthetic route.

G start Start: Need to protect This compound q1 What are your next reaction conditions? start->q1 c_base Strong Base / Nucleophile (e.g., Grignard, LiOH) q1->c_base c_acid Acidic Conditions (e.g., mild acid wash) q1->c_acid c_reductive Reductive Conditions (e.g., NaBH4) q1->c_reductive c_neutral Neutral / Other q1->c_neutral pg_tbu Choose tert-Butyl Ester (Stable to base) c_base->pg_tbu pg_me Choose Methyl Ester (Stable to acid) c_acid->pg_me pg_bn Choose Benzyl Ester (Stable to acid/base) c_reductive->pg_bn c_neutral->pg_bn dep_tbu Deprotection: Mild Acid (TFA) pg_tbu->dep_tbu dep_bn Deprotection: Catalytic Transfer Hydrogenation pg_bn->dep_bn dep_me Deprotection: Nucleophilic (e.g., LiI) or Basic Hydrolysis (Carefully!) pg_me->dep_me

Caption: Decision tree for protecting group selection.

Comparative Summary of Protecting Groups

Protecting GroupProtection MethodDeprotection ConditionsOrthogonality & Compatibility Issues
Methyl Ester Fischer esterification (MeOH, cat. H₂SO₄) or POCl₃ in MeOH.[23][24]Basic: LiOH, NaOH (Risk of SNAr).[11] Nucleophilic: NaCN or LiI in HMPA/DMF (Milder).[25]Incompatible with strong bases. Deprotection requires careful screening to avoid side reactions with the fluoro group.
Benzyl Ester Benzyl alcohol, acid catalyst (e.g., TsOH).Catalytic Transfer Hydrogenation: Pd/C, HCOOH or NH₄HCO₂.[15][16]Incompatible with standard hydrogenation (H₂), which reduces the nitro group. CTH is essential for selectivity.
tert-Butyl Ester Isobutylene, cat. H₂SO₄; or t-BuOH, Tf₂NH.[18][20][21][22]Acidic: TFA in DCM; aq. H₃PO₄.[20][22]Incompatible with strong acids. Offers the best overall orthogonality for this specific substrate.

Troubleshooting Guide & Experimental Protocols

Issue 1: During methyl esterification, I get low yields and dark reaction mixtures.
  • Probable Cause: Strong acid catalysts (like concentrated H₂SO₄) at high temperatures can cause side reactions with the activated aromatic ring.

  • Solution: Use a milder esterification protocol.

  • Protocol: Mild Methyl Esterification using POCl₃

    • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once complete, pour the reaction mixture over crushed ice.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Issue 2: My benzyl ester deprotection using H₂/Pd-C also reduced the nitro group.
  • Probable Cause: This is an expected competing reaction. Catalytic hydrogenation is not selective for the benzyl ester in the presence of a nitro group.

  • Solution: Switch to Catalytic Transfer Hydrogenation (CTH). This method uses a hydrogen donor in solution, providing a milder and more controlled reduction potential.[15][17]

  • Protocol: Selective Benzyl Ester Deprotection via CTH [16]

    • Dissolve the benzyl ester (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C, 10 mol%).

    • Add the hydrogen donor, such as ammonium formate (NH₄HCO₂, 5-10 eq) or formic acid (HCOOH, 5-10 eq).

    • Stir the mixture vigorously at room temperature. The reaction is often complete within minutes to a few hours. Monitor closely by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Issue 3: When forming the tert-butyl ester, the reaction is sluggish or fails.
  • Probable Cause: Direct esterification with tert-butanol is sterically hindered and requires strong acid catalysis, which can be problematic.[19] Using isobutylene gas can be hazardous and difficult to handle on a lab scale.

  • Solution: Employ a more modern and efficient tert-butylation method.

  • Protocol: tert-Butylation using Tf₂NH Catalyst [18][20]

    • Suspend the carboxylic acid (1.0 eq) in tert-butyl acetate, which acts as both solvent and reagent.

    • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 2-10 mol%).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

    • Dilute the reaction with an organic solvent like ethyl acetate.

    • Wash with water and saturated sodium bicarbonate solution to remove the catalyst.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the tert-butyl ester.

General Workflow Diagram

G sub Starting Material: 2-Fluoro-5-methoxy- 4-nitrobenzoic acid prot Step 1: Protection (Esterification) sub->prot Choose strategy: Me, Bn, or t-Bu react Step 2: Desired Synthesis Step(s) (e.g., Coupling, Substitution, etc.) prot->react Protected Intermediate deprot Step 3: Deprotection (Selective Ester Cleavage) react->deprot Use orthogonal conditions prod Final Product deprot->prod

Caption: General synthetic workflow.

References

Technical Support Center: Purification of 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove impurities, ensuring the highest quality of your material for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. The two primary routes are electrophilic nitration and nucleophilic aromatic substitution (SNAr), each with a characteristic impurity profile.[1]

  • From Electrophilic Nitration of 2-Fluoro-5-methoxybenzoic acid:

    • Unreacted Starting Material: Residual 2-fluoro-5-methoxybenzoic acid.

    • Positional Isomers: While the methoxy group strongly directs nitration to the 4-position, small amounts of other isomers, such as 2-fluoro-5-methoxy-6-nitrobenzoic acid or dinitrated products, can form, especially if reaction conditions like temperature are not strictly controlled.[1][2]

    • Oxidative Degradation Products: Harsh nitrating conditions can sometimes lead to degradation of the starting material.

  • From SNAr of a Precursor (e.g., hydrolysis of Methyl 2-fluoro-5-methoxy-4-nitrobenzoate):

    • Incomplete Hydrolysis: The most common impurity is the methyl ester precursor, Methyl 2-fluoro-5-methoxy-4-nitrobenzoate.[3][4]

    • Starting Materials from Ester Synthesis: If the ester was synthesized, precursors from that step could carry over.

  • General Impurities (Route-Independent):

    • Residual Solvents: Solvents used during the reaction or workup (e.g., ethanol, water, ethyl acetate, DMF) are common.[1][5]

    • Inorganic Salts: Salts from workup procedures (e.g., sodium sulfate, sodium bicarbonate) can be present if not adequately removed.

Q2: My compound has a lower-than-expected melting point and appears off-white or yellowish instead of the reported white/pale yellow. What does this indicate?

A2: A depressed and broad melting point range is a classic indicator of impurities. The off-white or yellowish color suggests the presence of residual starting materials, nitrated side-products, or degradation products, which are often colored. Pure this compound is typically a white to pale yellow solid.[6][7]

Q3: What is the best general-purpose method for purifying this compound on a lab scale?

A3: For lab-scale purification (<50 g), a well-executed recrystallization is often the most effective and efficient method. It is particularly good at removing small amounts of structurally similar isomers and unreacted starting materials. A mixed solvent system, such as ethanol/water, is reported to be effective.[1] For more challenging separations, or to remove baseline impurities, flash column chromatography on silica gel is the preferred alternative.[7]

Q4: How can I confirm the purity of my final product?

A4: A multi-technique approach is recommended for comprehensive purity analysis.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity determination and profiling of non-volatile impurities. A C18 reverse-phase column is typically suitable.[5][8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. Quantitative NMR (qNMR) using a high-purity internal standard can provide a highly accurate purity value.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification and analysis of this compound.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization. 1. The compound is too soluble in the chosen solvent system, even when cold.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Optimize Solvent System: If using ethanol/water, adjust the ratio. Try adding water (the anti-solvent) to a hot ethanolic solution until turbidity persists, then add a drop of ethanol to redissolve and allow to cool slowly.2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Prevent Premature Crashing: Preheat the filtration funnel and receiving flask. Perform the hot filtration step as quickly as possible.
An impurity co-crystallizes with the product. The impurity has very similar solubility and structural properties to the target compound (e.g., a positional isomer).1. Switch Purification Method: If recrystallization fails, move to flash column chromatography. The polarity difference between isomers is often sufficient for separation on silica gel.[9]2. Multiple Recrystallizations: Sometimes, a second or third recrystallization can incrementally improve purity, although with diminishing returns on yield.
TLC plate shows a streak instead of a distinct spot. 1. The compound is too acidic for the silica gel, leading to tailing.2. The sample is overloaded on the TLC plate.3. The developing solvent system is inappropriate.1. Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent (e.g., Ethyl Acetate/Hexane) to suppress the ionization of the carboxylic acid, resulting in sharper spots.2. Dilute the Sample: Ensure the spotting solution is not overly concentrated.3. Test Other Solvents: Experiment with different solvent systems, varying the polarity. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar one (Ethyl Acetate or Dichloromethane).
HPLC analysis shows multiple small peaks close to the main product peak. These are likely structurally related impurities, such as isomers or by-products from the synthesis.1. Optimize HPLC Method: Adjust the gradient of the mobile phase to improve resolution between the peaks. Using a mass spectrometer as a detector (LC-MS) can help identify the molecular weights of these impurities, providing clues to their identity.[8]2. Re-purify: If the impurity levels are unacceptable, re-purify the material using a higher-resolution technique like preparative HPLC or careful flash chromatography.
¹H NMR spectrum shows residual solvent peaks (e.g., Ethyl Acetate, DMF). Inadequate drying of the final product.1. Drying Under High Vacuum: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating (40-50°C) can be applied if the compound is thermally stable, which helps drive off higher-boiling solvents like DMF.
Product is an oil or fails to crystallize. High concentration of impurities preventing the formation of a crystal lattice.1. Trituration: Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The product may solidify. 2. Chromatography: Purify the oil via flash column chromatography to remove the impurities. The purified fractions can then be concentrated and crystallized.[7]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a standard procedure for purifying this compound, leveraging its moderate solubility in ethanol.[1]

Objective: To remove starting materials and most isomeric impurities.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid. Use a hot plate with stirring and bring the solution to a gentle boil.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities.

  • Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. For maximum yield, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio as the final crystallization medium) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purity Determination by HPLC

This protocol provides a starting point for analyzing the purity of your compound. Method optimization may be required.[5]

Objective: To quantify the purity of the final product and identify non-volatile impurities.

Instrumentation & Conditions:

ParameterSpecification
Instrument Standard HPLC system with UV-Vis Detector
Column C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of mobile phase (50:50 A:B)

Methodology:

  • Prepare the mobile phases and the sample solution as described above.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Part 4: Visualization of Workflows

Impurity Removal Workflow

This diagram outlines the logical decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_validation Validation Crude Crude Product (Post-Synthesis) TLC_HPLC Initial Purity Check (TLC / HPLC) Crude->TLC_HPLC Recrystallization Recrystallization (Ethanol/Water) TLC_HPLC->Recrystallization If minor impurities & crystalline solid Chromatography Flash Column Chromatography (Silica Gel) TLC_HPLC->Chromatography If major impurities, oily product, or co-eluting spots Purity_Check_Post_Recryst Purity Check (HPLC / NMR) Recrystallization->Purity_Check_Post_Recryst Purity_Check_Post_Chroma Purity Check (HPLC / NMR) Chromatography->Purity_Check_Post_Chroma Final_Product Pure Product (>98%) Purity_Check_Post_Recryst->Final_Product Purity OK Repurify Impure Product (<98%) Purity_Check_Post_Recryst->Repurify Purity Not OK Purity_Check_Post_Chroma->Final_Product Purity OK Purity_Check_Post_Chroma->Repurify Purity Not OK Repurify->Chromatography Try alternative method

Caption: Decision workflow for purifying this compound.

Common Impurity Sources

This diagram illustrates the potential sources of impurities based on the synthetic pathway.

ImpuritySources cluster_synthesis Synthetic Routes cluster_impurities Resulting Impurities Nitration Electrophilic Nitration Isomers Positional Isomers Nitration->Isomers StartingMaterial Unreacted Starting Material Nitration->StartingMaterial Solvents Residual Solvents Nitration->Solvents Hydrolysis Ester Hydrolysis Hydrolysis->StartingMaterial (of ester synthesis) Ester Residual Ester Hydrolysis->Ester Hydrolysis->Solvents Target 2-Fluoro-5-methoxy- 4-nitrobenzoic acid Isomers->Target Contaminate StartingMaterial->Target Contaminate Ester->Target Contaminate Solvents->Target Contaminate

Caption: Common impurity sources in the synthesis of the target compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Fluoro-5-methoxy-4-nitrobenzoic acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chemistry of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the key transformations of this molecule.

Our approach is structured around the three primary reactive sites of the molecule: the nitro group, the activated fluorine atom, and the carboxylic acid. Each section provides a detailed troubleshooting guide in a direct question-and-answer format, supported by experimental protocols and data to ensure your success.

Section 1: Chemoselective Reduction of the 4-Nitro Group

The reduction of the nitro group to an aniline is a foundational transformation. However, the presence of a fluorine atom and other functional groups on the aromatic ring demands a carefully chosen catalytic system to avoid undesired side reactions, primarily hydrodefluorination.

Troubleshooting Guide & FAQs: Nitro Group Reduction

Q1: My catalytic hydrogenation with Pd/C is causing significant defluorination of my starting material. How can I prevent this?

A1: This is a classic chemoselectivity challenge. Palladium on carbon (Pd/C) is highly active for nitro group reductions but is also notorious for catalyzing hydrodehalogenation, especially with aryl fluorides and chlorides.[1] The C-F bond, while strong, can be cleaved under harsh hydrogenation conditions or with prolonged reaction times.

Solutions:

  • Switch Catalyst: The most effective solution is to switch to a catalyst with lower dehalogenation activity. Raney Nickel is an excellent alternative, as it effectively reduces nitro groups while typically preserving aromatic halides.[1][2][3]

  • Catalyst Poisoning/Modification: If you must use a palladium catalyst, consider using a "poisoned" or modified version. Sulfided platinum or palladium catalysts (e.g., Pt/C sulfided) can show high selectivity for nitro group reduction while suppressing dehalogenation.[4]

  • Non-Catalytic Methods: For complete avoidance of this issue, consider metal/acid reductions. Reagents like Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) are highly chemoselective for the nitro group and will not affect the C-F bond.[1][4][5]

Q2: My reduction is stalled or incomplete, even after several hours. What are the likely causes?

A2: An incomplete or sluggish reduction can be traced back to several factors, often related to catalyst activity or reaction conditions.[5]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is fresh and active. Catalysts like Raney Nickel and Pd/C can deactivate upon improper storage or handling.[5] Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Hydrogen Pressure: For catalytic hydrogenations, ensure your system is leak-free. For benchtop reactions, a hydrogen balloon may not provide sufficient pressure for difficult reductions. Moving to a Parr shaker or a similar hydrogenation apparatus that allows for higher H₂ pressures (e.g., 50 psi) can dramatically increase the reaction rate.

  • Solvent & Solubility: The starting material must be fully dissolved in the reaction solvent.[5] If solubility is poor in common solvents like ethanol or ethyl acetate, consider using THF or a co-solvent system like ethanol/acetic acid.

  • Catalyst Poisons: Your starting material or solvent may contain impurities that poison the catalyst. Sulfur or phosphorus compounds are common poisons for palladium catalysts.[6][7] Purifying the starting material by recrystallization may be necessary.

Q3: I'm observing the formation of yellow or orange byproducts in my reaction mixture. What are they and how do I prevent them?

A3: The appearance of colored byproducts often indicates the formation of dimeric species like azoxy and azo compounds.[6][8] These are formed from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species. Their presence suggests the reduction is not proceeding cleanly to the amine.

Solutions:

  • Improve Reaction Conditions: Ensure efficient mixing and adequate hydrogen supply. Poor mass transfer of hydrogen can lead to a buildup of intermediates on the catalyst surface.[6]

  • Control Temperature: Nitro reductions are highly exothermic.[9] Localized overheating can promote the formation of these side products. Ensure adequate cooling, especially during the initial phase of the reaction.

  • Change Reducing Agent: Transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with Raney Nickel can sometimes provide a cleaner reduction profile.[2]

Catalyst Selection for Nitro Reduction
Catalyst SystemTypical ConditionsProsConsSelectivity Profile
H₂, Pd/C H₂ (1-4 atm), EtOH/EtOAc, RTHigh activity, readily available.[10]High risk of dehalogenation. [1] Can reduce other sensitive groups.Poor: Not recommended for this substrate.
H₂, Raney® Nickel H₂ (1-4 atm), EtOH/MeOH, RTExcellent for nitro reduction, low dehalogenation activity. [1][3]Pyrophoric (handle with care), cheaper than PMC.[8]Excellent: Preserves C-F bond.
SnCl₂·2H₂O EtOH or EtOAc, RefluxHighly chemoselective, [1] tolerates many functional groups.Stoichiometric tin waste.Excellent: Reduces only the nitro group.
Fe / NH₄Cl or HCl EtOH/H₂O, RefluxInexpensive, robust, and highly selective.[11]Stoichiometric iron waste, sometimes requires harsh acidic conditions.Excellent: Preserves C-F bond and other groups.

Workflow: Selecting a Nitro Reduction Catalyst

Caption: Decision workflow for nitro reduction catalyst selection.

Protocol 1: Nitro Reduction using SnCl₂
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (or ethyl acetate) to dissolve the starting material, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).[5]

  • Reaction: Heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-methoxy-4-aminobenzoic acid.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group at the para position.[12][13][14] This allows for the facile introduction of a wide variety of nucleophiles.

Troubleshooting Guide & FAQs: SNAr Reactions

Q1: I am getting a very low yield of my desired SNAr product. What is going wrong?

A1: Low yield in SNAr reactions is a common issue that can often be resolved by systematically examining the reaction components and conditions.[15]

Troubleshooting Steps:

  • Insufficient Ring Activation: While the nitro group provides strong activation, your reaction may still require heat. Ensure you are running the reaction at an appropriate temperature. Many SNAr reactions are run at elevated temperatures (50-120 °C).[12]

  • Nucleophile Strength & Basicity: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) is required to deprotonate it in situ or to act as a scavenger for the HF generated.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.

  • Side Reaction: The carboxylic acid group can be deprotonated by the base, potentially complicating the reaction or causing solubility issues. It may be necessary to protect the carboxylic acid as an ester before performing the SNAr reaction, followed by hydrolysis.

Q2: My nucleophile seems to be reacting with the carboxylic acid group instead of displacing the fluorine. How can I improve selectivity?

A2: This is a competing reaction pathway, especially if you are using an amine nucleophile which can form an amide.

  • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid. Converting it to a methyl or ethyl ester is a simple and effective strategy. The ester is generally unreactive under typical SNAr conditions. After the substitution, the ester can be easily hydrolyzed back to the carboxylic acid.

  • Condition Optimization: Using a bulky, non-nucleophilic base can sometimes disfavor the attack at the carboxylic acid. Also, running the reaction at the lowest possible temperature that still allows for the SNAr to proceed can improve selectivity.

SNAr Mechanism and the Role of the Nitro Group

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14][16] The nitro group para to the site of attack is crucial for stabilizing this intermediate.

Caption: The Addition-Elimination mechanism of SNAr.

Protocol 2: General SNAr with an Amine Nucleophile
  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) followed by a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl to protonate the carboxylic acid, which will often cause the product to precipitate.

  • Isolation: Collect the solid product by filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Section 3: Transformations of the Carboxylic Acid Group

The carboxylic acid functionality can be readily converted to esters, amides, or other derivatives. The main challenge is to use conditions that are compatible with the other functional groups on the ring.

Troubleshooting Guide & FAQs: Esterification & Amidation

Q1: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?

A1: Fischer esterification is an equilibrium-controlled process.[17] According to Le Châtelier's principle, to maximize the ester yield, you must either use a large excess of one reactant (usually the alcohol) or remove water as it is formed.[17]

Solutions:

  • Excess Alcohol: Use the alcohol as the solvent. This provides a large molar excess that drives the equilibrium towards the product.

  • Water Removal: If using stoichiometric amounts of alcohol, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction.[17]

  • Alternative Methods: For substrates sensitive to strong acid, consider milder esterification methods. Using DCC/DMAP or other coupling agents can form esters under neutral conditions, but these are more expensive and generate stoichiometric byproducts.

Q2: I'm trying to make an amide using a coupling agent, but the reaction is messy. What could be the issue?

A2: Amide coupling reactions can be very sensitive.

  • Reagent Quality: Ensure your coupling agents (e.g., HATU, HOBt, EDC) and solvents are anhydrous. Water can hydrolyze the activated intermediate and quench the reaction.

  • Base Choice: The choice of base is critical. Use a non-nucleophilic amine base like DIPEA or triethylamine to neutralize the acid formed and facilitate the coupling without competing in the reaction.

  • Temperature: Run the reaction at a low temperature (e.g., start at 0 °C) and allow it to warm slowly to room temperature. This can minimize side reactions.

Troubleshooting Flowchart: Low Esterification Yield

Esterification_Troubleshooting start Low Yield in Fischer Esterification q_conditions Are you removing water or using excess alcohol? start->q_conditions sol_excess Use alcohol as the solvent (>10 equivalents). q_conditions->sol_excess No sol_dean_stark Use a Dean-Stark trap to remove water. q_conditions->sol_dean_stark No sol_catalyst Check acid catalyst. Ensure sufficient amount (e.g., 5 mol% H₂SO₄). q_conditions->sol_catalyst Yes sol_alternative Consider alternative methods: - Acyl chloride formation - Amide coupling agents (EDC/HOBt) sol_catalyst->sol_alternative

Caption: Troubleshooting guide for low Fischer esterification yield.

Protocol 3: Fischer Esterification to Methyl Ester
  • Setup: Dissolve this compound (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Isolation: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to give the crude methyl ester, which can be purified by column chromatography if necessary.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. 2-Fluoro-5-methoxy-4-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] Its specific arrangement of electron-withdrawing and -donating groups makes it a versatile reagent, but also susceptible to the formation of impurities during synthesis.[1] This guide provides a comparative analysis of the most effective analytical methods for validating the purity of this critical compound, grounded in the principles of scientific integrity and informed by years of field experience.

The validation of analytical procedures is a critical component of the drug development process, ensuring that the methods used are fit for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this validation, outlining the necessary parameters to be evaluated.[2][3][4] This guide will adhere to these principles, offering a practical and in-depth exploration of the analytical techniques best suited for this compound.

Comparative Overview of Analytical Methodologies

A multi-faceted approach is often the most robust strategy for comprehensive purity analysis.[5] For this compound, a combination of chromatographic and spectroscopic techniques provides a complete picture of its purity profile. The table below offers a high-level comparison of the primary analytical methods discussed in this guide.

Analytical Technique Primary Use Sensitivity Key Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profiling.[5]High (ng to pg level)[5]Robust, versatile for a wide range of compounds, excellent for quantifying impurities.May not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.[5]Very high (pg to fg level)[5]Exceptional for separating and identifying volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification and confirmation of molecular structure.ModerateRapid, non-destructive, provides a unique "fingerprint" of the molecule.Not inherently quantitative, complex spectra can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and absolute quantitative purity determination (qNMR).[5]Moderate (µg to mg level)[5]Provides detailed structural information, can be used for absolute quantification without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

For routine quality control and the quantitative determination of non-volatile impurities, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice. The polarity of this compound, conferred by its carboxylic acid and nitro groups, makes it well-suited for separation on a non-polar stationary phase like C18.

Causality Behind Experimental Choices in HPLC

The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for compounds of this nature consists of an organic solvent (like acetonitrile or methanol) and an aqueous component, often acidified.[6][7] The acid, such as formic or phosphoric acid, serves to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.[8] Detection is most commonly performed using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the nitroaromatic system.[7][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent injection Inject sample/standard onto C18 column prep_sample->injection prep_std Prepare standard solutions of known concentrations prep_std->injection separation Gradient elution with acidified mobile phase injection->separation detection UV detection at appropriate wavelength separation->detection integration Integrate peak areas detection->integration quantification Quantify purity and impurities against standard curve integration->quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.[8]

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid).

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a similar concentration as the primary working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As determined by the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might start at a low percentage of acetonitrile and ramp up to a high percentage over 20-30 minutes to elute all potential impurities.

  • System Suitability: Before sample analysis, inject a system suitability solution (containing the main compound and known impurities) to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the calibration curve for more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, it may miss volatile impurities such as residual solvents from the synthesis process. GC-MS is the ideal complementary technique for identifying and quantifying these types of impurities.[5] The compound itself is not sufficiently volatile for direct GC analysis; however, derivatization to a more volatile ester (e.g., a methyl ester) can be performed if analysis of the parent compound by GC is required. More commonly, GC-MS is used to analyze for residual solvents without derivatization.

Rationale for GC-MS in Purity Validation

The power of GC-MS lies in its combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9] The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Workflow for GC-MS Analysis of Residual Solvents

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in a high-purity solvent (e.g., DMSO) injection Inject sample into GC inlet prep_sample->injection separation Temperature-programmed separation on a capillary column injection->separation detection Mass spectrometric detection (EI mode) separation->detection identification Identify peaks by comparing mass spectra to a library (e.g., NIST) detection->identification quantification Quantify using an internal or external standard identification->quantification

Caption: Workflow for the analysis of residual solvents in this compound by GC-MS.

Detailed GC-MS Protocol for Residual Solvents

Instrumentation:

  • GC system with a capillary column (e.g., DB-624 or equivalent).

  • Mass spectrometer with an electron ionization (EI) source.

Reagents:

  • High-purity solvent for sample dissolution (e.g., DMSO, DMF).

  • Standards for expected residual solvents.

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of a high-boiling, high-purity solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all solvents.

    • Carrier Gas: Helium at a constant flow.

    • MS Parameters: Scan range of m/z 35-350.

  • Analysis: Inject the prepared sample solution.

  • Data Analysis: Identify any peaks corresponding to residual solvents by comparing their retention times and mass spectra to those of known standards and library spectra. Quantify using an appropriate standard.

Spectroscopic Methods: Confirming Identity and Structure

While chromatographic methods are essential for quantifying purity, spectroscopic techniques like FTIR and NMR are indispensable for confirming the chemical identity and structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive way to confirm the presence of key functional groups.[10] For this compound, the IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-O stretches of the nitro group (typically two bands between 1550 and 1300 cm⁻¹), and C-O and C-F stretches at lower wavenumbers.[11][12][13] The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[14][15][16][17] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous confirmation of its structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts, integration values (proton count), and coupling patterns provide a wealth of structural information.

Furthermore, quantitative NMR (qNMR) can be used for absolute purity determination without the need for a specific reference standard of the analyte.[5] This is achieved by adding a certified internal standard of known purity and concentration to the sample and comparing the integral of a specific analyte signal to that of a signal from the internal standard.[5]

Conclusion: A Synergistic Approach to Purity Validation

No single analytical method can provide a complete picture of the purity of this compound. A synergistic approach, leveraging the strengths of multiple techniques, is essential for ensuring the quality and reliability of this important chemical intermediate. HPLC provides robust quantitative data on purity and non-volatile impurities, while GC-MS is crucial for detecting volatile contaminants. FTIR and NMR serve as indispensable tools for confirming the identity and structural integrity of the compound, with qNMR offering a powerful method for absolute purity determination. By implementing these validated analytical methods, researchers and drug development professionals can proceed with confidence, knowing that the foundation of their work is built on a compound of the highest possible purity.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-methoxy-4-nitrobenzoic acid, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. As a molecule featuring a unique combination of electron-donating and electron-withdrawing groups, its NMR spectra offer a compelling case study in structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and interpret the NMR characteristics of complex small molecules.

Introduction: The Structural Context

This compound (MW: 215.13 g/mol ) is a highly functionalized benzene derivative.[1] The precise arrangement of its four distinct substituents—a carboxylic acid, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic environment around the aromatic ring. Understanding this environment is key to interpreting the resulting NMR spectra. The interplay of inductive and resonance effects from each substituent governs the chemical shifts of the aromatic protons and carbons, while spin-spin coupling provides critical information about the connectivity and spatial relationships of the atoms.

The analysis that follows will deconstruct the ¹H and ¹³C NMR spectra by examining the influence of each functional group, thereby providing a robust framework for its structural confirmation and purity assessment.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is predicated on meticulous sample preparation.[2] The following protocol outlines the best practices for analyzing this compound.

Methodology: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve polar and acidic compounds like benzoic acid derivatives is excellent, and it solubilizes the analyte effectively. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, which does not interfere with the expected signals of the analyte.[2]

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. This provides a strong signal-to-noise ratio without causing significant line broadening due to viscosity.[3][4]

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration is necessary. Aim for a saturated solution, dissolving 20-30 mg in 0.6-0.7 mL of DMSO-d₆ to minimize acquisition time.[3][4]

  • Sample Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, the prepared solution must be free of particulate matter. Filter the sample through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[2]

Workflow for NMR Sample Preparation

Caption: Workflow for preparing this compound for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the carboxylic acid proton, the methoxy group protons, and the two aromatic protons.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~13.1Broad Singlet (br s)The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange with trace amounts of water.[1]
Aromatic (H-3)8.2 - 8.4Doublet (d)This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be split by the fluorine atom at C-2.
Aromatic (H-6)~7.5 - 7.8 (Estimated)Doublet (d)This proton is ortho to the electron-donating methoxy group and the fluorine atom. Its chemical shift is a balance of shielding and deshielding effects. It will be split by the fluorine atom at C-2.
Methoxy (-OCH₃)~3.9Singlet (s)The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to cause splitting.[1]
Interpretation of Aromatic Signals

The two protons on the benzene ring (at positions C-3 and C-6) are not chemically equivalent and give rise to separate signals.

  • H-3: This proton is situated between the carboxylic acid and the strongly electron-withdrawing nitro group. The nitro group's powerful deshielding effect is expected to shift this proton significantly downfield, consistent with the observed range of 8.2-8.4 ppm.[1][5]

  • H-6: This proton is positioned between the electron-donating methoxy group and the electron-withdrawing fluorine atom. The methoxy group provides a shielding effect (+R), while the fluorine exerts a deshielding effect (-I). The net result is a chemical shift that is upfield relative to H-3.

Coupling: Both aromatic protons will appear as doublets due to coupling with the adjacent ¹⁹F nucleus. The magnitude of the through-bond coupling constant (³JHF) is typically in the range of 6-10 Hz for ortho H-F coupling.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a carbon map of the molecule. Due to the low symmetry, eight distinct signals are expected. The presence of a fluorine atom introduces C-F coupling, which is a key diagnostic feature.

Carbon Atom Predicted Chemical Shift (δ, ppm) Key Influences
Carboxylic Acid (-COOH)~165.5Highly deshielded due to bonding with two electronegative oxygen atoms.[1]
C-2 (C-F)~152.3 (d)Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF ~240-320 Hz) and significant deshielding.[1][7]
C-4 (C-NO₂)~145-150Attached to the electron-withdrawing nitro group, causing deshielding.
C-5 (C-OCH₃)~155-160Bonded to the electron-donating methoxy group, which causes deshielding of the attached carbon.
C-1 (C-COOH)~120-125Quaternary carbon attached to the carboxylic acid group.
C-3 (C-H)~115-120 (d)Shielded relative to other aromatic carbons. Shows a two-bond C-F coupling (²JCF).
C-6 (C-H)~110-115 (d)Shielded by the adjacent methoxy group. Shows a three-bond C-F coupling (³JCF).
Methoxy (-OCH₃)~55-60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Causality of Chemical Shifts and C-F Coupling

The chemical shifts are dictated by the electronic nature of the substituents.

  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂), carboxylic acid (-COOH), and fluorine (-F) groups are EWGs. They pull electron density away from the ring, deshielding the nearby carbon and proton nuclei and shifting their signals downfield.[8][9]

  • Electron-Donating Groups (EDG): The methoxy (-OCH₃) group is an EDG. It donates electron density to the ring via resonance, shielding the ortho and para positions and shifting their signals upfield.[2][8]

The most notable feature in the ¹³C spectrum is the large doublet for C-2, caused by the one-bond coupling to the ¹⁹F nucleus.[1] Other aromatic carbons also exhibit smaller couplings to fluorine over two (²JCF) and three (³JCF) bonds.

Caption: Electronic effects of substituents on the aromatic ring.

Comparison with Alternatives

A direct comparison with isomeric compounds is challenging due to the lack of readily available public data. However, a conceptual comparison with simpler, well-understood molecules can powerfully illustrate the cumulative effect of the substituents.

Compound Aromatic ¹H Shift (δ, ppm) Aromatic ¹³C Shift (δ, ppm) Analysis of Substituent Effects
Benzene ~7.3 (s)~128.5The baseline reference for unsubstituted aromatic systems.[5]
Nitrobenzene 7.5-8.2 (m)123-148The strong -I/-R effect of the NO₂ group deshields all ring positions, especially ortho and para, shifting signals downfield.[10]
Anisole (Methoxybenzene) 6.8-7.3 (m)114-160The +R effect of the OCH₃ group shields the ortho and para positions, shifting these signals upfield compared to benzene.
Fluorobenzene 6.9-7.3 (m)115-163 (d, ¹JCF)The inductive effect (-I) of fluorine dominates, causing general deshielding. The direct C-F bond results in a large ¹JCF coupling.
This compound ~7.5-8.4~110-166The observed spectrum is a complex superposition of all individual substituent effects, leading to a wide dispersion of chemical shifts and characteristic C-F coupling patterns.

This comparison demonstrates that no single substituent dictates the entire spectral appearance. Instead, the final chemical shifts in this compound are a nuanced result of the combined electronic influences, providing a unique spectral fingerprint for the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The chemical shifts of the aromatic protons are highly dispersed due to the competing electronic effects of the four different substituents. Key diagnostic features include the downfield shift of the proton ortho to the nitro group in the ¹H spectrum, and the large one-bond C-F coupling constant observed for the carbon bearing the fluorine atom in the ¹³C spectrum. By carefully analyzing these features and understanding the underlying principles of substituent effects, NMR spectroscopy serves as an authoritative tool for the unambiguous structural verification of this complex synthetic intermediate.

References

A Comparative Analysis of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid and Related Fluorinated Benzoic Acids for Applications in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Fluoro-5-methoxy-4-nitrobenzoic acid and a curated selection of other fluorinated benzoic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of substituent effects on the physicochemical properties and reactivity of these valuable synthetic building blocks. By presenting supporting experimental data and detailed protocols, we aim to empower chemists to make informed decisions in the strategic design and execution of their synthetic routes.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

Fluorinated benzoic acids are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine into organic molecules can profoundly alter their properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique trifecta of fluoro, methoxy, and nitro substituents, presents a fascinating case study in the modulation of electronic and steric effects. Understanding how this compound behaves in relation to its structural analogs is paramount for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide will compare this compound with a series of fluorinated benzoic acids, systematically varying the position and nature of the electron-donating (methoxy) and electron-withdrawing (nitro) groups. This comparative approach will illuminate the structure-property and structure-reactivity relationships that govern their utility.

The Panel of Compared Fluorinated Benzoic Acids

To provide a comprehensive analysis, we have selected the following compounds for comparison:

  • Target Compound: this compound

  • Analog 1: 2-Fluoro-5-nitrobenzoic acid[1][2]

  • Analog 2: 2-Fluoro-4-methoxybenzoic acid[3]

  • Analog 3: 4-Fluoro-3-nitrobenzoic acid[4][5][6]

  • Analog 4: 3-Fluoro-5-nitrobenzoic acid[7][8][9][10][11]

  • Analog 5: 2-Fluoro-6-nitrobenzoic acid[12][13][14][15]

This selection allows for a systematic evaluation of the impact of substituent position on the electronic environment of the benzoic acid core.

Comparative Analysis of Physicochemical Properties

The interplay of substituents directly influences the physicochemical properties of the benzoic acid derivatives. Here, we compare their acidity (pKa) and key spectroscopic signatures.

Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the benzoate). Electron-withdrawing groups (EWGs) stabilize the negative charge of the benzoate through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the benzoate, decreasing acidity (increasing the pKa).

The Hammett equation provides a framework for quantifying these electronic effects. The substituent constants (σ) for the groups in our panel are:

  • -F: σ_meta_ = +0.34, σ_para_ = +0.06

  • -OCH₃: σ_meta_ = +0.12, σ_para_ = -0.27

  • -NO₂: σ_meta_ = +0.71, σ_para_ = +0.78

The strongly electron-withdrawing nitro group is expected to significantly increase acidity, while the methoxy group's effect is position-dependent due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

CompoundPredicted pKaRationale
This compound ~2.0-2.5The potent electron-withdrawing nitro group at the para position to the carboxylate will be the dominant factor, significantly increasing acidity. The ortho-fluoro group also contributes a strong inductive withdrawing effect. The meta-methoxy group has a weaker withdrawing inductive effect.
2-Fluoro-5-nitrobenzoic acid [16]2.54The ortho-fluoro and meta-nitro groups both exert strong electron-withdrawing inductive effects, leading to high acidity.
2-Fluoro-4-methoxybenzoic acid ~3.5-4.0The para-methoxy group is a strong electron-donating group by resonance, which destabilizes the benzoate and decreases acidity. The ortho-fluoro group's withdrawing effect is not enough to overcome this.
4-Fluoro-3-nitrobenzoic acid ~3.0-3.5The meta-nitro group is a strong electron-withdrawing group. The para-fluoro group has a weak electron-withdrawing effect.
3-Fluoro-5-nitrobenzoic acid [7][8]3.14Both the fluoro and nitro groups are at the meta positions, exerting their inductive electron-withdrawing effects to increase acidity.
2-Fluoro-6-nitrobenzoic acid [12]1.50The presence of two ortho substituents (fluoro and nitro) provides a strong "ortho-effect," which includes both electronic and steric components that significantly enhance acidity.

Note: The provided pKa values are predicted and should be used for comparative purposes. Experimental determination is recommended for precise applications.

Spectroscopic Properties (NMR and IR)

The electronic environment of each molecule is reflected in its NMR and IR spectra. These spectroscopic fingerprints are invaluable for identification and for understanding the electronic distribution within the molecule.

The chemical shifts in NMR are highly sensitive to the electron density around the nuclei. Electron-withdrawing groups deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm).

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)
This compound Aromatic protons will be significantly downfield due to the nitro group. Methoxy protons around 3.9-4.1 ppm.Carboxyl carbon around 165 ppm. Carbon bearing the fluorine will show a large C-F coupling constant.
2-Fluoro-5-nitrobenzoic acid [17]Aromatic protons will be in the 7.5-8.5 ppm range.Carboxyl carbon around 164-166 ppm.
2-Fluoro-4-methoxybenzoic acid Aromatic protons will be more upfield compared to the nitro-substituted analogs due to the donating methoxy group.Carboxyl carbon around 165-167 ppm.
4-Fluoro-3-nitrobenzoic acid [18]Aromatic protons will be in the 7.8-8.5 ppm range.Carboxyl carbon around 164-166 ppm.

The vibrational frequencies of functional groups in IR spectroscopy are also influenced by electronic effects. For benzoic acids, the most diagnostic peaks are the O-H and C=O stretching vibrations of the carboxylic acid group.

CompoundC=O Stretch (cm⁻¹, approximate)O-H Stretch (cm⁻¹, approximate)Key Aromatic C=C Stretches (cm⁻¹)
This compound 1700-17202500-3300 (broad)~1600, ~1500
2-Fluoro-5-nitrobenzoic acid [19]1705-17252500-3300 (broad)~1610, ~1530
2-Fluoro-4-methoxybenzoic acid 1680-17002500-3300 (broad)~1600, ~1500
4-Fluoro-3-nitrobenzoic acid [5][6]1700-17202500-3300 (broad)~1600, ~1520

Causality behind the observations: Electron-withdrawing groups increase the bond order of the carbonyl group, shifting its stretching frequency to higher wavenumbers. Conversely, electron-donating groups decrease the C=O stretching frequency. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.

Comparative Reactivity Analysis

The electronic and steric properties of the substituents have a profound impact on the reactivity of both the carboxylic acid group and the aromatic ring.

Esterification

The esterification of a carboxylic acid is an equilibrium-controlled reaction. The rate of esterification is influenced by both the steric hindrance around the carboxyl group and the electronic nature of the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups on the ring make the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This generally leads to a faster reaction rate.

  • Steric Effects: Substituents in the ortho position can sterically hinder the approach of the alcohol to the carboxyl group, slowing down the reaction.

CompoundPredicted Relative Rate of EsterificationRationale
This compound ModerateThe ortho-fluoro group provides some steric hindrance. The strong electron-withdrawing nitro group activates the carboxyl group.
2-Fluoro-5-nitrobenzoic acid ModerateSimilar to the target compound, with steric hindrance from the ortho-fluoro group and activation from the nitro group.
2-Fluoro-4-methoxybenzoic acid SlowThe ortho-fluoro group provides steric hindrance, and the electron-donating methoxy group deactivates the carboxyl group.
4-Fluoro-3-nitrobenzoic acid FastNo ortho substituent, and a strong electron-withdrawing nitro group to activate the carboxyl group.
3-Fluoro-5-nitrobenzoic acid FastNo ortho substituents and two meta electron-withdrawing groups to activate the carboxyl group.
2-Fluoro-6-nitrobenzoic acid Very SlowSignificant steric hindrance from two ortho substituents will likely dominate over the electronic activation.
Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the aromatic ring, particularly when activated by electron-withdrawing groups, makes these compounds excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride leaving group.

The reactivity in SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. Therefore, strong electron-withdrawing groups, especially those ortho and para to the leaving group, significantly accelerate the reaction.

CompoundPredicted Relative Rate of SNArRationale
This compound HighThe nitro group is para to the fluorine, providing strong resonance stabilization of the Meisenheimer complex.
2-Fluoro-5-nitrobenzoic acid HighThe nitro group is meta to the fluorine, so stabilization is primarily inductive. The ortho-fluoro position is activated.
2-Fluoro-4-methoxybenzoic acid Very LowThe electron-donating methoxy group deactivates the ring towards nucleophilic attack.
4-Fluoro-3-nitrobenzoic acid HighThe nitro group is ortho to the fluorine, providing strong stabilization of the Meisenheimer complex.
3-Fluoro-5-nitrobenzoic acid ModerateThe nitro group is meta to the fluorine, providing inductive stabilization.
2-Fluoro-6-nitrobenzoic acid HighThe nitro group is ortho to the fluorine, providing strong stabilization of the Meisenheimer complex.

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, self-validating protocols for key comparative experiments.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Workflow for pKa Determination

pKa_Determination A Prepare Stock Solution (10 mM in DMSO) D Add Stock Solution to wells (final conc. ~50-100 µM) A->D B Prepare Buffer Solutions (pH 3-12, constant ionic strength) C Dispense Buffers into 96-well plate B->C C->D E Measure UV-Vis Spectra (230-500 nm) D->E F Plot Absorbance vs. pH at selected wavelengths E->F G Fit data to Henderson-Hasselbalch equation to determine pKa F->G

Caption: Workflow for the determination of pKa by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each benzoic acid analog in DMSO.

    • Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from 3 to 12.

  • Sample Preparation:

    • In a 96-well UV-transparent microplate, dispense 198 µL of each buffer solution into separate wells.

    • Add 2 µL of the stock solution of a benzoic acid analog to each well containing buffer. This results in a final concentration of 100 µM with 1% DMSO.

  • Spectrophotometric Measurement:

    • Measure the UV-Vis absorbance spectrum of each well from 230 to 500 nm using a microplate reader.

  • Data Analysis:

    • For each compound, select a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[20][21]

Monitoring Esterification Kinetics by HPLC

This protocol allows for the quantitative comparison of the esterification rates of the different benzoic acid analogs.

Workflow for Kinetic Monitoring of Esterification

Esterification_Kinetics A Prepare Reaction Mixture (Benzoic acid, alcohol, acid catalyst) B Incubate at Constant Temperature A->B C Withdraw Aliquots at specific time intervals B->C D Quench Reaction (e.g., with cold solvent) C->D E Analyze by HPLC D->E F Plot [Product] vs. Time E->F G Determine Initial Rate and Rate Constant F->G

Caption: Workflow for monitoring esterification kinetics by HPLC.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a sealed reaction vial, dissolve the benzoic acid analog (0.1 mmol) in an excess of the alcohol (e.g., 2 mL of methanol).

    • Add a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).

    • Place the vial in a temperature-controlled heating block (e.g., 60 °C) and start a timer.

  • Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).

  • HPLC Analysis:

    • Inject the quenched samples onto a reverse-phase HPLC system.

    • Use a suitable mobile phase to separate the starting material and the ester product (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution of the compounds using a UV detector at a wavelength where both the starting material and product absorb.

  • Data Analysis:

    • Generate a calibration curve for both the starting material and the product to quantify their concentrations in the reaction mixture at each time point.

    • Plot the concentration of the ester product as a function of time.

    • Determine the initial reaction rate from the initial slope of the curve.

    • Calculate the rate constant (k) by fitting the data to the appropriate rate law.

Conclusion

The choice of a fluorinated benzoic acid for a particular synthetic application is a nuanced decision that requires a thorough understanding of the interplay between the substituents and the desired reactivity. This compound stands out as a versatile building block, offering a balance of properties that can be strategically exploited. Its high acidity, activated aromatic ring for SNAr, and moderately reactive carboxyl group make it a valuable tool in the synthetic chemist's arsenal.

This guide has provided a framework for comparing this compound with its structural analogs, highlighting the key physicochemical and reactivity trends. The provided experimental protocols offer a practical means of validating these principles in the laboratory. By leveraging this knowledge, researchers can accelerate their drug discovery and chemical synthesis programs, ultimately leading to the development of novel and impactful molecules.

References

A Senior Application Scientist's Guide to Isomeric Scaffolds: 2-Fluoro-5-methoxy-4-nitrobenzoic acid vs. 4-Fluoro-5-methoxy-2-nitrobenzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. Substituted aromatic rings, particularly those bearing multiple functional groups, are foundational scaffolds for a vast array of pharmaceuticals and functional materials. Among these, fluorinated nitrobenzoic acids are prized for their versatility. However, the positional arrangement of these functional groups—isomerism—profoundly alters the molecule's electronic character, reactivity, and ultimate utility.

This guide provides an in-depth comparative analysis of two structurally similar yet synthetically distinct isomers: 2-Fluoro-5-methoxy-4-nitrobenzoic acid and 4-Fluoro-5-methoxy-2-nitrobenzoic acid . We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, providing field-proven insights and experimental frameworks to guide your selection and application of these powerful synthetic intermediates.

Structural and Physicochemical Profile

At first glance, both isomers share the same molecular formula (C₈H₆FNO₅) and molecular weight. The critical difference lies in the placement of the fluoro, methoxy, and nitro substituents, which creates distinct electronic and steric environments.

Caption: Chemical structures of the two isomers.

A summary of their fundamental properties is presented below. The seemingly minor positional shifts have significant consequences for reactivity, as will be explored in subsequent sections.

PropertyThis compound4-Fluoro-5-methoxy-2-nitrobenzoic acid
CAS Number 1001345-80-7[1]864293-50-5[2][3]
Molecular Formula C₈H₆FNO₅[1]C₈H₆FNO₅[3]
Molecular Weight 215.13 g/mol [1]215.14 g/mol [2]
Appearance Off-white to light yellow powderSolid[3]
Key Structural Feature Nitro group is para to the fluorine atom.Nitro group is ortho to the carboxylic acid.
Primary Reactivity Mode Nucleophilic Aromatic Substitution (SNAr) at C-2 (F displacement).Ring deactivation; primary use is as a scaffold after nitro reduction.

The Decisive Factor: A Tale of Electronic Effects and Reactivity

The synthetic utility of these isomers diverges primarily due to the electronic interplay between the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both induction and resonance, while the methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance. The fluorine (-F) is an inductive EWG.

This compound: The SNAr Specialist

The defining characteristic of this isomer is the para-relationship between the nitro group and the fluorine atom . This arrangement is textbook for activating a leaving group (fluorine) towards Nucleophilic Aromatic Substitution (SNAr) .

Causality: The strong electron-withdrawing resonance effect of the para-nitro group delocalizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction. This stabilization dramatically lowers the activation energy for the reaction, making the fluorine atom highly susceptible to displacement by a wide range of nucleophiles (amines, alcohols, thiols).[1][4]

snar_workflow start 2-Fluoro-5-methoxy- 4-nitrobenzoic acid product Substituted Product (Nu at C-2) start->product  SNAr Reaction   (F- displacement) reagent Nucleophile (Nu-H) e.g., R-NH2, R-OH reagent->product application Heterocycle Synthesis, Pharmaceutical Scaffolds, Functional Materials product->application Further Transformation

Caption: Synthetic utility of the 2-fluoro isomer via SNAr.

This predictable and efficient reactivity makes it an ideal precursor for building complex molecular architectures where a new bond is desired at the C-2 position.[4]

4-Fluoro-5-methoxy-2-nitrobenzoic acid: The Ortho-Effect Scaffold

In this isomer, the nitro group is no longer positioned to activate the fluorine for SNAr. Instead, its most profound influence is its ortho-position relative to the carboxylic acid .

Causality:

  • Increased Acidity: The ortho-nitro group is a strong EWG that stabilizes the carboxylate anion through induction, significantly increasing the acidity of the carboxylic acid compared to its meta and para counterparts.[5][6]

  • Steric Influence: The bulky ortho-nitro group can sterically hinder reactions at the carboxylic acid and may influence the conformation of the molecule.

  • Scaffold for Reduction: The primary synthetic value of this molecule is realized after the reduction of the nitro group to an amine. This transformation yields an anthranilic acid derivative, a privileged scaffold in medicinal chemistry. The resulting 2-amino-4-fluoro-5-methoxybenzoic acid is a versatile building block for kinase inhibitors and other complex heterocyclic systems.

reduction_workflow start 4-Fluoro-5-methoxy- 2-nitrobenzoic acid intermediate 5-Amino-4-fluoro- 2-methoxybenzoic acid start->intermediate Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) application Kinase Inhibitor Precursors (e.g., Osimertinib, Mereletinib), Bioactive Heterocycles intermediate->application Cyclization/ Coupling Reactions

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a highly versatile and strategically important starting material in medicinal chemistry, particularly for the development of novel kinase inhibitors.[1] Its unique substitution pattern—featuring a fluorine atom for metabolic stability and binding interactions, a methoxy group to modulate electronics, and a nitro group that serves as a synthetic handle for introducing key pharmacophoric elements—makes it an attractive scaffold for generating diverse chemical libraries. This guide provides a comprehensive comparison of the efficacy of a series of hypothetical, yet representative, kinase inhibitor derivatives synthesized from this key building block. We will delve into the synthetic rationale, comparative biological data, structure-activity relationships (SAR), and detailed experimental protocols to offer a field-proven perspective on optimizing derivatives for potency and selectivity.

Introduction: The Rationale for a Novel Kinase Inhibitor Program

Protein kinases are a major class of drug targets, regulating nearly all aspects of cellular function.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer.[3] While many kinase inhibitors have achieved clinical success, the development of resistance and the need for improved selectivity remain significant challenges.[2][4]

Our program focuses on developing inhibitors for a hypothetical Serine/Threonine Kinase X (STK-X), a validated oncogenic driver in non-small cell lung cancer. The core chemical scaffold was designed around the this compound precursor due to its inherent properties. The fluorine atom at the 2-position can enhance binding affinity and block metabolic degradation, while the carboxylic acid and nitro group provide orthogonal points for chemical modification.[1] The general strategy involves converting the carboxylic acid to an amide to interact with the kinase hinge region and modifying the nitro-group-derived aniline to explore the solvent-exposed region of the ATP-binding pocket.

Simplified STK-X Signaling Pathway & Point of Inhibition

The following diagram illustrates the central role of STK-X in the oncogenic pathway and the therapeutic goal of its inhibition.

STK-X_Pathway Simplified STK-X Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Upstream Upstream Adaptors (e.g., GRB2/SOS) RTK->Upstream Activates STKX STK-X Upstream->STKX Activates Substrate Downstream Substrate STKX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Our Derivative (e.g., D-3) Inhibitor->STKX Inhibits

Caption: Targeted inhibition of STK-X by a synthesized derivative.

General Synthetic Strategy & Rationale

The core of our synthetic approach is a modular, multi-step sequence designed for library generation. The causality behind this workflow is to first establish the critical hinge-binding amide and then to diversify the solvent-front-interacting moiety.

Workflow for Derivative Synthesis

Synthesis_Workflow start 2-Fluoro-5-methoxy- 4-nitrobenzoic acid step1 Step 1: Amide Coupling (EDC, HOBt) + 4-Methoxyaniline start->step1 intermediate1 Intermediate A (Core Amide) step1->intermediate1 step2 Step 2: Nitro Reduction (Fe, NH4Cl) intermediate1->step2 intermediate2 Intermediate B (Aniline Core) step2->intermediate2 step3 Step 3: Derivatization (Acylation, Sulfonylation, Reductive Amination) intermediate2->step3 final_products Final Derivatives (D-1, D-2, D-3...) step3->final_products

Caption: Modular workflow for synthesizing the inhibitor library.

  • Step 1 (Amide Coupling): The carboxylic acid is activated and coupled with a primary amine (here, 4-methoxyaniline) to form the benzamide.[5][6] This amide bond is hypothesized to form key hydrogen bond interactions with the hinge region of the STK-X ATP-binding site.

  • Step 2 (Nitro Reduction): The nitro group is selectively reduced to an aniline using mild conditions (e.g., iron powder in ammonium chloride).[1] This reduction is crucial as it unmasks a reactive amino group for subsequent diversification.

  • Step 3 (Derivatization): The newly formed aniline serves as a versatile point for modification. By reacting it with various acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), we can systematically probe the solvent-exposed region of the kinase, a common strategy to enhance potency and selectivity.[7]

Comparative Efficacy Analysis

A focused library of derivatives was synthesized and evaluated for biological activity. The core structure is designated as D-0 (the aniline intermediate), with derivatives D-1 through D-4 representing different modifications at the aniline nitrogen.

Table 1: In Vitro Biochemical Assay Data

The inhibitory potency of each compound was first assessed in a biochemical assay measuring the phosphorylation of a substrate peptide by recombinant STK-X.[8]

Compound IDR-Group ModificationSTK-X IC₅₀ (nM) [a]Kinase B IC₅₀ (nM)Selectivity Index [b]
D-0 -H (Aniline)1,250>10,000>8
D-1 Acetyl (-COCH₃)3208,50026.6
D-2 Cyclopropylcarbonyl959,10095.8
D-3 Methane­sulfonyl15 7,800520
D-4 N,N-Dimethyl­sulfamoyl456,500144.4
Control [c]Staurosporine2.51.50.6

[a] IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[8] [b] Selectivity Index = IC₅₀ (Kinase B) / IC₅₀ (STK-X). A higher value indicates greater selectivity. [c] Staurosporine is a non-selective, potent kinase inhibitor used as a positive control.

Table 2: Cell-Based Assay Data

The most potent and selective compounds were then evaluated for their ability to inhibit the proliferation of an STK-X-dependent lung cancer cell line (A549).

Compound IDR-Group ModificationA549 Cell Proliferation EC₅₀ (nM) [d]
D-2 Cyclopropylcarbonyl410
D-3 Methane­sulfonyl88
D-4 N,N-Dimethyl­sulfamoyl215
ControlStaurosporine15

[d] EC₅₀ is the concentration of compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Insights

The experimental data provides clear insights into the structure-activity relationship:

  • Aniline is a Poor Inhibitor: The unsubstituted aniline (D-0 ) has weak activity, confirming the necessity of a substituent to engage with the target.

  • Acylation Improves Potency: Simple acylation (D-1 ) improves potency, likely by introducing a hydrogen bond acceptor. The bulkier cyclopropyl group (D-2 ) further enhances this effect, suggesting a defined hydrophobic pocket in this region.

  • Sulfonamides are Optimal: The methane­sulfonyl group in D-3 yields a dramatic increase in both potency and selectivity. This suggests the sulfonyl oxygens are forming highly favorable interactions (e.g., hydrogen bonds or polar contacts) with a specific residue in the STK-X active site that is not present or accessible in the off-target Kinase B.

  • Steric Bulk on Sulfonamide is Detrimental: Adding two methyl groups to the sulfamoyl moiety (D-4 ) reduces activity compared to D-3 . This indicates that the binding pocket has steric constraints, and the smaller methane­sulfonyl group provides the optimal fit.

  • Biochemical to Cellular Translation: The trend in biochemical potency (D-3 > D-4 > D-2) is mirrored in the cell-based assays, indicating good cell permeability and on-target engagement for these derivatives.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, the core experimental methodologies are detailed below.

Protocol 1: STK-X In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a self-validating system for determining inhibitor IC₅₀ values.

  • Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. Potent inhibitors prevent ATP consumption, resulting in a high signal.

  • Materials:

    • Recombinant human STK-X enzyme.

    • Biotinylated substrate peptide.

    • Kinase-Glo® Max Luminescence Reagent.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Test compounds (derivatives D-0 to D-4) serially diluted in DMSO.

    • ATP solution (at the Kₘ concentration for STK-X).

  • Procedure:

    • Add 2.5 µL of 4x test compound dilution to the wells of a 384-well white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of 4x enzyme solution (STK-X in Assay Buffer) to all wells except "no enzyme" controls.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP/substrate peptide mix.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® Max reagent.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol assesses the cytotoxic or cytostatic effect of the inhibitors on a relevant cancer cell line.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.

  • Materials:

    • A549 lung cancer cell line.

    • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed A549 cells into a 96-well clear plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare 2x serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a "vehicle only" (DMSO) control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle-only control wells (100% viability).

    • Plot percent viability versus the logarithm of compound concentration.

    • Fit the data to a dose-response curve to calculate the EC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates the successful application of this compound as a foundational building block for the synthesis of potent and selective STK-X inhibitors. Through systematic modification of the aniline moiety derived from the nitro group, we identified a methane­sulfonyl derivative (D-3 ) with nanomolar biochemical potency and excellent cellular activity.

The clear SAR established in this study provides a rational basis for further optimization. Future work will focus on:

  • Exploring alternative sulfonamides to further probe the steric and electronic requirements of the binding pocket.

  • Conducting kinome-wide selectivity profiling to fully characterize the off-target profile of lead compound D-3.[9][10]

  • Initiating preclinical in vivo studies to evaluate the pharmacokinetic properties and anti-tumor efficacy of D-3 in animal models.[8]

This structured approach, grounded in sound synthetic strategy and validated biological protocols, exemplifies a robust framework for modern kinase inhibitor drug discovery.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic building blocks is a cornerstone of innovation. 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1001345-80-7) is one such valuable intermediate, incorporating a strategic arrangement of electron-withdrawing and -donating groups that make it a versatile precursor for a range of complex molecular targets, including kinase inhibitors and other pharmaceuticals.[1]

This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this target molecule. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, provide detailed, field-tested protocols, and present a comparative analysis of their respective strengths and weaknesses to empower researchers to make the most informed strategic decisions for their specific laboratory and project needs.

Strategic Overview: The Two Main Routes

The synthesis of this compound can be approached from two distinct strategic directions, each hinging on the final key bond-forming step. The choice between them involves a trade-off between the cost and availability of starting materials, reaction conditions, and potential challenges with regioselectivity and purification.

G cluster_0 Synthetic Strategies Target This compound Route1 Route 1: Electrophilic Nitration Route1->Target Route2 Route 2: Nucleophilic Substitution (SNAr) Route2->Target SM1 Starting Material: 2-Fluoro-5-methoxybenzoic Acid SM1->Route1 Nitration SM2 Starting Material: 2-Fluoro-5-nitrobenzoic Acid SM2->Route2 Methoxylation

Caption: High-level overview of the two primary synthetic routes.

  • Route 1: Electrophilic Aromatic Nitration. This approach begins with the commercially available 2-Fluoro-5-methoxybenzoic acid and introduces the nitro group in the final step via electrophilic aromatic substitution.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This pathway starts with 2-Fluoro-5-nitrobenzoic acid and introduces the methoxy group via a nucleophilic substitution reaction, displacing a different halide or leaving group. For the purpose of this guide, we will focus on the most direct SNAr approach where a methoxy group displaces a fluorine atom activated by a para-nitro group.

Route 1: Electrophilic Aromatic Nitration

This route is predicated on the directing effects of the substituents on the starting benzene ring. The methoxy group is a powerful ortho-, para-director and activating group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The carboxylic acid is a meta-director and a deactivating group. The combined influence of these groups strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C4 position, which is para to the methoxy group and ortho to the fluorine.

G reagents H₂SO₄ + HNO₃ start 2-Fluoro-5-methoxybenzoic Acid F COOH OCH₃ reagents->start:port product This compound F COOH OCH₃ NO₂ start:port->product:port Nitration at C4

Caption: Workflow for the Electrophilic Nitration route.

Expertise & Causality: Why This Works

The success of this route hinges on precise control of regioselectivity. The C4 position is electronically enriched by the strong activating effect of the para-methoxy group. While the C6 position is also activated (ortho to the methoxy group), it is significantly more sterically hindered by the adjacent carboxylic acid group. The nitration is performed at low temperatures (0–5 °C) to minimize the formation of by-products and to control the exothermic nature of the reaction. Concentrated sulfuric acid serves both as a solvent and as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.[2][3]

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for nitrating substituted benzoic acids.[2][4] Researchers should perform their own risk assessment and optimization.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL per 1 g of starting material). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 2-Fluoro-5-methoxybenzoic acid (1.0 eq) in portions to the cooled sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of starting material) while cooling in an ice bath.

  • Reaction: Add the prepared nitrating mixture dropwise via the dropping funnel to the solution of the benzoic acid. Maintain the internal temperature between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

  • Work-up: Very carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7). The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy relies on the powerful electron-withdrawing effect of a nitro group to activate an aromatic ring towards nucleophilic attack. In this case, the nitro group at the C5 position (para to the fluorine at C2) strongly activates the C2 position for substitution by a nucleophile like methoxide.

G reagents NaOCH₃ in Polar Aprotic Solvent start 2-Fluoro-5-nitrobenzoic Acid F COOH NO₂ reagents->start:port product This compound OCH₃ COOH NO₂ F start:port->product:port SNAr Displacement of F

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) route.

Expertise & Causality: Why This Works

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the para-nitro group, which is critical for stabilizing this high-energy intermediate. In the second step, the leaving group (fluoride ion, F⁻) is eliminated, restoring the aromaticity of the ring.[1] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation (e.g., Na⁺) but not the nucleophile, thus enhancing its reactivity.[1]

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established SNAr methodologies.[1] Researchers should perform their own risk assessment and optimization.

  • Preparation: To a solution of 2-Fluoro-5-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF (10 mL per 1 g of starting material) in a round-bottom flask, add sodium methoxide (NaOCH₃, 1.2-1.5 eq) at room temperature. Note: Sodium methoxide is highly moisture-sensitive and corrosive.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of a dilute acid (e.g., 1M HCl). This will protonate the carboxylate salt, causing the product to precipitate.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization, for example from an ethanol/water mixture, to afford pure this compound.

Comparative Analysis

The optimal choice of synthetic route is rarely universal and depends heavily on project-specific constraints such as budget, timeline, available equipment, and scale.

ParameterRoute 1: Electrophilic NitrationRoute 2: Nucleophilic Substitution (SNAr)Justification & Insights
Starting Material 2-Fluoro-5-methoxybenzoic acid2-Fluoro-5-nitrobenzoic acidThe cost and availability of these starting materials are the primary deciding factors. At the time of writing, 2-Fluoro-5-nitrobenzoic acid is generally more readily available and less expensive from major suppliers.[5][6][7]
Reagents Conc. H₂SO₄, Fuming HNO₃Sodium Methoxide, DMF/DMSORoute 1 requires handling highly corrosive and oxidizing fuming acids. Route 2 uses a strong base that is moisture-sensitive. Both require appropriate safety precautions, but handling fuming acids is often considered more hazardous.
Reaction Conditions Low Temperature (0-5 °C)Moderate Temperature (60-80 °C)The need for strict low-temperature control in Route 1 can be challenging for large-scale synthesis without specialized cooling equipment. The moderate heating of Route 2 is generally more straightforward to manage.
Selectivity & By-products Potential for regioisomers (e.g., nitration at C6). Over-nitration is a possibility.Generally very clean. The SNAr reaction is highly regioselective due to the strong activation from the para-nitro group.Route 1's main challenge is ensuring high regioselectivity. While the directing groups strongly favor the desired product, small amounts of other isomers can complicate purification. Route 2 is typically cleaner with fewer potential side-reactions.[1]
Work-up & Purification Quenching on ice, filtration. Recrystallization to remove isomers.Acidification/precipitation, filtration. Recrystallization is typically straightforward.The work-up for both routes is similar. However, the potential for isomeric impurities in Route 1 might necessitate more careful purification (e.g., multiple recrystallizations or chromatography) to achieve high purity.
Overall Recommendation Favorable if 2-Fluoro-5-methoxybenzoic acid is readily available or synthesized in-house at low cost.Generally preferred due to the lower cost of the starting material, milder conditions (no fuming acids), and higher expected regioselectivity, leading to a potentially simpler purification process.For most lab-scale and early process development scenarios, Route 2 offers a more reliable, cost-effective, and predictable path to the target molecule.

Conclusion

Both the electrophilic nitration of 2-fluoro-5-methoxybenzoic acid and the nucleophilic substitution of 2-fluoro-5-nitrobenzoic acid are viable synthetic routes to this compound.

While Route 1 is mechanistically straightforward, it is often hampered by the higher cost of its starting material and the need for stringent low-temperature control when using hazardous fuming acids. Route 2 (SNAr) emerges as the more strategically sound option for most applications. Its advantages include a more economical starting point, milder reaction conditions, and excellent regiocontrol, which collectively contribute to a more efficient and robust synthesis. This analysis should serve as a practical guide for chemists to select and implement the most suitable process for their research and development goals.

References

A Comparative Guide to Structural Analogues of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the substituted benzoic acid motif remains a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to enhanced biological activity and improved drug-like characteristics. 2-Fluoro-5-methoxy-4-nitrobenzoic acid is a prime example of such a scaffold, integrating a unique combination of a fluorine atom, a methoxy group, and a nitro group. This trifecta of functionalities imparts distinct electronic and steric properties, making it and its analogues compelling candidates for investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3]

The electron-withdrawing nature of the nitro and fluoro groups significantly influences the molecule's overall electronic profile and reactivity.[4] The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of the carboxylic acid.[1] The methoxy group, an electron-donating substituent, can also play a crucial role in target recognition and metabolic pathways. The nitro group is a versatile functional handle that can be reduced to an amino group, providing a key site for further derivatization, or it can participate in bioreduction to generate reactive species with cytotoxic effects.[1]

This guide provides a comparative analysis of known structural analogues of this compound, summarizing their synthesis, properties, and biological activities. By examining the structure-activity relationships (SAR) within this chemical series, we aim to provide a framework for the rational design of new and more potent therapeutic agents.

Comparative Analysis of Structural Analogues

The therapeutic potential of this scaffold can be systematically explored by modifying its core structure. Here, we compare the parent compound with key analogues, focusing on variations in functional groups and their positions on the benzene ring.

Positional Isomers
Functional Group Variants

Modification of the core functional groups offers a direct route to modulate biological activity. Key variations include the reduction of the nitro group and the substitution of the fluorine atom.

Compound NameStructureKey Structural Difference from ParentReported/Potential Properties & Applications
This compound Chemical structure of this compoundParent CompoundIntermediate for pharmaceuticals and agrochemicals; potential antimicrobial and anti-inflammatory activities.[1]
4-Amino-2-fluoro-5-methoxybenzoic acid Chemical structure of 4-Amino-2-fluoro-5-methoxybenzoic acidReduction of the nitro group to an amino group.Bioactive; shows promise in drug development. The amino group can act as a hydrogen bond donor, potentially altering target interactions.[1]
2,5-Difluoro-4-nitrobenzoic acid Chemical structure of 2,5-Difluoro-4-nitrobenzoic acidMethoxy group at position 5 is replaced by a fluorine atom.A valuable intermediate in pharmaceutical synthesis, particularly for APIs. The additional fluorine atom can enhance lipophilicity and metabolic stability.[5]
2-Chloro-4-fluoro-5-nitrobenzoic acid Chemical structure of 2-Chloro-4-fluoro-5-nitrobenzoic acidFluoro group at position 2 is replaced by a chloro group.An important intermediate for the synthesis of herbicides. The change from fluorine to chlorine alters the electronic and steric properties.

Structure-Activity Relationship (SAR) Insights

The interplay of the functional groups on the benzoic acid ring dictates the biological activity of this class of compounds.

  • The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group is a key determinant of the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution at the fluorine-bearing carbon.[1] In biological systems, the nitro group can be a substrate for nitroreductase enzymes, leading to the formation of cytotoxic reactive nitrogen species, a mechanism often exploited in antimicrobial and anticancer agents.[4]

  • The Impact of the Fluorine Atom: The substitution of hydrogen with fluorine can have profound effects on a molecule's biological profile. The high electronegativity of fluorine can alter the acidity of the carboxylic acid and influence non-covalent interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the compound's metabolic stability and bioavailability.

  • The Influence of the Methoxy Group: The methoxy group, being electron-donating, can modulate the electronic properties of the ring in opposition to the nitro and fluoro groups. Its size and hydrogen-bonding potential can also be critical for fitting into the binding pockets of target enzymes or receptors.

SAR_Insights cluster_scaffold This compound Scaffold cluster_properties Biological & Physicochemical Properties cluster_substituents Key Substituents & Their Effects Scaffold Substituted Benzoic Acid Properties Biological Activity (Antimicrobial, Anti-inflammatory) Physicochemical Properties (pKa, Lipophilicity, Stability) Scaffold->Properties Influences Nitro Nitro Group (-NO2) - Electron-withdrawing - Bioreduction to reactive species - H-bond acceptor Nitro->Scaffold Fluoro Fluoro Group (-F) - Electron-withdrawing - Enhances metabolic stability - Modulates pKa - Alters binding interactions Fluoro->Scaffold Methoxy Methoxy Group (-OCH3) - Electron-donating (resonance) - Steric influence - H-bond acceptor Methoxy->Scaffold

Experimental Protocols

Synthesis of 4-Amino-2-fluoro-5-methoxybenzoic acid from this compound

This protocol describes the reduction of the nitro group of the parent compound to an amine, a common and crucial transformation for creating analogues for SAR studies.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add an excess of tin(II) chloride dihydrate.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-Amino-2-fluoro-5-methoxybenzoic acid.

Synthesis_Workflow start Start: This compound reactants Add SnCl2·2H2O and conc. HCl in Ethanol start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Neutralization (NaHCO3) & Extraction (Ethyl Acetate) reflux->workup purification Drying, Concentration & Purification workup->purification product Product: 4-Amino-2-fluoro-5-methoxybenzoic acid purification->product

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[4]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline

  • Sterile swabs

  • Sterile petri dishes

  • Compound solutions of known concentration in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Media and Inoculum Preparation: Prepare MHA according to the manufacturer's instructions and sterilize. Pour the sterile agar into petri dishes and allow it to solidify. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Seeding the Plates: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.

  • Assay Procedure: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds for drug discovery. The strategic combination of fluoro, methoxy, and nitro functional groups provides a rich scaffold for chemical modification and optimization of biological activity. The reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space for the generation of diverse libraries of compounds for screening.

While this guide provides an overview of the known analogues and their potential properties, further systematic studies are warranted. The synthesis and biological evaluation of a broader range of positional isomers and functional group variants will be crucial for elucidating a more detailed structure-activity relationship. Such studies, employing standardized in vitro and in vivo assays, will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile scaffold.

References

Alternatives to 2-Fluoro-5-methoxy-4-nitrobenzoic acid for specific chemical transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Key Chemical Transformations

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. This compound is a valuable reagent, prized for its specific activation towards key chemical transformations. However, understanding its performance in the context of available alternatives is crucial for optimizing synthetic routes. This guide provides an in-depth comparison of this compound with its primary alternatives, focusing on the underlying chemical principles and supported by experimental protocols.

Understanding the Core Reagent: this compound

This compound is a polysubstituted aromatic ring featuring three key functional regions that dictate its reactivity:

  • The Carboxylic Acid: Allows for standard transformations such as esterification and amide bond formation.

  • The Nitro Group: A powerful electron-withdrawing group (EWG) that can be readily reduced to a synthetically versatile aniline.

  • The Fluoro Group: Positioned ortho to the carboxylic acid and para to the activating nitro group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

The primary synthetic utility of this molecule lies in the SNAr reaction, where the fluorine atom is displaced by a wide range of nucleophiles (amines, alcohols, thiols), followed by the reduction of the nitro group. This sequence efficiently builds complex, highly functionalized aniline derivatives, which are common motifs in pharmacologically active compounds.

The Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this reagent's application. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[4][5]

Mechanism of SNAr

Caption: SNAr mechanism on the target reagent.

Head-to-Head Comparison: Fluoro vs. Chloro Leaving Groups

The most direct and common alternative to this compound is its chloro-analogue, 2-Chloro-5-methoxy-4-nitrobenzoic acid . The choice between these two reagents hinges on the subtle yet significant differences in reactivity imparted by the halogen leaving group.

The Causality of Reactivity: The "Element Effect"

In SNAr reactions on activated aromatic systems, the typical reactivity order for halogen leaving groups is F > Cl > Br > I .[1] This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group.

The reasoning lies in the rate-determining step. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which strongly stabilizes the negatively charged Meisenheimer complex formed during the initial nucleophilic attack.[3][4] Since this step is the kinetic bottleneck, accelerating it significantly increases the overall reaction rate. The cleavage of the carbon-halogen bond occurs in the subsequent, fast step, so the bond strength has a minimal impact on the reaction rate.[5]

Therefore, This compound is expected to be significantly more reactive than its chloro counterpart under identical conditions. This translates to milder reaction conditions, shorter reaction times, and often, higher yields.

Performance Comparison and Practical Considerations
FeatureThis compound2-Chloro-5-methoxy-4-nitrobenzoic acidJustification & Insights
Reactivity HighModerateFluorine's strong inductive effect stabilizes the Meisenheimer intermediate, accelerating the rate-determining step.[1][3]
Typical Conditions Room temp. to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-120 °C)The higher reactivity of the fluoro compound allows for less forcing conditions, which can be beneficial for sensitive substrates.
Reaction Time ShorterLongerFaster kinetics lead to reduced processing times.
Cost Generally higherGenerally lowerFluoroaromatics are often more expensive to produce than their chloro counterparts. This is a key consideration for large-scale synthesis.
Selectivity HighHighBoth leaving groups are on a highly activated ring, leading to good selectivity for the desired SNAr product.

Experimental Protocols

The following are representative, self-validating protocols for the SNAr reaction with a generic secondary amine (e.g., morpholine). These are based on established procedures for similar activated haloaromatics.[6][7]

Protocol 1: SNAr with this compound
  • Objective: To synthesize 2-(morpholino)-5-methoxy-4-nitrobenzoic acid.

  • Rationale: The high reactivity of the fluoro group allows for the use of a carbonate base and moderate temperatures. A polar aprotic solvent like DMF or DMSO is used to solvate the nucleophile and facilitate the reaction.

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Dimethylformamide (DMF, 5-10 mL per mmol of substrate).

  • Add morpholine (1.2 eq) to the suspension.

  • Stir the reaction mixture at 60 °C and monitor progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: SNAr with 2-Chloro-5-methoxy-4-nitrobenzoic acid
  • Objective: To synthesize 2-(morpholino)-5-methoxy-4-nitrobenzoic acid.

  • Rationale: The lower reactivity of the chloro-analogue necessitates more forcing conditions (higher temperature) to achieve a reasonable reaction rate.

  • To a round-bottom flask, add 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Dimethylformamide (DMF, 5-10 mL per mmol of substrate).

  • Add morpholine (1.2 eq) to the suspension.

  • Stir the reaction mixture at 100 °C and monitor progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Follow the same workup and purification procedure as described in Protocol 1.

Alternative Synthetic Strategies

Instead of a direct 1-to-1 replacement of the starting material, a different synthetic route that avoids the SNAr reaction altogether may be advantageous, particularly if the required halo-aromatic is expensive or unavailable. One such strategy involves building the substitution pattern from a different precursor. For example, the synthesis of the corresponding 4-amino-5-chloro-2-methoxybenzoic acid can be achieved starting from p-aminosalicylic acid.[8]

Workflow for Reagent Selection

The choice between the fluoro and chloro building block is a trade-off between reactivity and cost. The following decision tree can guide the selection process.

Decision_Tree start Project Goal: Synthesize a 2-(N-substituted)- 5-methoxy-4-aminobenzoic acid derivative scale What is the scale of the synthesis? start->scale nucleophile Is the nucleophile low in reactivity or thermally sensitive? scale->nucleophile Lab Scale / Discovery cost Is cost the primary driver? scale->cost Process / Scale-up fluoro Use 2-Fluoro-5-methoxy- 4-nitrobenzoic acid nucleophile->fluoro Yes chloro Use 2-Chloro-5-methoxy- 4-nitrobenzoic acid nucleophile->chloro No cost->chloro No alt_route Consider alternative synthetic routes (e.g., from p-aminosalicylic acid) cost->alt_route Yes

Caption: Decision guide for selecting the optimal starting material.

Conclusion

This compound remains the superior choice for laboratory-scale synthesis where rapid reaction times and mild conditions are paramount, especially when dealing with sensitive or poorly reactive nucleophiles. Its higher reactivity is a direct consequence of fluorine's ability to stabilize the rate-determining Meisenheimer intermediate in SNAr reactions.

However, for large-scale, cost-driven syntheses, 2-Chloro-5-methoxy-4-nitrobenzoic acid presents a viable and more economical alternative, provided the longer reaction times and higher temperatures are acceptable. In such cases, exploring entirely different synthetic pathways that avoid halogenated nitrobenzoic acids may also prove to be the most efficient strategy. A thorough evaluation of project-specific priorities—reactivity, substrate sensitivity, scale, and cost—is essential for making an informed and optimal decision.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the safe handling of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. As a Senior Application Scientist, my objective is to provide you with not just a list of equipment, but a deep understanding of the 'why' behind each recommendation, grounded in the principles of chemical safety and risk mitigation. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.

Understanding the Hazard Profile

  • Skin Irritation and Corrosion: Aromatic carboxylic acids and nitro compounds are often irritating to the skin.[1] Prolonged contact may lead to redness, inflammation, or chemical burns.

  • Serious Eye Damage/Irritation: As with many chemical powders, there is a significant risk of serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, causing symptoms like coughing.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with nitroaromatic compounds.[1]

  • Potential for Systemic Effects: Aromatic nitro compounds, as a class, are known to have potential systemic effects, including methemoglobinemia, which impairs oxygen transport in the blood.

Given these potential hazards, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

The Core Principle: A Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.

  • Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are the most effective primary safety measures.

    • Chemical Fume Hood: All handling of this compound powder, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ventilation: Ensure the laboratory is well-ventilated.[5][6][7]

  • Administrative Controls: These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][4][8] They provide essential protection against dust particles and splashes.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill cleanup.[4][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against incidental contact.[4][10] For prolonged handling or in situations with a higher risk of direct contact, consider thicker butyl or neoprene gloves, which offer good resistance to nitro compounds.[10] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[4]
Respiratory Protection Dust Mask or RespiratorIf there is a potential for dust formation, even within a fume hood, or if working outside of one is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][11] The type of respirator should be selected based on a formal risk assessment.
Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection Start Start: Handling Required AssessTask Assess Task: - Weighing - Transfer - Reaction Setup - Spill Cleanup Start->AssessTask AssessQuantity Assess Quantity: - Milligrams - Grams - Kilograms AssessTask->AssessQuantity FaceShield Add Face Shield AssessTask->FaceShield High Splash/Dust Risk Respirator Add Respirator (e.g., N95 or higher) AssessTask->Respirator High Dust/Aerosol Risk FumeHood Work in a Chemical Fume Hood? AssessQuantity->FumeHood HeavyGloves Consider Heavy-Duty Gloves (e.g., Butyl, Neoprene) AssessQuantity->HeavyGloves Large Quantity/ Prolonged Contact SOPs Follow Standard Operating Procedures (SOPs) FumeHood->SOPs No (Re-evaluate task) BasePPE Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood->BasePPE Yes SOPs->FumeHood BasePPE->AssessTask Feedback Loop FaceShield->BasePPE Respirator->BasePPE HeavyGloves->BasePPE

Caption: A workflow for selecting appropriate PPE based on task-specific risk assessment.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls:

    • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][7]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) to avoid generating dust.[5]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory.[4][5]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]

    • Store away from incompatible materials such as strong oxidizing agents.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2][5][8] Seek medical attention if irritation develops or persists.[2][4]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Management Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[4][12] Avoid generating dust.[5][12]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.[5][12]

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[5][6] Do not dispose of it down the drain.[2][5]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound and ensure a safe research environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.